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2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid Documentation Hub

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  • Product: 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
  • CAS: 1396994-80-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid

Abstract This technical guide provides a detailed, research-grade methodology for the synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, a molecule of interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, research-grade methodology for the synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, a molecule of interest in medicinal chemistry and drug development. The synthetic strategy is a three-step process commencing with the widely available artificial sweetener, saccharin. Each step is elucidated with in-depth protocols, mechanistic insights, and justifications for the selected experimental parameters. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical sciences, offering a robust and reproducible pathway to the target compound.

Introduction and Strategic Overview

The 1,2-benzisothiazole-1,1-dioxide scaffold, the core of saccharin, is a privileged structure in medicinal chemistry. Its derivatives have been explored for a range of biological activities.[1][2] The title compound, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, incorporates an alanine moiety, suggesting potential applications as a peptidomimetic or a targeted agent in biological systems.

Our synthetic approach is designed for efficiency and is based on established, high-yielding transformations. The overall strategy is as follows:

  • Chlorination of Saccharin: Conversion of the lactam in the saccharin molecule to a more reactive pseudo-acid chloride, specifically 3-chloro-1,2-benzisothiazole 1,1-dioxide.

  • Nucleophilic Substitution: Reaction of the chloro-intermediate with the amino group of an alanine derivative.

  • Deprotection: Hydrolysis of the ester protecting group on the alanine moiety to yield the final carboxylic acid.

This multi-step synthesis is illustrated in the workflow diagram below.

Synthetic_Workflow Saccharin Saccharin Intermediate_1 3-Chloro-1,2-benzisothiazole 1,1-dioxide Saccharin->Intermediate_1 Step 1: Chlorination Intermediate_2 Methyl 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoate Intermediate_1->Intermediate_2 Step 2: Nucleophilic Substitution Final_Product 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid Intermediate_2->Final_Product Step 3: Ester Hydrolysis

Caption: Overall synthetic workflow for the target compound.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide (Intermediate 1)

Principle: The first step involves the conversion of the carbonyl group of the saccharin lactam into a chloro-substituent. This is a crucial activation step, as the resulting 3-chloro derivative is an excellent electrophile for subsequent nucleophilic substitution.[3][4][5] We will utilize phosphorus pentachloride (PCl₅) for this transformation, a common and effective reagent for this type of reaction.

Reaction Scheme:

Step1_Mechanism cluster_start Saccharin cluster_reagents Reagents cluster_product Intermediate 1 Saccharin Saccharin Reagents PCl₅ Toluene, Reflux Product Product Reagents->Product

Caption: Chlorination of Saccharin to yield Intermediate 1.

Experimental Protocol:

  • To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add saccharin (18.3 g, 0.1 mol) and phosphorus pentachloride (22.9 g, 0.11 mol).

  • Add 100 mL of dry toluene to the flask.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a beaker. This will quench the excess PCl₅ and precipitate the product.

  • Stir the mixture until all the ice has melted. The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from toluene to obtain pure 3-chloro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.[3][6]

ParameterValue
Molar Ratio (Saccharin:PCl₅)1 : 1.1
SolventToluene
Temperature~110 °C (Reflux)
Reaction Time3-4 hours
Expected Yield80-90%
AppearanceWhite to pale yellow crystalline solid
Step 2: Synthesis of Methyl 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoate (Intermediate 2)

Principle: This step is a nucleophilic aromatic substitution where the amino group of alanine methyl ester attacks the electrophilic carbon at the 3-position of the benzisothiazole ring, displacing the chloride ion.[4][7] Alanine methyl ester is used instead of free alanine to prevent the acidic carboxylic acid group from neutralizing the basic amino group, which would render it non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA), is added to scavenge the HCl generated during the reaction.

Reaction Scheme:

Step2_Mechanism cluster_start Intermediate 1 cluster_reagents Reagents cluster_product Intermediate 2 Start Start Reagents Alanine methyl ester hydrochloride Triethylamine (TEA) Acetonitrile, Reflux Product [Structure of Intermediate 2] Reagents->Product

Caption: Nucleophilic substitution with alanine methyl ester.

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (10.1 g, 0.05 mol) in 100 mL of acetonitrile.

  • Add alanine methyl ester hydrochloride (7.7 g, 0.055 mol) to the solution.

  • Add triethylamine (15.3 mL, 0.11 mol) dropwise to the mixture at room temperature. The triethylamine will neutralize the HCl from the alanine methyl ester hydrochloride and the HCl produced during the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

ParameterValue
Molar Ratio (Intermediate 1:Alanine ester:TEA)1 : 1.1 : 2.2
SolventAcetonitrile
BaseTriethylamine
Temperature~82 °C (Reflux)
Reaction Time6-8 hours
Expected Yield70-85%
AppearanceSolid
Step 3: Synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid (Final Product)

Principle: The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid.[8][9][10] Sodium hydroxide is used as the base. The reaction is typically carried out in a mixture of water and a co-solvent like methanol to ensure the solubility of the ester. Subsequent acidification protonates the carboxylate salt to yield the final product.

Reaction Scheme:

Step3_Mechanism cluster_start Intermediate 2 cluster_reagents Reagents cluster_product Final Product Start [Structure of Intermediate 2] Reagents 1. NaOH, H₂O/Methanol 2. HCl (aq) Product [Structure of Final Product] Reagents->Product

Caption: Hydrolysis of the methyl ester to the final product.

Experimental Protocol:

  • Dissolve the purified methyl ester from Step 2 (e.g., 11.3 g, 0.04 mol) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.4 g, 0.06 mol) in 50 mL of water.

  • Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

  • The final product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid.

ParameterValue
Molar Ratio (Ester:NaOH)1 : 1.5
SolventMethanol/Water
TemperatureRoom Temperature
Reaction Time12-16 hours
Expected Yield>90%
AppearanceCrystalline solid

Characterization and Data

The structure and purity of the final compound should be confirmed by standard analytical techniques.

Expected Physicochemical Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be relatively high due to the presence of the carboxylic acid and the rigid heterocyclic system, likely decomposing at high temperatures.[11]

  • Solubility: Likely soluble in polar organic solvents like DMSO and DMF, and in aqueous base. Sparingly soluble in water and nonpolar organic solvents.

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons: Multiplets in the range of δ 7.5-8.5 ppm. - NH proton: A broad singlet, chemical shift dependent on solvent and concentration. - α-CH of alanine: A quartet coupled to the methyl group. - CH₃ of alanine: A doublet coupled to the α-CH. - COOH proton: A very broad singlet at δ > 10 ppm (in DMSO-d₆).
¹³C NMR - Aromatic carbons: Signals in the range of δ 120-140 ppm. - Carbonyl carbon (COOH): Signal around δ 170-175 ppm. - C-3 of benzisothiazole: Signal around δ 160-165 ppm. - α-Carbon of alanine: Signal around δ 50-55 ppm. - Methyl carbon of alanine: Signal around δ 15-20 ppm.
IR (KBr) - O-H stretch (COOH): Very broad band from 2500-3300 cm⁻¹. - N-H stretch: A sharp to medium band around 3300-3400 cm⁻¹. - C=O stretch (COOH): A strong band around 1700-1725 cm⁻¹. - SO₂ stretches: Two strong bands, asymmetric and symmetric, around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. - C=N stretch: A band around 1600-1650 cm⁻¹.
Mass Spec (ESI-) Expected [M-H]⁻ peak corresponding to the molecular weight of the final product.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid from saccharin. The protocols are based on well-established chemical principles and are designed to be reproducible in a standard synthetic chemistry laboratory. The provided rationale for each step aims to give researchers a deeper understanding of the reaction mechanisms and experimental choices.

References

  • Pendidikan Kimia. (2016, July 19). Saccharin Derivative Synthesis via[3][5] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergr. Retrieved from [Link]

  • ResearchGate. (2022, August 7). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Retrieved from [Link]

  • ResearchGate. (2022, August 9). Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and properties of N-substituted saccharin derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • ResearchGate. (2022, August 9). Facile synthesis of 1, 2-benzisothiazole-3-one-1,1 -dioxide methylsulfonyl derivatives. Retrieved from [Link]

  • Unknown. (n.d.). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. Retrieved from [Link]

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • National Institutes of Health. (n.d.). Saccharin | C7H5NO3S | CID 5143 - PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2022, August 7). The Synthesis of Some Derivatives of Saccharin*. Retrieved from [Link]

  • YouTube. (2020, June 25). Nucleophilic Substitution with Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formation and hydrolysis of methylthiomethyl esters. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP. Retrieved from [Link]

  • ResearchGate. (n.d.). The physical properties of saccharin. | Download Scientific Diagram. Retrieved from [Link]

  • Google Patents. (n.d.). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • PubChem. (n.d.). 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190. Retrieved from [Link]

  • Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
  • ResearchGate. (2022, August 6). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Retrieved from [Link]

  • MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Bridging a Bioactive Scaffold with an Endogenous Building Block 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid is a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging a Bioactive Scaffold with an Endogenous Building Block

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid is a unique chemical entity representing the covalent conjugation of two significant molecules: the well-established artificial sweetener, saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), and the naturally occurring amino acid, L-alanine. This compound is of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The saccharin scaffold is recognized not merely as a sweetener but as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1] By linking this versatile heterocyclic system to an amino acid, the resulting conjugate gains properties that could influence its pharmacokinetic and pharmacodynamic profile, such as altered solubility, membrane permeability, and potential for active transport.

This guide provides a comprehensive overview of the predicted physicochemical properties of this saccharin-alanine conjugate. More importantly, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate predicted data and build a robust characterization package for this and similar molecules. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of not just how to measure, but why specific techniques are chosen for their accuracy and reliability.

Section 1: Chemical Identity and Structural Characteristics

The fundamental identity of a compound is the bedrock of all subsequent analysis. This molecule is systematically named 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid. It is formed by a linkage between the amino group of alanine and the 3-position of the saccharin ring.

Identifier Value
IUPAC Name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
Molecular Formula C₁₀H₁₀N₂O₄S
Molecular Weight 270.26 g/mol
Core Components Saccharin, L-Alanine

Below is a diagram illustrating the chemical structure of the compound.

Caption: Chemical structure of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid.

Section 2: Predicted Physicochemical Properties

  • Acidity (pKa): The molecule possesses two primary ionizable groups: the carboxylic acid from the alanine moiety and the sulfonamide proton on the saccharin ring. The carboxylic acid is expected to have a pKa in the range of 2-3, typical for amino acids. The saccharin sulfonamide proton is known to be acidic, with a pKa around 1.6-2.0.[2] The conjugation may slightly alter these values, but two distinct acidic protons are expected.

  • Lipophilicity (LogP): Lipophilicity, a key predictor of a drug's membrane permeability, is estimated by the partition coefficient (LogP). Saccharin has a LogP of approximately 0.91.[2] Alanine is hydrophilic. The resulting conjugate is expected to have a relatively low LogP value, indicating a preference for aqueous environments over lipid ones. The distribution coefficient (LogD), which considers ionization at a given pH, will be highly pH-dependent due to the two acidic groups.

  • Solubility: The presence of the carboxylic acid and the sulfonamide group suggests that the molecule's solubility will be highly dependent on pH. In its neutral form, solubility might be limited. However, as a salt (e.g., sodium salt) at neutral or basic pH, the deprotonated carboxylate and sulfonamide groups will significantly enhance aqueous solubility. Conjugation of natural compounds with amino acids has been shown to dramatically improve water solubility.[3]

  • Melting Point: The parent compound, saccharin, has a high melting point of 228-229 °C.[4] The alanine conjugate, being a larger molecule with potential for strong intermolecular hydrogen bonding (via the carboxylic acid, sulfonamide, and amide linker), is predicted to be a crystalline solid with a high melting point, likely decomposing at temperatures above 200 °C.

Section 3: Authoritative Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols are industry-standard methods for determining the key physicochemical properties of a novel chemical entity.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Rationale: Potentiometric titration is a robust and widely used method for determining pKa values.[5] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of inflection points that correspond to the pKa of ionizable groups.[6][7]

Protocol:

  • Preparation: A 1-10 mM solution of the test compound is prepared in deionized water or a suitable co-solvent if solubility is low.[6] The solution's ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[6]

  • Calibration: The pH meter and electrode are calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[6]

  • Titration: The sample solution is placed in a thermostatted vessel and purged with nitrogen to remove dissolved CO₂.[6] A standardized solution of 0.1 M NaOH is added incrementally using a precision burette.

  • Data Acquisition: The pH is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the pH at the half-equivalence points of the titration curve.[8]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 1-10 mM Compound Solution with 0.15M KCl C Purge Solution with Nitrogen A->C B Calibrate pH Meter (pH 4, 7, 10) B->C D Incrementally Add 0.1 M NaOH C->D Repeat until endpoint E Record pH at Each Step D->E Repeat until endpoint E->D Repeat until endpoint F Plot Titration Curve (pH vs. Volume) E->F G Determine pKa at Half-Equivalence Points F->G G A Pre-saturate n-Octanol and PBS (pH 7.4) B Add Compound to Biphasic System A->B C Shake to Reach Equilibrium B->C D Centrifuge to Separate Phases C->D E Quantify Compound in Each Phase (HPLC) D->E F Calculate LogD = log([Octanol]/[Aqueous]) E->F G A Weigh 5-20 mg Sample into DSC Pan B Seal Pan and Place in DSC Cell with Reference A->B C Heat at a Constant Rate (e.g., 10 °C/min) B->C D Record Differential Heat Flow C->D E Analyze Thermogram: Identify Melting Peak (Tm) D->E

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic Acid Derivatives

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid and its derivatives. This class of compounds, incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid and its derivatives. This class of compounds, incorporating the privileged saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) scaffold, is of significant interest in medicinal chemistry and drug development. We will explore the fundamental reaction mechanisms, detail step-by-step experimental protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Saccharin Moiety

Saccharin, the oldest artificial sweetener, is a heterocyclic compound featuring a 1,2-benzisothiazole-1,1-dioxide core.[1] Beyond its use as a sugar substitute, the saccharin scaffold has emerged as a valuable pharmacophore in modern drug discovery. Its rigid bicyclic structure, combined with the presence of a sulfonamide group, allows for specific and strong interactions with various biological targets.[1] Derivatives of saccharin have been investigated for a wide range of therapeutic applications, including as inhibitors of cyclooxygenase-2 (COX-2) and human leukocyte elastase (HLE). The incorporation of an amino acid moiety, such as propanoic acid (alanine), onto the saccharin backbone introduces a chiral center and additional functional groups for further derivatization, opening avenues for the development of novel therapeutic agents with enhanced specificity and bioactivity.

This guide will focus on the synthesis of N-substituted saccharin derivatives where an amino acid is directly linked to the 3-position of the benzisothiazole ring system. Specifically, we will detail the synthesis of N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)alanine.[2]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, suggests a disconnection at the C-N bond, pointing to two primary synthons: a derivative of alanine and an activated saccharin moiety at the 3-position.

G Target 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Synthon1 Alanine Derivative (Nucleophile) Disconnection->Synthon1 Synthon2 Activated Saccharin at C3 (Electrophile) Disconnection->Synthon2

Figure 1: Retrosynthetic analysis of the target molecule.

The most direct and widely employed strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of the saccharin ring by the amino group of alanine. The key electrophilic intermediate for this transformation is 3-chloro-1,2-benzisothiazole 1,1-dioxide , often referred to as pseudo-saccharyl chloride.

Core Synthetic Pathway: A Two-Step Approach

The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid can be efficiently achieved in a two-step sequence starting from commercially available saccharin.

Step 1: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride)

The conversion of the carbonyl group of saccharin into a chloro-substituent at the 3-position is a critical activation step. This is typically achieved through chlorination using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

G Saccharin Saccharin PCl5 PCl₅ or SOCl₂ SacCl 3-Chloro-1,2-benzisothiazole 1,1-dioxide PCl5->SacCl Chlorination Byproducts POCl₃ + HCl

Figure 2: Synthesis of the key electrophilic intermediate.

Expert Insight: The choice of chlorinating agent and reaction conditions is crucial to avoid the formation of byproducts. For instance, using phosphorus pentachloride can sometimes lead to the formation of 2-chlorosulfonylcyanobenzene, especially at lower temperatures or with shorter reaction times. Therefore, careful control of the reaction temperature and duration is necessary to ensure the formation of the desired cyclized product.

Experimental Protocol: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-Dioxide

Materials:

  • Saccharin

  • Phosphorus pentachloride (PCl₅)

  • Toluene (anhydrous)

  • Calcium chloride drying tube

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of saccharin and phosphorus pentachloride is prepared.

  • The mixture is heated, and the reaction progress is monitored. The formation of hydrogen chloride gas is observed.

  • After the reaction is complete, the phosphorus oxychloride (POCl₃) byproduct is removed by distillation under reduced pressure.

  • The remaining solid, crude 3-chloro-1,2-benzisothiazole 1,1-dioxide, is recrystallized from anhydrous toluene to yield the purified product.

Characterization:

  • Melting Point: Compare with the literature value.

  • FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band of saccharin and the appearance of a C-Cl stretching band.

  • ¹H NMR Spectroscopy: Analyze the aromatic proton signals.

Step 2: Nucleophilic Substitution with Alanine

The final step involves the N-arylation of alanine with the synthesized 3-chloro-1,2-benzisothiazole 1,1-dioxide. This reaction is a nucleophilic aromatic substitution where the amino group of alanine displaces the chloride ion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions SacCl 3-Chloro-1,2-benzisothiazole 1,1-dioxide Target 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid SacCl->Target Nucleophilic Substitution Alanine Alanine Base Base (e.g., Et₃N, K₂CO₃) Solvent Solvent (e.g., DMF, Acetonitrile)

Figure 3: N-arylation of alanine with activated saccharin.

Expert Insight: The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base, such as triethylamine or potassium carbonate, is required to neutralize the HCl generated during the reaction without competing with the amino acid as a nucleophile. The solvent should be able to dissolve both the polar amino acid and the less polar chloro-saccharin derivative. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often good choices. To maintain the stereochemical integrity of the chiral center in alanine, mild reaction conditions are preferred.

Experimental Protocol: Synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic Acid

Materials:

  • 3-Chloro-1,2-benzisothiazole 1,1-dioxide

  • L-Alanine (or D-Alanine for the corresponding enantiomer)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • To a solution of L-alanine in anhydrous DMF, add the base (e.g., triethylamine) and stir at room temperature.

  • Add a solution of 3-chloro-1,2-benzisothiazole 1,1-dioxide in anhydrous DMF dropwise to the mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the linkage between the saccharin and alanine moieties.

  • Mass Spectrometry: To determine the molecular weight of the final product.

  • Chiral HPLC: To assess the enantiomeric purity if a chiral starting material was used.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
SaccharinC₇H₅NO₃S183.1881-07-2
3-Chloro-1,2-benzisothiazole 1,1-dioxideC₇H₄ClNO₂S201.63567-19-1
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acidC₁₀H₁₀N₂O₄S254.261396994-80-1

Conclusion and Future Perspectives

The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid derivatives is a robust and reproducible process that leverages well-established synthetic methodologies. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the chlorination of saccharin and the subsequent nucleophilic substitution with the amino acid. The modular nature of this synthetic route allows for the facile introduction of various amino acids, paving the way for the creation of diverse chemical libraries for biological screening. Future work in this area may focus on the development of more environmentally friendly catalytic methods for the N-arylation step and the exploration of a wider range of amino acid building blocks to expand the chemical space of these promising saccharin derivatives.

References

  • Multiple authors. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. [Link]

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Exploratory

The Multifaceted Biological Activities of Saccharin Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract Saccharin, a molecule long relegated to the realm of artificial sweeteners, has emerged from the shadow of historical controversy to reveal a profound and diverse range of biological activities.[1][2][3] This te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Saccharin, a molecule long relegated to the realm of artificial sweeteners, has emerged from the shadow of historical controversy to reveal a profound and diverse range of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological potential of saccharin derivatives, moving beyond their taste profile to their significant roles as enzyme inhibitors, and anti-cancer, anti-inflammatory, and antimicrobial agents. We will delve into the nuanced structure-activity relationships that govern their efficacy and selectivity, detail key experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical scaffold of saccharin for the creation of novel therapeutics.

Introduction: Re-evaluating a Classic Scaffold

For decades, saccharin's primary identity has been that of the world's oldest artificial sweetener. However, a growing body of research has repositioned this simple heterocyclic compound as a privileged scaffold in medicinal chemistry.[4][5] Its rigid structure, featuring a sulfonamide-like motif, provides an ideal starting point for the design of targeted inhibitors for a variety of enzymes.[6][7] Furthermore, the benzene ring and the imide nitrogen offer versatile points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will systematically unpack the key areas where saccharin derivatives are making a significant impact.

Potent and Selective Enzyme Inhibition: The Core Mechanism

The primary mechanism underpinning many of the observed biological effects of saccharin derivatives is their ability to act as potent and often selective enzyme inhibitors.

Carbonic Anhydrase Inhibition: A New Dawn in Cancer Therapy

A significant breakthrough in saccharin research has been the discovery of its inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][8] Of particular interest are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in many hypoxic tumors and play a crucial role in pH regulation, tumor growth, and metastasis.[1][2][8]

Saccharin and its derivatives have been shown to bind to the zinc ion in the active site of these enzymes, disrupting their catalytic activity.[6][8] N-substituted saccharins, in particular, have demonstrated high selectivity for CA IX and CA XII over the ubiquitously expressed cytosolic isoforms CA I and II, a critical factor for minimizing off-target side effects.[9][10] This selectivity is attributed to the specific interactions between the substituents on the saccharin scaffold and the unique amino acid residues within the active site of the tumor-associated isoforms.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • N-Alkylation: The introduction of alkyl groups at the nitrogen atom generally enhances inhibitory potency and selectivity for CA IX and XII.[9][10]

  • Aromatic and Heterocyclic Moieties: The addition of aromatic or heterocyclic rings, often linked via a triazole group, can further improve binding affinity and isoform selectivity.[8][13][14]

  • Flexibility: The incorporation of flexible linkers, such as a methylene group, between the saccharin core and appended moieties can allow for optimal positioning within the enzyme's active site, leading to increased potency.[8]

Quantitative Inhibitory Data:

Compound/DerivativeTarget Isoform(s)Inhibition Constant (Kᵢ)Reference(s)
SaccharinhCA IX, hCA XIISubmicromolar to low micromolar[6]
N-substituted SaccharinshCA IX, hCA XIINanomolar to low micromolar[9]
Sulfonamide-bearing SaccharinshCA I, II, VII, XII, XIII1-10 nM (for specific isoforms)[6]
6-(3-iodophenylthiourenyl) saccharinBanana Tyrosinase3.95 µM[15]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of saccharin derivatives against CA isoforms is a stopped-flow, CO₂ hydration assay.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified. Stock solutions of saccharin derivatives are prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A pH indicator buffer (e.g., Tris-HCl with phenol red) is prepared.

  • Reaction Initiation: A solution of the CA enzyme is mixed with varying concentrations of the inhibitor and incubated for a set period.

  • CO₂ Hydration Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator.

  • Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: CA IX in Tumor Hypoxia

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp CAIX CAIX Protein (Membrane Bound) CAIX_exp->CAIX pHe_regulation Extracellular pH Regulation (Acidification) CAIX->pHe_regulation pHi_regulation Intracellular pH Regulation (Alkalinization) CAIX->pHi_regulation Metastasis Metastasis pHe_regulation->Metastasis Tumor_Survival Tumor Cell Survival & Proliferation pHi_regulation->Tumor_Survival Saccharin_deriv Saccharin Derivatives Saccharin_deriv->CAIX Inhibition

Caption: Role of CA IX in tumor progression and its inhibition by saccharin derivatives.

Inhibition of Other Enzymes

The inhibitory potential of saccharin derivatives extends beyond carbonic anhydrases.

  • Serine Proteases: Certain 2-substituted saccharin derivatives have been shown to inhibit serine proteases like human leukocyte elastase and chymotrypsin-like enzymes.[16][17][18] This activity is crucial in the context of degenerative diseases such as emphysema and rheumatoid arthritis, where excessive proteolysis is a key pathological feature.[17][18]

  • Tyrosinase: Derivatives of saccharin, such as 6-(phenylurenyl/thiourenyl) saccharins, have been identified as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[15] This suggests their potential application in treating hyperpigmentation disorders.

  • Urease and Other Proteases: Sodium saccharin has demonstrated inhibitory effects on urease and other proteases in vitro.[19]

Anticancer Activity: A Multifaceted Approach

The anticancer properties of saccharin derivatives are a major focus of current research, with activity demonstrated against a range of cancer cell lines including breast, lung, liver, kidney, pancreas, and prostate cancers.[2][3][20]

Mechanism of Action

The primary anticancer mechanism is linked to the inhibition of tumor-associated carbonic anhydrases IX and XII, which disrupts pH regulation in the tumor microenvironment, leading to reduced cell survival and metastasis.[1][2][3][20] However, other mechanisms have also been proposed:

  • DNA Binding: Some saccharin derivatives may exert their cytotoxic effects through direct interaction with DNA, preventing transcription in cancer cells.[4][5]

  • Induction of Double-Strand Breaks: Palladium(II) saccharinate complexes have been shown to induce double-strand breaks in DNA, leading to cancer cell death.[21]

  • Metal Complexes: The formation of metal complexes with saccharin can significantly enhance its anticancer activity.[22][23]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the saccharin derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.

In Vitro Anticancer Activity of Selected Saccharin Derivatives:

DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Compound 10aOvcar-3 (Ovarian)7.64 ± 0.01[4]
Compound 10aM-14 (Melanoma)8.66 ± 0.01[4]

Anti-inflammatory Properties: Modulating Key Signaling Pathways

Saccharin derivatives have also emerged as potent anti-inflammatory agents.

Mechanism of Action
  • Inhibition of the JAK/STAT1 Pathway: A key mechanism of the anti-inflammatory action of certain saccharin derivatives is the inhibition of the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway, which is crucial for interferon-mediated inflammation.[24][25][26]

  • Inhibition of the NF-κB Pathway: Saccharin has been shown to suppress the NF-κB pathway in adipocytes, leading to a decrease in the production of pro-inflammatory cytokines.[27] This involves increasing the protein expression of IκB, an inhibitor of NF-κB.[27]

  • Reduction of Pro-inflammatory Mediators: Treatment with saccharin and its derivatives leads to a significant reduction in the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β, IL-6, MCP-1, and TNF-α.[27]

Experimental Workflow: Assessing Anti-inflammatory Activity

AntiInflammatory_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Optional) Cell_Culture Cell Culture (e.g., Macrophages, Adipocytes) LPS_Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->LPS_Stimulation Compound_Treatment Treat with Saccharin Derivatives LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Compound_Treatment->NO_Assay Cytokine_Analysis Cytokine Measurement (ELISA or qPCR for IL-6, TNF-α) Compound_Treatment->Cytokine_Analysis Western_Blot Western Blot Analysis (iNOS, COX-2, NF-κB, STAT1) Compound_Treatment->Western_Blot Animal_Model Animal Model of Inflammation Compound_Admin Administer Saccharin Derivatives Animal_Model->Compound_Admin Tissue_Analysis Tissue/Serum Analysis Compound_Admin->Tissue_Analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effects of saccharin derivatives.

Antimicrobial Activity: A Renewed Fight Against Pathogens

Novel saccharin analogs have demonstrated promising antibacterial and antifungal activities.[4][5]

Spectrum of Activity

Certain saccharin derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.[4][28] Metal complexes of saccharin can also exhibit significant antimicrobial properties.[22][23]

Structure-Activity Relationship (SAR) Insights:

The incorporation of hydrazide and sugar hydrazone moieties into the saccharin scaffold has been shown to yield compounds with significant antimicrobial activity.[4][5]

Conclusion and Future Directions

The saccharin scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The ability to selectively target tumor-associated carbonic anhydrases has positioned saccharin derivatives as highly promising candidates for anticancer drug development. Their anti-inflammatory and antimicrobial activities further broaden their therapeutic potential.

Future research should focus on:

  • Optimizing Selectivity and Potency: Continued exploration of structure-activity relationships to design next-generation derivatives with enhanced isoform selectivity and greater potency.

  • Elucidating Mechanisms of Action: Deeper investigation into the molecular mechanisms underlying the anticancer, anti-inflammatory, and antimicrobial effects of these compounds.

  • In Vivo Efficacy and Pharmacokinetics: Moving promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Novel Drug Delivery Systems: Developing targeted delivery systems to enhance the therapeutic index of saccharin-based drugs.

The journey of saccharin from a simple sweetener to a multifaceted therapeutic lead underscores the importance of re-evaluating known chemical entities for novel biological functions. The future of saccharin-based drug discovery appears to be anything but artificial.

References

  • Angeli, A., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-13. [Link]

  • Zubrienė, A., et al. (2016). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2016, 7820306. [Link]

  • Grout, R. J., et al. (1995). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Bioorganic & Medicinal Chemistry, 3(6), 709-716. [Link]

  • Gwaram, N. S., et al. (2012). Metal complexes of saccharin and thiosaccharin as potential anticancer and antimicrobial agents. Mini-Reviews in Medicinal Chemistry, 12(14), 1438-1448. [Link]

  • Gül, H. İ., et al. (2014). Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII. Bioorganic & Medicinal Chemistry, 22(10), 2849-2855. [Link]

  • Zubrienė, A., et al. (2016). Saccharin sulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. ResearchGate. [Link]

  • Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10, 968001. [Link]

  • American Chemical Society. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. [Link]

  • Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PubMed Central. [Link]

  • News-Medical.Net. (2015). Saccharin could potentially lead to development of drugs for difficult-to-treat cancers. News-Medical.Net. [Link]

  • Chemical Market. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. Chemical Market. [Link]

  • Csakai, A., et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry, 57(12), 5348-5355. [Link]

  • Csakai, A., et al. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. PubMed. [Link]

  • Tang, X., et al. (2015). Synthesis and biological evaluation of novel saccharin derivatives containing 1,2,3-triazole moiety. Journal of Heterocyclic Chemistry, 52(4), 1184-1189. [Link]

  • Mahon, B. P., et al. (2015). Saccharin: a lead compound for structure-based drug design of carbonic anhydrase IX inhibitors. Bioorganic & Medicinal Chemistry, 23(4), 849-854. [Link]

  • Zhang, Y., et al. (2023). Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 66(23), 15994-16003. [Link]

  • Lee, J. Y., et al. (2021). Effect of saccharin on inflammation in 3T3-L1 adipocytes and the related mechanism. Journal of the Korean Society of Food Science and Nutrition, 50(1), 1-8. [Link]

  • Sentil, O., et al. (2012). New saccharin derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 20(10), 3235-3241. [Link]

  • Hamor, G. H. (1961). Correlation of Chemical Structure and Taste in the Saccharin Series. Science, 134(3488), 1416-1417. [Link]

  • van der Wel, H., & van der Heijden, A. (1984). Structure-activity relationships in sweeteners. II. Saccharins, acesulfames, chlorosugars, tryptophans and ureas. Chemical Senses, 9(3), 223-234. [Link]

  • Grout, R. J., et al. (1994). Use of saccharin derivatives as proteolytic enzyme inhibitors.
  • Tang, X., et al. (2015). Synthesis and Biological Evaluation of Novel Saccharin Derivatives Containing 1,2,3-Triazole Moiety. Chemical Research in Chinese Universities, 31(1), 74-78. [Link]

  • El-Sayed, T., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7041. [Link]

  • Poulsen, S. A., et al. (2018). Synthesis of Novel Saccharin Derivatives. Molecules, 23(11), 2993. [Link]

  • ResearchGate. (n.d.). Saccharin: a Lead Compound for Structure-Based Drug Design of Carbonic Anhydrase IX Inhibitors. ResearchGate. [Link]

  • UF Health. (2015). Saccharin shows promise as cancer inhibitor, researchers find. UF Health. [Link]

  • ResearchGate. (n.d.). Metal complexes of saccharin and thiosaccharin as potential anticancer and antimicrobial agents. ResearchGate. [Link]

  • Csakai, A., et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. PubMed Central. [Link]

  • Grout, R. J., et al. (1992). Saccharin derivatives useful as proteolytic enzyme inhibitors and preparation thereof.
  • Anderson, R. L. (1981). The inhibition of urease and proteases by sodium saccharin. Food and Cosmetics Toxicology, 19(3), 371-373. [Link]

  • Yilmaz, V. T., et al. (2020). Biochemical and Proteomic Analysis of a Potential Anticancer Agent: Palladium(II) Saccharinate Complex of Terpyridine Acting through Double Strand Break Formation. Journal of Medicinal Chemistry, 63(15), 8346-8357. [Link]

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Foundational

The Multifaceted Mechanisms of 1,2-Benzisothiazole Compounds: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of 1,2-Benzisothiazole The 1,2-benzisothiazole core is a heterocyclic structure of significant interest in medicinal chemistry, serving as a versatile scaffold for a wide array of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 1,2-Benzisothiazole

The 1,2-benzisothiazole core is a heterocyclic structure of significant interest in medicinal chemistry, serving as a versatile scaffold for a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1] The synthetic accessibility of the 1,2-benzisothiazole nucleus and the potential for extensive structural modifications allow for the fine-tuning of its physicochemical and pharmacological properties to target specific disease pathways.[2] This guide provides an in-depth exploration of the mechanisms of action of 1,2-benzisothiazole compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular interactions and cellular pathways that underpin their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex concepts.

Part 1: Antimicrobial Mechanisms of Action

1,2-Benzisothiazole derivatives, particularly 1,2-benzisothiazol-3(2H)-one (BIT), are potent biocides with a broad spectrum of antimicrobial activity, especially against Gram-positive bacteria, yeasts, and dermatophytes.[1][3]

Core Mechanism: Thiol-Containing Enzyme Inhibition

The primary antimicrobial mechanism of action for compounds like BIT is the inhibition of essential metabolic processes by targeting thiol-containing enzymes.[4] At growth-inhibitory concentrations, BIT has been shown to significantly impair the active transport and oxidation of glucose in Staphylococcus aureus.[4] This is attributed to the interaction of BIT with cellular thiol groups, such as those in cysteine residues of enzymes, leading to the formation of disulfide derivatives and subsequent impairment of key cellular functions.[4]

The lipophilicity of 1,2-benzisothiazole derivatives plays a crucial role in their antimicrobial potency, with a quantitative structure-activity relationship (QSAR) analysis revealing a bilinear relationship between lipophilicity and activity against Bacillus subtilis.[5]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of 1,2-benzisothiazole compounds is the determination of their Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial Suspension: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) is prepared to a specific concentration (e.g., 10^5 CFU/mL).[1]

  • Serial Dilution: The 1,2-benzisothiazole compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.[1]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[1]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Visualizing the Antimicrobial Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_res Result bacterial_suspension Bacterial Suspension (e.g., 10^5 CFU/mL) inoculation Inoculation of wells with bacterial suspension bacterial_suspension->inoculation serial_dilution Serial Dilution of 1,2-Benzisothiazole Compound in 96-well plate serial_dilution->inoculation incubation Incubation (e.g., 37°C for 24h) inoculation->incubation mic_determination MIC Determination: Lowest concentration with no visible growth incubation->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Part 2: Anticancer Mechanisms of Action

The anticancer properties of 1,2-benzisothiazole derivatives are multifaceted, involving the modulation of several key signaling pathways and cellular processes.[1][2]

Enzyme Inhibition in Cancer Therapy

A significant mechanism through which 1,2-benzisothiazole compounds exert their anticancer effects is via the inhibition of various enzymes crucial for cancer cell survival and proliferation.[1]

  • Caspase-3 Inhibition: Certain 1,2-benzisothiazole-3-one derivatives have been identified as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][6] For instance, compound 5i from a synthesized series demonstrated a caspase-3 inhibitory activity with an IC50 of 1.15 nM.[6]

  • Carbonic Anhydrase IX (CAIX) Inhibition: Novel series of 1,2-benzisothiazole derivatives have been developed as inhibitors of carbonic anhydrase isoform IX, an enzyme upregulated in hypoxic tumors.[7] These compounds have shown specific activity against cancer cells under hypoxic conditions.[7]

Experimental Protocol: Caspase-3 Inhibition Assay

This assay quantifies the ability of a 1,2-benzisothiazole compound to inhibit the activity of caspase-3.

Step-by-Step Methodology:

  • Cell Lysis: Cancer cells are cultured and then lysed to release their cellular contents, including caspase-3. The protein concentration of the lysate is determined.[1]

  • Enzyme Reaction Setup: In a 96-well plate, the cell lysate (containing 50-200 µg of protein) is added to a reaction buffer.[1]

  • Inhibitor Addition: The 1,2-benzisothiazole compound to be tested is added to the wells at various concentrations.[1]

  • Substrate Addition: The reaction is initiated by adding a colorimetric substrate, such as DEVD-pNA (final concentration 200 µM).[1]

  • Incubation: The plate is incubated at 37°C for 1-2 hours.[1]

  • Measurement: The absorbance is read at a specific wavelength (e.g., 405 nm) to quantify the amount of cleaved substrate, which is inversely proportional to the inhibitor's activity.

Disruption of Microtubule Dynamics

Several benzothiazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[8][9][10] By interfering with microtubule dynamics, these compounds can induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[9][11] For example, a novel 1,2,3-triazole benzothiazole derivative, K18, effectively inhibited tubulin polymerization with an IC50 of 0.446 µM and exhibited potent antiproliferative activity against esophageal cancer cells.[9]

Induction of Oxidative Stress

Some benzothiazole derivatives can enhance the levels of reactive oxygen species (ROS) within tumor cells.[12][13] This can be achieved through mechanisms such as mediating Fenton-like reactions.[12] The resulting increase in oxidative stress can lead to nonspecific damage to cellular components and induce cell death.[12][14]

Visualizing the Anticancer Signaling Pathways

G cluster_compound 1,2-Benzisothiazole Compound cluster_targets Molecular Targets cluster_effects Cellular Effects compound 1,2-Benzisothiazole Derivative caspase3 Caspase-3 compound->caspase3 Inhibition tubulin Tubulin compound->tubulin Inhibition of Polymerization caix Carbonic Anhydrase IX compound->caix Inhibition ros Reactive Oxygen Species (ROS) compound->ros Generation apoptosis Apoptosis caspase3->apoptosis Induction cell_cycle_arrest G2/M Cell Cycle Arrest tubulin->cell_cycle_arrest Induction hypoxia_inhibition Inhibition of Hypoxic Cell Growth caix->hypoxia_inhibition Induction oxidative_stress Oxidative Stress & Cell Damage ros->oxidative_stress Induction

Caption: Key anticancer mechanisms of 1,2-benzisothiazole compounds.

Part 3: Antipsychotic Mechanisms of Action

Certain 1,2-benzisothiazole piperazine derivatives exhibit potential as atypical antipsychotic agents.[15][16]

Dopamine and Serotonin Receptor Antagonism

The primary mechanism of action for these compounds is the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[17][18] This dual receptor blockade is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[17][19]

For example, the compound BMY 13859-1, a (1,2-benzisothiazol-3-yl)piperazine derivative, has shown potent affinity for both dopaminergic and serotonergic binding sites, with a greater affinity for the latter.[16] This profile suggests that its atypical antipsychotic effects may be mediated by a significant serotonergic component.[16] Lurasidone, another atypical antipsychotic, also features a 1,2-benzisothiazole moiety and acts as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, while also being a partial agonist at the 5-HT1A receptor.[20]

Visualizing the Antipsychotic Receptor Interactions

G cluster_compound 1,2-Benzisothiazole Antipsychotic cluster_receptors Neuronal Receptors cluster_outcome Therapeutic Outcome compound 1,2-Benzisothiazole Derivative (e.g., BMY 13859-1) d2_receptor Dopamine D2 Receptor compound->d2_receptor Antagonism ht2a_receptor Serotonin 5-HT2A Receptor compound->ht2a_receptor Antagonism antipsychotic_effect Antipsychotic Effect (Reduced positive & negative symptoms) d2_receptor->antipsychotic_effect ht2a_receptor->antipsychotic_effect reduced_eps Reduced Extrapyramidal Side Effects (EPS) ht2a_receptor->reduced_eps

Caption: Receptor antagonism mechanism of 1,2-benzisothiazole antipsychotics.

Quantitative Data Summary

Compound TypeTargetActivity Metric (IC50)Reference(s)
N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-oneGram-positive bacteriaPotencies 10-20 times higher than 1,2-benzisothiazolin-3-one[5]
1,2-Benzisothiazol-3-one derivative (5i)Caspase-31.15 nM[6]
1,2,3-triazole benzothiazole derivative (K18)Tubulin polymerization0.446 µM[9]
1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate (7b)Human mast cell tryptase0.85 µM[21]
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n)Human mast cell tryptase0.064 µM[21]
2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-oneHIV-1 RT RNase H160 ± 30 nM[22]
ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetateHIV-1 RT RNase H130 ± 40 nM[22]

Conclusion

The 1,2-benzisothiazole scaffold represents a highly privileged and versatile framework in the landscape of drug discovery.[1] The diverse mechanisms of action, spanning from enzyme inhibition and disruption of cellular structures to receptor modulation, underscore the vast therapeutic potential of its derivatives. This guide has provided a comprehensive overview of these mechanisms, supported by experimental protocols and quantitative data, to serve as a valuable resource for researchers and drug development professionals. The continued exploration of this chemical space holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases.

References

  • The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide - Benchchem. (n.d.).
  • Viani, F., Rossi, B., Panzeri, W., Merlini, L., Martorana, A. M., Polissi, A., & Galante, Y. M. (2017). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate.
  • Temple, D. L., Jr., et al. (n.d.). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry - ACS Publications.
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Exploratory

The Benzisothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Benzisothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals. Foreword: The Enduring Relevance of Heterocyclic Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Benzisothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Enduring Relevance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of molecular frameworks available to the drug hunter, heterocyclic compounds hold a place of distinction. Their structural diversity and inherent ability to engage with biological targets have cemented their status as a cornerstone of pharmaceutical research. Within this vast chemical space, the benzisothiazole nucleus has emerged as a "privileged scaffold" – a molecular architecture that is capable of providing ligands for diverse receptors with high affinity. This guide, intended for the discerning researcher, aims to provide a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological effects of benzisothiazole derivatives, offering insights into their design, synthesis, and evaluation as potent therapeutic agents.

The Benzisothiazole Core: Physicochemical Properties and Synthetic Avenues

The benzisothiazole moiety, a bicyclic system comprising a benzene ring fused to an isothiazole ring, possesses a unique combination of electronic and steric properties that contribute to its pharmacological versatility. The presence of nitrogen and sulfur heteroatoms imparts a distinct electronic distribution, creating opportunities for a variety of intermolecular interactions with biological macromolecules, including hydrogen bonding, and van der Waals forces.

The synthetic accessibility of the benzisothiazole core has facilitated the generation of extensive compound libraries for SAR studies. A multitude of synthetic strategies have been developed, with the condensation of 2-aminothiophenol with various electrophiles being a cornerstone approach.[1] More contemporary methods, such as copper-catalyzed intramolecular N-S bond formation, offer efficient and environmentally benign routes to this valuable scaffold.[2]

Below is a generalized workflow for a typical SAR study, from initial lead identification to the development of optimized candidates.

SAR_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Optimization cluster_2 Phase 3: Preclinical Development Lead_Identification Lead Identification (HTS, Fragment Screening) Initial_SAR Initial SAR Exploration (Broad Modifications) Lead_Identification->Initial_SAR Identify key pharmacophore Focused_Library Focused Library Synthesis Initial_SAR->Focused_Library Design focused analogs In_Vitro_Assays In Vitro Biological Evaluation (Potency, Selectivity) Focused_Library->In_Vitro_Assays Synthesize & Test ADMET_Profiling In Vitro ADMET Profiling (Solubility, Stability) In_Vitro_Assays->ADMET_Profiling Prioritize potent compounds ADMET_Profiling->Focused_Library Iterative Optimization Cycle In_Vivo_Studies In Vivo Efficacy & PK/PD ADMET_Profiling->In_Vivo_Studies Select promising leads Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection Validate in animal models

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study in drug discovery.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Benzisothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The parent compound, 1,2-benzisothiazolin-3-one, and its derivatives are known to be potent against Gram-positive bacteria, yeasts, and dermatophytes.[3]

Key Structural-Activity Relationship Insights:
  • N-Substitution: The nature of the substituent on the nitrogen atom of the isothiazolinone ring plays a crucial role in determining antimicrobial potency. N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one exhibit significantly enhanced activity against Gram-positive bacteria, with some compounds being 10-20 times more potent than the parent compound.[4]

  • Lipophilicity: A clear correlation between lipophilicity and antibacterial activity has been established. Quantitative SAR (QSAR) studies have shown a bilinear relationship between the logarithm of the partition coefficient (logP) and activity against Bacillus subtilis, with an optimal logP around 3.[4]

  • Benzenesulfonamide Moiety: The incorporation of a benzenesulfonamide moiety at the 1,2-benzisothiazole core has yielded compounds with good antibacterial activity against Gram-positive bacteria. A synergistic effect has been observed when these compounds are combined with trimethoprim.[5]

Quantitative Antimicrobial Data:
Compound TypeTarget Organism(s)Activity Metric (MIC)Reference(s)
N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-oneGram-positive bacteriaPotencies 10-20 times higher than 1,2-benzisothiazolin-3-one[4]
Sulfonamide derivatives of 1,2-benzisothiazoleBacillus subtilis, Staphylococcus aureusGood antibacterial activity[5]
Benzothiazole substituted with pyrazolone ringVarious bacteria and fungiHigh antimicrobial activity[6]

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The benzisothiazole scaffold is a prominent feature in a number of potent anticancer agents. These derivatives exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression and the induction of apoptosis.[7][8]

Key Structural-Activity Relationship Insights:
  • Substitutions on the Benzene Ring: The position and nature of substituents on the benzene ring of the benzisothiazole system significantly influence anticancer activity. For instance, the introduction of a fluorine atom at the 7th position of some benzothiazole derivatives has been shown to enhance cytotoxicity.

  • Side Chain Modifications: The incorporation of various side chains, such as urea, thiourea, and hydrazone moieties, has led to the development of benzisothiazole derivatives with enhanced cytotoxicity and selectivity against various cancer cell lines.[9]

  • Targeting Specific Enzymes: Benzisothiazole derivatives have been designed to target specific enzymes that are overexpressed in cancer cells. For example, some derivatives are potent inhibitors of carbonic anhydrase, an enzyme associated with hypoxic tumors.[7][8]

Quantitative Anticancer Data:
Compound SeriesCancer Cell Line(s)Activity Metric (IC50)Reference(s)
Benzothiazole-acylhydrazonesA549, C6, MCF-7, HT-290.03 µM - >1 µM[10]
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivativesNCI-H460, HepG2, HCT-1163.04 µM - 10.20 µM[11]

Central Nervous System Activity: Modulating Neurological Pathways

Benzisothiazole derivatives have also shown significant promise as agents targeting the central nervous system (CNS), with applications in the treatment of psychosis and neurodegenerative diseases.[12]

Key Structural-Activity Relationship Insights:
  • Antipsychotic Activity: A series of 3-benzisothiazolylpiperazine derivatives have been investigated as potential atypical antipsychotic agents. The in vitro profile of some of these compounds shows a combination of D2 receptor affinity comparable to haloperidol and a 5-HT2A/D2 ratio similar to the atypical antipsychotic clozapine, suggesting a reduced risk of extrapyramidal side effects.

  • Neurodegenerative Diseases: The benzisothiazole scaffold has been utilized to develop multi-target-directed ligands for the treatment of Alzheimer's disease. These compounds are designed to interact with multiple biological targets, such as histamine H3 receptors, cholinesterases, and monoamine oxidase B, which are relevant to the pathology of the disease.[13]

Experimental Protocols: A Guide to Biological Evaluation

The successful development of benzisothiazole derivatives as therapeutic agents relies on robust and reproducible biological assays. Below are detailed protocols for two fundamental in vitro assays used in the evaluation of antimicrobial and anticancer activities.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Broth_Microdilution Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Perform Serial Dilutions of Test Compound Serial_Dilutions->Inoculate_Plate Incubate Incubate Plate (37°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The benzisothiazole scaffold has unequivocally demonstrated its value in the field of medicinal chemistry. The wealth of research on its derivatives has provided a deep understanding of the structure-activity relationships that govern their diverse biological activities. The ability to fine-tune the properties of these compounds through targeted chemical modifications makes them highly attractive candidates for the development of novel therapeutics.

Future research in this area will likely focus on the development of more selective and potent benzisothiazole derivatives with improved pharmacokinetic and safety profiles. The application of computational tools, such as molecular docking and QSAR, will continue to play a pivotal role in the rational design of new compounds.[17][18] Furthermore, the exploration of novel biological targets for benzisothiazole derivatives will undoubtedly open up new avenues for the treatment of a wide range of diseases. The journey of the benzisothiazole scaffold from a privileged structure to a source of life-saving medicines is a testament to the power of medicinal chemistry and the relentless pursuit of scientific innovation.

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Foundational

In Silico Analysis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid: A Technical Guide for Drug Discovery Professionals

Abstract The 1,2-benzisothiazol-3-one 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This guide presents a comprehensive in silico modeling workflow fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzisothiazol-3-one 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This guide presents a comprehensive in silico modeling workflow for a specific derivative, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, a compound with therapeutic potential. We will explore its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug development. This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, underpinned by the principles of scientific integrity and causality.

Introduction: The Therapeutic Potential of the 1,2-Benzisothiazol-3-one 1,1-Dioxide Scaffold

The 1,2-benzisothiazol-3-one 1,1-dioxide core, a key component of the well-known artificial sweetener saccharin, has emerged as a versatile scaffold in drug discovery.[1] Derivatives of this structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Notably, several studies have highlighted the potential of these compounds as selective inhibitors of Cyclooxygenase-2 (COX-2).[3] COX-2 is an inducible enzyme involved in the inflammatory cascade, and its selective inhibition is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

This guide focuses on the in silico evaluation of a novel derivative, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid . Our objective is to delineate a robust computational workflow to predict its binding affinity and interaction with human COX-2, assess the stability of the resulting complex, and evaluate its drug-like properties. While our primary focus will be on COX-2, it is worth noting that this scaffold has also been investigated for activity against other targets, such as caspase-3 and Kv1.3 ion channels, suggesting a potential for polypharmacology that could be explored in further studies.

Part 1: A Logic-Driven In Silico Workflow

A successful in silico drug discovery campaign relies on a multi-faceted approach that progressively refines our understanding of a molecule's behavior. The workflow presented here is designed to be a self-validating system, where the results of one stage inform the next.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Validation cluster_3 Drug-Likeness Assessment cluster_4 Advanced Analysis Ligand Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Binding Pose & Affinity) Ligand->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Protein Protein Preparation (PDB Structure Refinement) Protein->Docking MD Molecular Dynamics (Complex Stability) Docking->MD Top Poses QM Quantum Mechanics (Electronic Properties) MD->QM Stable Conformations

Caption: A comprehensive in silico drug discovery workflow.

Part 2: Ligand and Protein Preparation: The Foundation of a Reliable Model

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical first steps of preparing both the ligand and its protein target.

Ligand Preparation: From Chemical Name to 3D Structure

For our molecule of interest, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid , a 3D structure is required. This can be generated from its SMILES (Simplified Molecular Input Line Entry System) string.

Constructed SMILES String: O=C(O)C(C)NC1=NS(=O)(=O)c2ccccc12

Protocol for 3D Structure Generation:

  • Obtain SMILES String: As derived above.

  • Use a 3D Converter: Employ a tool like the online PubChem Sketcher or standalone software like Open Babel to convert the SMILES string into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, geometrically plausible conformation.

  • Save in a Suitable Format: Save the final structure in a format compatible with docking software, such as .sdf or .mol2.

Protein Preparation: Selecting and Refining the Target Structure

Our target is human Cyclooxygenase-2 (COX-2). A suitable crystal structure can be obtained from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR , which is the crystal structure of human COX-2 in complex with the inhibitor rofecoxib.[2] This co-crystallized ligand is invaluable for defining the active site.

Protocol for Protein Preparation:

  • Download PDB File: Obtain the 5KIR.pdb file from the RCSB PDB database.

  • Initial Cleaning: Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer).

  • Remove Non-essential Molecules: Delete water molecules, co-solvents, and the co-crystallized ligand (rofecoxib).

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Protonation States: Ensure the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in .pdb or .pdbqt format for docking.

Part 3: Molecular Docking: Predicting the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This allows us to estimate the binding affinity and understand the key interactions driving the binding.

Protocol for Molecular Docking with AutoDock Vina:

  • Prepare Ligand and Receptor Files: Convert the prepared ligand and protein structures to the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box): The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. In the case of 5KIR, the active site is a hydrophobic channel.[6] Key residues lining this channel include Arg120, Tyr355, Tyr385, Ser530, and Val523.[6][7] The grid box should encompass this entire region.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the ligand and receptor files, the coordinates of the grid box center, and its dimensions.

  • Run the Docking Simulation: Execute the docking calculation using the AutoDock Vina command-line interface.

  • Analyze the Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Table 1: Example Docking Results

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid-9.2Arg120, Tyr355, Ser530
Celecoxib (Reference)-10.5Arg513, Phe518, Val523

Part 4: Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[6] This is crucial for assessing the stability of the predicted binding mode.

G Start Docked Protein-Ligand Complex Solvate Solvation in Water Box Start->Solvate Neutralize Addition of Ions (Neutralization) Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: A typical workflow for molecular dynamics simulation.

Protocol Overview for MD Simulation (using GROMACS):

  • System Preparation: The docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) to reach the desired temperature and pressure.

  • Production Run: A longer simulation is run to generate a trajectory of the system's dynamics.

  • Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Part 5: ADMET Prediction: Evaluating Drug-Likeness

A potent molecule is not necessarily a good drug. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its success in vivo. Several in silico tools can predict these properties.

Protocol for ADMET Prediction (using SwissADME or similar web servers):

  • Input the Ligand: Provide the SMILES string or the 3D structure of the molecule to the web server.

  • Run the Prediction: The server will calculate a range of physicochemical properties and predict various ADMET parameters.

  • Analyze the Results: Evaluate the molecule's compliance with drug-likeness rules (e.g., Lipinski's Rule of Five), its predicted solubility, permeability, metabolic stability, and potential toxicity risks.

Table 2: Example ADMET Prediction Results

PropertyPredicted ValueInterpretation
Molecular Weight254.26 g/mol Compliant with Lipinski's Rule
LogP1.8Good balance of lipophilicity
Water SolubilitySolubleFavorable for absorption
BBB PermeationNoLess likely to cause CNS side effects
CYP2D6 InhibitorNoLower risk of drug-drug interactions

Part 6: Quantum Mechanics in Drug Design: A Deeper Dive

For a more accurate understanding of the electronic properties and interaction energies, Quantum Mechanics (QM) calculations can be employed.[5] QM methods, such as Density Functional Theory (DFT), can provide insights that classical molecular mechanics force fields cannot. A hybrid approach, QM/MM (Quantum Mechanics/Molecular Mechanics), is often used where the ligand and the active site are treated with QM, and the rest of the protein with MM, balancing accuracy and computational cost.[5]

Conclusion

This technical guide has outlined a comprehensive and logically structured in silico workflow for the evaluation of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid as a potential selective COX-2 inhibitor. By following these detailed protocols, researchers can generate robust and reliable computational data to guide further experimental studies. The integration of molecular docking, molecular dynamics, and ADMET prediction provides a powerful platform for identifying and optimizing promising drug candidates, ultimately accelerating the drug discovery process.

References

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  • MDPI. (2023). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. [Online]. Available: [Link]

  • RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Online]. Available: [Link]

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Exploratory

A Technical Guide to the Spectroscopic Analysis of N-Substituted Saccharins for Drug Discovery and Development

Foreword: The Enduring Scaffold and the Need for Precision Saccharin, or 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide, is a molecule of remarkable longevity and versatility. While famed as the first commercially successful...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Scaffold and the Need for Precision

Saccharin, or 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide, is a molecule of remarkable longevity and versatility. While famed as the first commercially successful artificial sweetener, its rigid heterocyclic scaffold has become a privileged structure in medicinal chemistry. The ability to readily introduce a diverse range of substituents at the nitrogen atom (N-substitution) allows for the systematic exploration of chemical space, leading to novel compounds with potential therapeutic activities.[1][2] The biological potential of these N-substituted derivatives as enzyme inhibitors, anticancer, and anti-inflammatory agents necessitates their unambiguous structural characterization.[3]

This technical guide provides researchers, chemists, and drug development professionals with an in-depth, field-proven framework for the comprehensive spectroscopic analysis of N-substituted saccharins. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices and demonstrate how an integrated spectroscopic approach forms a self-validating system for structural elucidation. Herein, we detail the core methodologies—NMR, FT-IR, UV-Vis, and Mass Spectrometry—that are indispensable for confirming the identity, purity, and structure of these valuable compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural analysis for N-substituted saccharins, providing unparalleled detail about the molecular framework. Both ¹H and ¹³C NMR are required for a complete assignment.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the chemical environment and connectivity of protons within the molecule.

  • Expertise & Causality: The choice of deuterated solvent is critical. While CDCl₃ is common, many N-substituted saccharins, particularly those with polar or ionizable groups, exhibit better solubility in DMSO-d₆. Referencing the residual solvent peak is standard practice (e.g., DMSO-d₆ at δ 2.50 ppm).[2]

  • Interpreting the Spectrum:

    • Aromatic Region (Saccharin Core): The four protons on the benzene ring of the saccharin moiety typically appear as a complex multiplet system in the downfield region of δ 7.8 - 8.4 ppm .[4][5] Their specific splitting patterns and chemical shifts are influenced by the electronic nature of the N-substituent. Electron-withdrawing groups on the substituent can shift these protons further downfield.

    • N-Substituent Region: This region is the most informative for confirming the success of the N-substitution reaction. The chemical shifts and multiplicities of these protons are entirely dependent on the nature of the appended group (e.g., alkyl, aryl, heterocyclic). For example, the methyl protons of N-methylsaccharin appear as a sharp singlet around δ 3.15 ppm .[4] For an N-ethyl substituent, one would expect a triplet and a quartet.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR complements the ¹H NMR data by providing a map of the carbon skeleton. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.

  • Trustworthiness & Validation: The presence of the carbonyl and sulfonyl groups in the saccharin core provides highly reliable diagnostic peaks. Their absence would immediately indicate a failed reaction or decomposition.

  • Interpreting the Spectrum:

    • Carbonyl Carbon (C=O): This is one of the most deshielded carbons and serves as a key identifier for the saccharin core, typically appearing in the range of δ 158 - 168 ppm .[2][4]

    • Aromatic Carbons: The carbons of the benzene ring resonate between δ 120 - 145 ppm .[2][4] The two quaternary carbons (one bonded to the C=O and one to the SO₂) are often weaker in intensity.

    • N-Substituent Carbons: The signals for the substituent's carbons will appear in their characteristic regions (e.g., aliphatic carbons from δ 10-60 ppm).

Table 1: Typical NMR Chemical Shifts (δ) for the Saccharin Moiety
Nucleus Typical Chemical Shift Range (ppm)
¹H (Aromatic)7.8 - 8.4[4][5]
¹³C (C=O)158 - 168[2][4]
¹³C (Aromatic C)120 - 145[2][4]
¹³C (Aromatic C-S/C-C=O)~137 - 145 (Quaternary)[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule, thereby confirming the integrity of the saccharin core and the successful introduction of the N-substituent.

  • Expertise & Causality: Samples are typically analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and avoids solvent interference. Alternatively, a KBr pellet can be prepared. The key is to obtain a spectrum with sharp, well-resolved peaks.

  • Interpreting the Spectrum: The FT-IR spectrum of an N-substituted saccharin is dominated by strong, characteristic absorptions from the carbonyl and sulfonyl groups.

    • Sulfonyl Group (SO₂): Two intense stretching bands are the most prominent features. The asymmetric stretch appears around 1330 - 1350 cm⁻¹ , and the symmetric stretch appears around 1150 - 1180 cm⁻¹ . The presence of both is a definitive indicator of the sulfonyl group.

    • Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the lactam carbonyl stretch is observed around 1720 - 1750 cm⁻¹ .[6]

    • Aromatic Ring: Look for C=C stretching vibrations within the 1450 - 1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹ .

The disappearance of the N-H stretching band (a broad peak around 3100 cm⁻¹) from the starting saccharin material is a crucial piece of evidence that the nitrogen has been successfully substituted.

Table 2: Key FT-IR Vibrational Frequencies for N-Substituted Saccharins
Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Lactam)1720 - 1750[6]
SO₂ (Asymmetric Stretch)1330 - 1350
SO₂ (Symmetric Stretch)1150 - 1180
C=C (Aromatic)1450 - 1600

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of the synthesized compound, providing the final piece of the puzzle for structural confirmation.

  • Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for N-substituted saccharins as it is a soft ionization technique that typically yields the intact molecular ion.[1] High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass to within a few parts per million, which allows for the unambiguous calculation of the molecular formula.[1][4]

  • Interpreting the Spectrum:

    • Molecular Ion Peak: In positive-ion mode ESI, the primary peak of interest will be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. In negative-ion mode, the deprotonated molecule [M-H]⁻ may be observed. The mass-to-charge ratio (m/z) of this peak provides the molecular weight.

    • Fragmentation Pattern: While ESI is soft, some fragmentation can occur. The fragmentation pattern can provide additional structural information. Common fragmentation includes the cleavage of the N-substituent or the opening of the five-membered ring. For saccharin itself, characteristic fragments are observed at m/z = 106 and m/z = 182 in negative ion mode.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated π-system of the benzisothiazole core.

  • Trustworthiness & Validation: While less structurally informative than NMR or MS, UV-Vis is an excellent tool for quantitative analysis (e.g., determining concentration using the Beer-Lambert law) and for confirming the presence of the aromatic chromophore. The analysis is rapid and requires only a small amount of sample.

  • Interpreting the Spectrum: N-substituted saccharins typically exhibit absorption maxima (λ_max) in the UV region. For instance, saccharin itself in solution can show absorption maxima around 244 nm or 267 nm , depending on the solvent and pH.[8][9] The exact position and intensity of these peaks can be subtly influenced by the nature of the N-substituent, as it can affect the electronic structure of the aromatic system.

Integrated Analysis: A Validated Workflow

No single technique provides a complete picture. The power of spectroscopic analysis lies in the integration of data from all methods. A typical workflow for characterizing a novel N-substituted saccharin is a self-validating process where each result corroborates the others.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_results Data Interpretation Synthesis Synthesis of N-Substituted Saccharin Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FT-IR Analysis Purification->FTIR Pure Compound MS HRMS (ESI) Analysis Purification->MS Pure Compound NMR NMR (¹H & ¹³C) Analysis Purification->NMR Pure Compound UVVIS UV-Vis Analysis Purification->UVVIS Pure Compound Result_FTIR Confirm Functional Groups (C=O, SO₂) FTIR->Result_FTIR Result_MS Determine Molecular Weight & Formula MS->Result_MS Result_NMR Elucidate C-H Framework & Connectivity NMR->Result_NMR Result_UV Confirm Aromatic Chromophore UVVIS->Result_UV Elucidation Final Structure Elucidation & Confirmation Result_FTIR->Elucidation Integrated Data Result_MS->Elucidation Integrated Data Result_NMR->Elucidation Integrated Data Result_UV->Elucidation Integrated Data

Caption: Integrated workflow for the spectroscopic characterization of N-substituted saccharins.

Field-Proven Experimental Protocol: ¹H NMR Analysis

This protocol describes a self-validating system for acquiring a high-quality ¹H NMR spectrum of a novel N-substituted saccharin.

Objective: To obtain a publication-quality ¹H NMR spectrum for structural confirmation.

Materials:

  • N-substituted saccharin sample (~5-10 mg)

  • High-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

Methodology:

  • Sample Preparation (The Causality of Concentration):

    • Accurately weigh 5-10 mg of the purified, dry N-substituted saccharin directly into a clean, dry vial. Rationale: Using a sufficient amount ensures a good signal-to-noise ratio in a reasonable number of scans. The sample must be dry to avoid a large, interfering water peak.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial using a clean Pasteur pipette.

    • Securely cap the vial and vortex for 30-60 seconds until the sample is completely dissolved. A clear, particulate-free solution is essential. Rationale: Incomplete dissolution leads to broad spectral lines and inaccurate integration.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (Ensuring Accuracy):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆. Rationale: The lock signal corrects for magnetic field drift, ensuring high spectral resolution.

    • Shim the magnetic field to optimize homogeneity. This is an automated or semi-automated process on modern spectrometers that sharpens the spectral lines.

    • Set acquisition parameters:

      • Spectral Width: ~16 ppm (centered around 6-7 ppm).

      • Number of Scans (NS): Start with 16 scans. Increase if the signal-to-noise ratio is low. Rationale: Signal increases with the square root of the number of scans.

      • Relaxation Delay (d1): Set to 2-5 seconds. Rationale: This delay allows protons to return to their equilibrium state between pulses, ensuring that peak integrations are quantitative and accurate.

      • Pulse Angle: 30-45 degrees. Rationale: A smaller pulse angle can be used with a shorter relaxation delay for faster acquisition if quantitation is not the primary goal.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing (Extracting the Information):

    • Apply a Fourier Transform to the FID to generate the frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in pure absorption mode (symmetrical and upright).

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline. Rationale: A flat baseline is critical for accurate peak integration.

    • Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.[2]

    • Integration: Integrate the area under each peak. Set the integral of a well-resolved peak from a known number of protons (e.g., a methyl singlet representing 3H) to its integer value. Use this to determine the relative number of protons for all other signals.

  • Data Analysis & Validation:

    • Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to assign each signal to the protons in the proposed structure.

    • The final assignments must be self-consistent and align with expected values from literature and chemical shift predictors. The integration values must sum to the total number of protons in the molecular formula (determined by HRMS).

Conclusion

The structural elucidation of N-substituted saccharins is a critical step in their development as potential therapeutic agents. A rigorous and integrated spectroscopic approach, led by high-field NMR and supported by HRMS, FT-IR, and UV-Vis, provides an unassailable confirmation of molecular structure. By understanding the principles behind each technique and the causality of each experimental step, researchers can generate high-quality, reproducible data, ensuring the scientific integrity of their findings and accelerating the journey from molecular design to drug discovery.

References

  • Klein, P., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Pharmazie, 57(6), 384-92. [Link]

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  • Al-Bayati, R. I. H., & Al-Amery, M. H. A. (2006). Synthesis of New Derivatives of N- Substituted Saccharin Via Glycine Derivatives. National Journal of Chemistry, 24, 620-628. [Link]

  • Klein, P., et al. (2002). ChemInform Abstract: Synthesis and Properties of N-Substituted Saccharin Derivatives. ChemInform, 33(49). [Link]

  • ResearchGate. (n.d.). Structure of some N-substituted saccharins and their biological activities. [Link]

  • Al-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current research, 3. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Naglah, A. M., Al-Omar, M. A., & Adam, A. A. (2015). Charge-transfer Complexes Formed between the Sweeteners Saccharin Drug and Acido Acceptors: Structural, Thermal and Morphological Features. Trends in Applied Sciences Research, 10(1), 31-45. [Link]

  • ResearchGate. (n.d.). Absorption spectra of 5.0 mg l −1 saccharin (SAC), 8.0 mg l. [Link]

  • National Center for Biotechnology Information. (n.d.). Saccharin. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). WO2020084059A1 - N-nitrosaccharins.
  • National Institute of Standards and Technology. (n.d.). Saccharin. NIST Chemistry WebBook. [Link]

  • Rankin, G. M., & Poulsen, S. A. (2018). Synthesis of Novel Saccharin Derivatives. Molecules, 23(11), 2847. [Link]

  • Salgado, A. M., & da Silva, M. P. (2001). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Revista Brasileira de Ciências Farmacêuticas, 37(2). [Link]

  • Salgado, A. M., & da Silva, M. P. (2001). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 37(2). [Link]

  • Asian Journal of Research in Chemistry. (2012). Simultaneous Determination of Saccharin and Aspartame in Drinks by UV- Spectrophotometry. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of saccharin in the SO 2 stretching region. [Link]

  • Korter, T. M., et al. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Molecules, 28(15), 5727. [Link]

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Foundational

The Sweet Spot in Therapeutics: A Technical Guide to the Potential Therapeutic Targets of Saccharin Analogs

Abstract For over a century, saccharin has been a staple in our pursuit of sweetness without calories. Beyond its role as a sugar substitute, a growing body of evidence reveals the therapeutic potential of saccharin and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For over a century, saccharin has been a staple in our pursuit of sweetness without calories. Beyond its role as a sugar substitute, a growing body of evidence reveals the therapeutic potential of saccharin and its synthetic analogs. These small molecules are emerging as potent modulators of key physiological pathways implicated in a range of diseases, from aggressive cancers to chronic inflammation. This technical guide provides an in-depth exploration of the primary therapeutic targets of saccharin derivatives, offering a scientific rationale for their development as novel therapeutic agents. We will delve into the molecular mechanisms of action, present key structure-activity relationship data, and provide detailed experimental protocols for the evaluation of these promising compounds.

Introduction: From Sweetener to Therapeutic Scaffold

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), the oldest artificial sweetener, possesses a unique chemical structure that has intrigued chemists and biologists alike. Its journey from a controversial food additive to a promising therapeutic lead compound is a testament to the serendipitous nature of scientific discovery.[1][2][3] The saccharin core, a cyclic sulfonamide, serves as a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of analogs with a wide spectrum of biological activities.[4][5] This guide will focus on three key areas where saccharin analogs have shown significant therapeutic promise: oncology, inflammation, and metabolic disorders.

Targeting Cancer: The Carbonic Anhydrase Connection

A significant breakthrough in the therapeutic application of saccharin analogs has been the discovery of their potent and often selective inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7]

The Role of Carbonic Anhydrases in Oncology

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis.[6] In humans, there are 15 known CA isoforms with varying tissue distribution and physiological roles.[8] Of particular interest in oncology are the tumor-associated isoforms, CA IX and CA XII.[9][10] These transmembrane enzymes are overexpressed in a variety of hypoxic tumors, including breast, lung, kidney, and pancreatic cancers.[1][11] By maintaining a neutral intracellular pH and an acidic extracellular microenvironment, CA IX and CA XII contribute to tumor cell survival, proliferation, and metastasis.[2][12][13] This makes them highly attractive targets for anti-cancer drug development, as their inhibition can disrupt the tumor microenvironment and sensitize cancer cells to conventional therapies.[1]

Saccharin Analogs as Carbonic Anhydrase Inhibitors

Saccharin itself has been shown to be a weak to moderate inhibitor of several CA isoforms, with a notable selectivity for the tumor-associated CA IX and CA XII.[7][8] The sulfonamide-like motif within the saccharin structure is key to its inhibitory activity, as it can coordinate with the zinc ion in the enzyme's active site.[7] Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the saccharin scaffold can dramatically enhance both potency and selectivity.

Key structural modifications and their impact on CA inhibition include:

  • N-Substitution: Introducing various alkyl and aryl substituents at the nitrogen atom of the saccharin ring can significantly improve inhibitory activity and selectivity for CA IX and XII over the cytosolic, off-target isoforms CA I and II.[9]

  • Ring Opening: Cleavage of the isothiazolone ring to create "open" saccharin derivatives has led to a remarkable increase in selectivity for the cancer-related isoforms.[6][14] These open-scaffold secondary sulfonamides often exhibit nanomolar inhibition of CA IX and XII while being largely inactive against CA I and II.[14]

  • Hybrid Molecules: Synthesizing hybrid molecules that combine the saccharin scaffold with other pharmacophores, such as 1,2,3-triazoles or 1,2,4-oxadiazoles, has yielded compounds with potent and isoform-selective CA inhibitory activity.[15][16]

Data Presentation: Inhibitory Activity of Saccharin Analogs

The following table summarizes the inhibitory potency (Kᵢ in nM) of selected saccharin analogs against key human carbonic anhydrase isoforms. Acetazolamide (AAZ), a non-selective CA inhibitor, is included for comparison.

CompoundModificationhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Saccharin ->10,000>10,00025045[6]
Acetazolamide -25012255.7[6]
Compound 1 N-prenyl substituted>1000 µM>1000 µM390230[6]
Compound 4 Sulfonamide-bearing----[8]
"Opened" Saccharin Analog Reductive ring opening>10,000>10,00020-2984.3-432[16]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The determination of CA inhibitory activity is typically performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Principle: This assay monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed by measuring the change in absorbance of a pH indicator.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Saccharin analog inhibitor compounds

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In one syringe of the stopped-flow instrument, load the enzyme solution in the buffer containing the pH indicator.

  • In the second syringe, load the CO₂-saturated water.

  • To determine the inhibition constant (Kᵢ), a range of inhibitor concentrations are added to the enzyme syringe.

  • The two solutions are rapidly mixed, and the change in absorbance at a specific wavelength is monitored over time.

  • The initial rates of the reaction are calculated for each inhibitor concentration.

  • The Kᵢ values are then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Causality Behind Experimental Choices: The stopped-flow technique is essential for measuring the rapid kinetics of the CO₂ hydration reaction. The choice of a competitive inhibition model is based on the understanding that sulfonamide-based inhibitors, including saccharin analogs, compete with the substrate (CO₂) for binding to the zinc ion in the active site.

Visualization: Carbonic Anhydrase Inhibition Pathway

CA_Inhibition cluster_0 Tumor Microenvironment (Acidic) cluster_1 Therapeutic Intervention CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Catalyzed by H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Spontaneous Tumor_Growth Tumor Growth & Metastasis H_HCO3->Tumor_Growth Promotes CAIX CA IX / CA XII (Overexpressed in Tumors) Saccharin_Analog Saccharin Analog Saccharin_Analog->CAIX Binds to Active Site Inhibition Inhibition

Caption: Inhibition of tumor-associated carbonic anhydrases by saccharin analogs.

Modulating Inflammation: Beyond the Sweetness

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Saccharin and its derivatives have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.

Key Inflammatory Pathways Targeted by Saccharin Analogs

Research has identified two primary pathways through which saccharin analogs exert their anti-inflammatory effects:

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, including interferons.[17][18] Dysregulation of this pathway is implicated in many inflammatory and autoimmune diseases. Certain saccharin derivatives have been identified as potent inhibitors of interferon-mediated inflammation by targeting the JAK/STAT1 pathway.[17][18]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[19] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have shown that saccharin can suppress the activation of the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[19]

Data Presentation: Anti-inflammatory Activity of Saccharin Analogs

The following table summarizes the effects of saccharin and its analogs on key inflammatory markers.

CompoundModel SystemTarget PathwayKey FindingsReference
Saccharin LPS-stimulated 3T3-L1 adipocytesNF-κBDecreased NO, iNOS, COX-2, IL-1β, IL-6, MCP-1, and TNF-α expression.[19]
CU-CPD103 (Saccharin Derivative) In vitro cell-based assaysJAK/STAT1Potent inhibitor of interferon-mediated nitric oxide signaling.[17][18]
Saccharin Analogs CCl₄-induced liver damage in ratsIL-6, TNF-αExhibited anti-inflammatory activity by reducing IL-6 and TNF-α levels.[20]
Experimental Protocol: Nitric Oxide (NO) Signaling Assay

This assay is used to screen for compounds that inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7), leading to the production of NO. The amount of NO produced is quantified using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Saccharin analog inhibitor compounds

  • Cell culture medium and supplements

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the saccharin analog for a specified period (e.g., 1 hour).

  • Stimulate the cells with LPS to induce NO production.

  • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve.

Causality Behind Experimental Choices: RAW 264.7 cells are a well-established model for studying inflammatory responses. LPS is a potent and reliable inducer of the NF-κB pathway and subsequent NO production. The Griess assay is a simple, sensitive, and widely accepted method for quantifying nitrite levels.

Visualization: Anti-inflammatory Signaling Pathways

Inflammation_Pathway cluster_0 JAK/STAT Pathway cluster_1 NF-κB Pathway IFN Interferon IFNR Receptor IFN->IFNR JAK JAK IFNR->JAK STAT1 STAT1 JAK->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 Gene_Expression_JAK Pro-inflammatory Gene Expression pSTAT1->Gene_Expression_JAK LPS LPS TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Gene_Expression_NFkB Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nucleus->Gene_Expression_NFkB Saccharin_Analog_JAK Saccharin Analog Saccharin_Analog_JAK->JAK Inhibits Saccharin_Analog_NFkB Saccharin Analog Saccharin_Analog_NFkB->IKK Inhibits

Caption: Inhibition of JAK/STAT and NF-κB inflammatory pathways by saccharin analogs.

Impact on Metabolic Disorders: A Complex Picture

The effect of saccharin and other artificial sweeteners on glucose metabolism and metabolic health is an area of active research and some controversy. While saccharin is non-caloric and does not directly contribute to blood glucose levels, some studies suggest it may have indirect effects.

Saccharin and Glucose Homeostasis

Several studies in animal models have suggested that long-term consumption of saccharin may lead to impaired glucose tolerance and an increased risk of obesity and diabetes.[21] The proposed mechanisms include alterations in the gut microbiota and interference with the learned association between sweet taste and caloric intake, potentially affecting the release of hormones like GLP-1 that regulate glucose homeostasis.[22][23]

However, other studies, including a well-controlled human clinical trial, found that short-term consumption of saccharin at the maximum acceptable daily intake did not alter gut microbiota or induce glucose intolerance in healthy adults.[24][25] These conflicting findings highlight the complexity of the issue and the need for further research to understand the long-term metabolic effects of saccharin and its analogs in different populations.

Potential Mechanisms of Action

The potential mechanisms by which saccharin may influence metabolism are multifaceted and not fully elucidated. Some proposed mechanisms include:

  • Gut Microbiota Modulation: Saccharin may alter the composition and function of the gut microbiota, which plays a crucial role in metabolism.[22]

  • Sweet Taste Receptor Signaling: Saccharin activates sweet taste receptors not only on the tongue but also in the gut, which can influence hormone secretion and glucose absorption.

  • Insulin Resistance: Some animal studies suggest a link between saccharin consumption and increased insulin resistance, although the evidence in humans is less clear.[26][27]

Due to the conflicting nature of the current evidence, providing a definitive experimental protocol for evaluating the metabolic effects of saccharin analogs is challenging. However, a comprehensive assessment would typically involve a combination of in vivo animal studies and human clinical trials, monitoring parameters such as glucose tolerance, insulin sensitivity, gut microbiota composition, and relevant hormone levels.

Other Potential Therapeutic Targets

Beyond the well-studied areas of cancer and inflammation, preliminary research suggests that saccharin analogs may have therapeutic potential against other targets:

  • Serine Proteases: Certain saccharin derivatives have been shown to be enzyme-activated inhibitors of serine proteases, such as human leukocyte elastase, which are implicated in degenerative diseases like emphysema and rheumatoid arthritis.[28][29]

  • DNA Binding: Some novel saccharin analogs have shown potential as anticancer agents through their ability to bind to DNA, thereby preventing transcription in cancer cells.[30]

Further research is needed to fully explore these and other potential therapeutic applications of this versatile class of compounds.

Conclusion and Future Directions

The journey of saccharin from a simple sweetener to a promising therapeutic scaffold is a compelling example of how a deep understanding of chemistry and biology can unlock new avenues for drug discovery. The ability of saccharin analogs to selectively target key enzymes and signaling pathways involved in cancer and inflammation is particularly exciting. While the metabolic effects of saccharin remain a subject of debate, the ongoing research in this area is crucial for a comprehensive understanding of its physiological impact.

Future research should focus on:

  • Rational Drug Design: Utilizing structural biology and computational modeling to design more potent and selective saccharin-based inhibitors for specific therapeutic targets.[10]

  • In Vivo Efficacy and Safety: Conducting rigorous preclinical and clinical studies to evaluate the therapeutic efficacy and long-term safety of promising saccharin analogs.

  • Elucidating Mechanisms of Action: Further investigating the molecular mechanisms underlying the diverse biological activities of saccharin derivatives to identify new therapeutic opportunities.

The sweet story of saccharin is far from over. As researchers continue to explore the therapeutic potential of its analogs, we can anticipate the development of novel and effective treatments for a range of challenging diseases.

References

  • Baranauskienė, L., et al. (2017). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. [Link]

  • Nocentini, A., et al. (2019). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Vullo, D., et al. (2014). Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII. Bioorganic & Medicinal Chemistry. [Link]

  • University of Florida Health. (2015). Saccharin shows promise as cancer inhibitor, researchers find. UF Health. [Link]

  • American Chemical Society. (2015). Popular artificial sweetener saccharin could lead to new treatments for aggressive cancers. ScienceDaily. [Link]

  • Csakai, A., et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2023). Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. International Journal of Molecular Sciences. [Link]

  • Park, S., et al. (2020). Effect of saccharin on inflammation in 3T3-L1 adipocytes and the related mechanism. Nutrition Research and Practice. [Link]

  • Nocentini, A., et al. (2019). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. National Institutes of Health. [Link]

  • American Chemical Society. (2019). Artificial sweetener derivatives show improved activity against tumor-associated enzymes. Phys.org. [Link]

  • Cbc.ca. (2015). Why scientists are testing artificial sweeteners as new cancer treatment. Global News. [Link]

  • Coxworth, B. (2015). Saccharin could sweeten the deal for cancer-fighting drugs. New Atlas. [Link]

  • Grout, R. J., et al. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current Pharmaceutical Design. [Link]

  • Hagar, M., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Pharmacology. [Link]

  • Hagar, M., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules. [Link]

  • Angapelly, S., et al. (2022). Design, synthesis, SAR, and biological evaluation of saccharin-based hybrids as carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]

  • Csakai, A., et al. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. Journal of Medicinal Chemistry. [Link]

  • Zimmerman, B. F., et al. (1994). Use of saccharin derivatives as proteolytic enzyme inhibitors.
  • American Chemical Society. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. [Link]

  • Teymoori, F., et al. (2017). Saccharin Increases Fasting Blood Glucose but Not Liver Insulin Resistance in Comparison to a High Fructose-Fed Rat Model. Nutrients. [Link]

  • Ruiz-Ojeda, F. J., et al. (2024). From Sweeteners to Sleeplessness: The Hidden Effects of Sucralose and Saccharin on the Gut–Brain Axis. Nutrients. [Link]

  • Swithers, S. E., et al. (2013). Experience with the high-intensity sweetener saccharin impairs glucose homeostasis and GLP-1 release in rats. ResearchGate. [Link]

  • Deadman, B. J., et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules. [Link]

  • Ohio State University Wexner Medical Center. (2021). Researchers find no short-term link between saccharin and development of diabetes. Medical Xpress. [Link]

  • Immunology & Microbiology Journals Press Releases. (2024). Exploring Saccharin's Impact: The Unseen Link to Inflammation and Interleukin-10. Immunology & Microbiology Journals Press Releases. [Link]

  • Sharma, A., et al. (2021). Possible mechanism of action of sugar substitute (saccharin). ResearchGate. [Link]

  • Serrano, J., et al. (2021). High-dose saccharin supplementation does not induce gut microbiota changes or glucose intolerance in healthy humans and mice. Microbiome. [Link]

  • Angapelly, S., et al. (2022). Design, synthesis, SAR, and biological evaluation of saccharin-based hybrids as carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Azeez, O. S., et al. (2019). Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats. Journal of Toxicology. [Link]

  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science. [Link]

  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

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Exploratory

A Technical Guide to the Discovery of Novel 1,2-Benzisothiazolin-3-one Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,2-benzisothiazolin-3-one (BIT) scaffold is a privileged heterocyclic structure that has transitioned from a widely used in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-benzisothiazolin-3-one (BIT) scaffold is a privileged heterocyclic structure that has transitioned from a widely used industrial biocide to a versatile pharmacophore in modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, antiviral, and neuroprotective effects.[2][3] This guide provides a comprehensive overview of the discovery of novel BIT derivatives, detailing synthetic methodologies, biological evaluation protocols, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. We delve into the causality behind experimental choices, offering field-proven insights for researchers aiming to exploit this promising chemical scaffold. Key therapeutic targets, such as caspase-3, HIV-1 reverse transcriptase, and monoacylglycerol lipase, are discussed, supported by quantitative data and detailed experimental workflows.[4][5][6]

Chapter 1: The 1,2-Benzisothiazolin-3-one Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2-benzisothiazolin-3-one core, a bicyclic system formed by the fusion of a benzene and a thiazole ring, is the foundation of a class of compounds with significant biological impact.[7] Historically, the parent compound, 1,2-benzisothiazolin-3-one (BIT), gained prominence as a highly effective industrial biocide and preservative used in paints, adhesives, and cleaning agents due to its ability to inhibit microbial growth.[8][9][10]

The mechanism of its biocidal action, which involves targeting cellular thiol groups and disrupting key enzymatic processes, foreshadowed its potential as a modulator of biological pathways.[8][11] This reactivity, combined with a rigid structure amenable to synthetic modification, has made the BIT scaffold a focal point for drug discovery. Researchers have successfully derivatized the core at multiple positions—primarily the nitrogen atom and the aromatic ring—to develop novel compounds with enhanced potency and selectivity for a range of therapeutic targets, moving far beyond its original application.[1][5]

Chapter 2: Synthetic Strategies for Novel Derivatives

The rationale for synthesizing novel 1,2-benzisothiazolin-3-one derivatives is to modulate their physicochemical properties and biological activity. Strategic modifications aim to enhance target affinity, improve selectivity, and optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Core Synthetic Methodologies

Several synthetic routes to the 1,2-benzisothiazolin-3-one core have been established. While classical methods exist, modern approaches offer improved efficiency, safety, and yield.

  • From 2-Halobenzonitriles (Modern Approach): A highly efficient method involves the reaction of a 2-halobenzonitrile with a thiol compound to form a 2-(alkylthio)benzonitrile intermediate. This intermediate is subsequently cyclized via reaction with a halogenating agent in the presence of water. This approach is advantageous as it avoids harsh reagents and can be more cost-effective for large-scale production.[12]

  • From o-Chlorobenzonitrile and Sodium Hydrosulfide (Alternative Route): This method involves reacting o-chlorobenzonitrile with anhydrous sodium hydrosulfide to produce o-mercaptobenzonitrile. The subsequent reaction with chlorine gas and water leads to the cyclized 1,2-benzisothiazolin-3-one. This route is noted for having fewer steps than traditional methods.[13]

  • Copper-Catalyzed Tandem Reaction: A concise approach utilizes a copper-catalyzed tandem reaction of o-bromobenzamide and potassium thiocyanate in water to directly yield the benzisothiazol-3(2H)-one core.[14]

General Experimental Protocol: Synthesis via 2-Halobenzonitrile

This protocol outlines a general procedure for synthesizing the core scaffold, which can then be derivatized.

Step 1: Synthesis of 2-(Alkylthio)benzonitrile Intermediate

  • To a stirred solution of a 2-halobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, 1.5 eq).

  • Add an appropriate alkylthiol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-(alkylthio)benzonitrile intermediate.

Step 2: Cyclization to 1,2-Benzisothiazolin-3-one

  • Dissolve the 2-(alkylthio)benzonitrile intermediate (1.0 eq) in a mixture of acetic acid and water.

  • Cool the solution in an ice bath and slowly add a halogenating agent (e.g., N-chlorosuccinimide or chlorine gas) while maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the 1,2-benzisothiazolin-3-one derivative.

G Start 2-Halobenzonitrile + Alkylthiol Intermediate 2-(Alkylthio)benzonitrile Intermediate Start->Intermediate Base-mediated Nucleophilic Substitution Cyclization Cyclization with Halogenating Agent Intermediate->Cyclization In Acetic Acid/Water Purification Purification (Chromatography/Recrystallization) Cyclization->Purification Product Novel 1,2-Benzisothiazolin-3-one Derivative Purification->Product

General workflow for the synthesis of 1,2-benzisothiazolin-3-one derivatives.

Chapter 3: Biological Evaluation & Mechanism of Action

Derivatives of the 1,2-benzisothiazolin-3-one scaffold exhibit a wide spectrum of biological activities, making them attractive candidates for various therapeutic areas.[2][3]

Antimicrobial Activity

The foundational activity of this scaffold is antimicrobial. Derivatives often show potent activity against Gram-positive bacteria, yeasts, and molds.[15]

  • Mechanism of Action: The antimicrobial effect is believed to stem from the inhibition of thiol-containing enzymes.[11] The compound reacts with cellular thiols, such as glutathione or cysteine residues in proteins, disrupting critical metabolic processes like glucose transport and oxidation and ultimately leading to cell death.[11]

  • Structure-Activity Relationship (SAR): Antimicrobial potency is strongly correlated with lipophilicity.[15] Quantitative Structure-Activity Relationship (QSAR) analyses have shown a bilinear relationship between the logarithm of the partition coefficient (logP) and activity against bacteria like B. subtilis.[15] N-arylalkanoic and N-aryloxyalkanoic acid derivatives have demonstrated potencies 10-20 times higher than the parent compound.[15]

Table 1: Quantitative Antimicrobial Data for Selected Derivatives

Compound TypeTarget Organism(s)Activity Metric (vs. BIT)Reference(s)
N-arylalkanoic/N-aryloxyalkanoic acidsGram-positive bacteria10-20x higher potency[15]
Esters and amides of N-arylalkanoic acidsYeasts and moldsHigh susceptibility[15]
1,1-Dioxide derivativesGram-positive bacteriaInactive[15]
Anticancer Activity

A significant area of investigation is the development of BIT derivatives as anticancer agents. These compounds can induce apoptosis and inhibit key enzymes involved in cancer progression.

  • Key Molecular Target: Caspase-3: Several novel 1,2-benzisothiazolin-3-one derivatives have been identified as potent inhibitors of caspase-3, a critical executioner enzyme in the apoptotic pathway.[4] Inhibition of caspase-3 is a therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders, but certain derivatives have also shown broader anticancer potential.[4][16] Some compounds exhibit inhibitory activity in the low nanomolar range (IC₅₀ = 1.15 nM).[4][17]

  • Multi-Target Approach: Recent in silico studies have explored BIT derivatives as multi-target anticancer agents, with computational models showing strong binding affinities for targets like COX-1, COX-2, DHFR, and MMP13.[18]

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Chemotherapy) Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 Activation Cascade Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis BIT_Derivative 1,2-Benzisothiazolin-3-one Inhibitor BIT_Derivative->Caspase3 Inhibition

Apoptosis signaling pathway highlighting Caspase-3 inhibition by BIT derivatives.

Enzyme Inhibition: Beyond Cancer

The utility of this scaffold extends to other critical enzyme targets.

  • HIV-1 Reverse Transcriptase (RT): Benzisothiazolone derivatives have been discovered as bifunctional inhibitors of HIV-1 RT, targeting both the DNA polymerase and Ribonuclease H (RNase H) activities of the enzyme.[6] This dual inhibition is a promising strategy for developing new antiretroviral drugs.

  • Monoacylglycerol Lipase (MGL): A series of BIT derivatives act as potent, allosteric inhibitors of MGL, the primary enzyme that degrades the endocannabinoid 2-arachidonoyl-sn-glycerol (2-AG).[5] These inhibitors function by causing a reversible sulfenylation of regulatory cysteines (Cys201 and Cys208), locking the enzyme in an inactive conformation.[5]

  • Cholinesterases (AChE/BChE): Certain derivatives have shown selective inhibitory activity against butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), suggesting their potential as therapeutic agents for Alzheimer's disease.[19]

Table 2: Enzyme Inhibitory Activity of Selected Derivatives

Compound ClassTarget EnzymeActivity Metric (IC₅₀ / Kᵢ)Reference(s)
N-substituted BITsCaspase-31.15 nM (IC₅₀)[4][17]
Phenyl-sulfonamide BITsHIV-1 RT RNase H160 nM (IC₅₀)[6]
Phenyl-sulfonamide BITsHIV-1 RT DNA Polymerase~6 µM (IC₅₀)[6]
N-substituted BTZsMonoacylglycerol Lipase (MGL)Nanomolar potency[5]
Indole-linked BITsButyrylcholinesterase (BChE)1.21 µM (IC₅₀); 1.14 µM (Kᵢ)[19]
Neuroprotective & Antipsychotic Applications

The 1,2-benzisothiazole scaffold is a key component of Lurasidone, an atypical antipsychotic drug used to treat schizophrenia and bipolar depression.[20] Lurasidone's pharmacological profile includes potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ/5-HT₇ receptors, along with partial agonism at the 5-HT₁ₐ receptor.[20] This clinical success underscores the potential of the scaffold in developing novel agents for central nervous system disorders.

Chapter 4: Protocols for Biological Evaluation

Self-validating and reproducible protocols are essential for the successful discovery of novel derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the MIC of antimicrobial agents against bacteria and fungi.[2]

  • Preparation of Inoculum: Culture bacterial strains overnight on an appropriate agar medium. Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or other appropriate media). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 2: In Vitro Caspase-3 Inhibition Assay

This assay quantifies a compound's ability to inhibit the activity of caspase-3.[2]

  • Reagent Preparation: Prepare an assay buffer (e.g., HEPES, pH 7.4, containing DTT and EDTA). Reconstitute active human caspase-3 enzyme and the fluorogenic substrate (e.g., Ac-DEVD-AMC) in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of the test compound (dissolved in DMSO) at various concentrations.

    • Add 25 µL of the caspase-3 enzyme solution and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

    • Initiate the reaction by adding 25 µL of the caspase-3 substrate solution.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 355/460 nm) in a kinetic mode for 1-2 hours at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to a DMSO control. Plot percent inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value.

G Start Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound Plate Dispense Reagents into 96-Well Plate Start->Plate Preincubation Pre-incubate Enzyme with Test Compound Plate->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Measurement Measure Signal (e.g., Fluorescence) Kinetically Reaction->Measurement Analysis Calculate Reaction Rates and Determine IC50 Value Measurement->Analysis

General workflow for an in vitro enzyme inhibition assay.

Chapter 5: Future Directions and Outlook

The 1,2-benzisothiazolin-3-one scaffold remains a highly valuable starting point for drug discovery. Future research will likely focus on several key areas:

  • Exploration of New Targets: Expanding the application of BIT derivatives to novel enzyme and receptor targets.

  • Development of Multi-Target Agents: Designing single molecules that can modulate multiple targets simultaneously, particularly for complex diseases like cancer and neurodegenerative disorders.[18]

  • Optimization of Pharmacokinetics: Improving the drug-like properties of lead compounds to enhance bioavailability, metabolic stability, and safety profiles.

  • Combating Drug Resistance: Leveraging the unique mechanisms of action of BIT derivatives to overcome existing resistance issues in antimicrobial and anticancer therapies.

The versatility and proven success of this scaffold ensure that it will continue to be a significant area of research, with the potential to deliver next-generation therapeutics for a wide range of human diseases.

References

  • Vitali, F., P. Paoli, R. Pogni, M. C. Baratto, B. Tita, and L. G. Dalle Monache. (n.d.). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. PubMed. [Link]

  • Viani, F., et al. (2017). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. [Link]

  • Asadi, M., & Torkian, L. (2014). QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method. Iranian Journal of Pharmaceutical Research. [Link]

  • (2025). Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. Pre-print server.
  • Ueda, M., & Nakata, T. (1984). Novel general synthesis of 2-substituted 1,2-benzisothiazolin-3-ones. Cyclization of N-substituted 2-methoxycarbonylbenzenesulfenamides. The Journal of Organic Chemistry. [Link]

  • EasyChem. (n.d.). What's 1,2-Benzisothiazolin-3-one (BIT) ?. EasyChem. [Link]

  • Collier, P. J., A. D. Russell, and J. R. Furr. (n.d.). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. ResearchGate. [Link]

  • Wu, J., W. Liu, Y. Wang, et al. (2014). 1,2-benzisothiazol-3-one Derivatives as a Novel Class of Small-Molecule caspase-3 Inhibitors. PubMed. [Link]

  • Castelli, R., L. Scalvini, F. Vacondio, et al. (2020). Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines. PubMed. [Link]

  • (n.d.). BIT (1,2-benzisothiazolin-3-one). Chemical Supplier.
  • Wang, Z., J. D. H. Santos, K. A. Kirby, et al. (2020). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. MDPI. [Link]

  • University of Hertfordshire. (2024). 1,2-benzisothiazolin-3-one. AERU. [Link]

  • CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one.
  • EP2949650A1 - Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one.
  • Wu, J., et al. (2014). 1,2-Benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors. ResearchGate. [Link]

  • Gümüş, M., F. G. Gökbaş, B. Ünlüsoy, et al. (2022). Inhibition of Cholinesterases by Benzothiazolone Derivatives. MDPI. [Link]

  • Kamal, A., M. S. Yar, and J. Singh. (2019). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

  • Stokker, G. E., A. A. Deana, S. J. deSolms, et al. (1996). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Lurasidone. Wikipedia. [Link]

  • Zovko, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. [Link]

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  • Kamal, A., M. S. Yar, J. Singh, et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed. [Link]

  • Ataman Kimya. (n.d.). BIT (1,2-BENZISOTHIAZOLIN-3-ONE). atamankimya.com. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-MS/MS Method for the Sensitive Quantification of 1,2-Benzisothiazol-3(2H)-one in Complex Matrices

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the selective and sensitive determination of 1,2-benzisothiazol-3(2H)-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the selective and sensitive determination of 1,2-benzisothiazol-3(2H)-one (BIT). BIT is a widely used synthetic biocide and preservative in numerous consumer and industrial products, including cosmetics, paints, adhesives, and cleaning agents.[1][2][3] Regulatory scrutiny and concerns over its potential as a skin sensitizer necessitate reliable analytical methods for its monitoring.[3] This guide provides a comprehensive framework, from sample preparation for complex matrices to optimized instrument parameters, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry to ensure accuracy, precision, and robustness.

Introduction: The Analytical Challenge

1,2-Benzisothiazol-3(2H)-one (CAS No. 2634-33-5), a member of the isothiazolinone class of compounds, is highly effective at inhibiting microbial growth in water-based solutions.[1][4] Its widespread use, however, leads to its presence in a diverse range of complex sample types, from viscous cosmetic creams to environmental water samples.[5][6][7] The analytical challenge lies in achieving low detection limits (often in the µg/L or µg/kg range) while mitigating significant matrix interference that can suppress or enhance the analyte signal during mass spectrometric detection.[6][8][9]

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for this application due to its unparalleled sensitivity and selectivity.[6] By employing Multiple Reaction Monitoring (MRM), the mass spectrometer can isolate a specific precursor ion of BIT and detect its characteristic product ions, effectively filtering out background noise from co-eluting matrix components.[10] This application note details the causality behind each step of the workflow, providing a self-validating protocol rooted in scientific integrity.

Chemical Structure of 1,2-Benzisothiazol-3(2H)-one (BIT)

  • Chemical Formula: C₇H₅NOS[11]

  • Molar Mass: 151.19 g/mol [11]

Experimental Workflow: A Strategic Overview

The analytical process is a multi-stage workflow designed to isolate BIT from the sample matrix and present it for accurate measurement. Each stage is critical for the success of the overall analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Raw Sample (e.g., Cream, Water) Extraction Extraction (Solvent/Dispersive) Sample->Extraction Matrix Disruption Cleanup Cleanup (SPE or Filtration) Extraction->Cleanup Interference Removal FinalExtract Final Extract in Reconstitution Solvent Cleanup->FinalExtract Concentration HPLC HPLC Separation (Reversed-Phase) FinalExtract->HPLC ESI Ionization (Positive ESI) HPLC->ESI Elution MSMS MS/MS Detection (MRM Mode) ESI->MSMS Ion Transfer Data Data Acquisition & Quantification MSMS->Data

Caption: Overall workflow for the analysis of BIT by HPLC-MS/MS.

Sample Preparation: The Foundation of Accuracy

The objective of sample preparation is to efficiently extract BIT from the sample while removing interfering components. The choice of protocol is dictated by the matrix complexity.

Rationale for Matrix-Specific Extraction
  • Low-Complexity Matrices (e.g., Environmental Water): These samples often require minimal preparation. The primary goal is to concentrate the analyte and ensure compatibility with the HPLC mobile phase. A simple "dilute-and-shoot" approach may be feasible if concentrations are high enough, but solid-phase extraction (SPE) is typically employed for trace analysis to achieve lower limits of detection.[12]

  • High-Complexity Matrices (e.g., Cosmetics, Adhesives): These matrices contain high concentrations of surfactants, lipids, polymers, and pigments that can interfere with the analysis. A more rigorous extraction and cleanup procedure is mandatory. Matrix Solid-Phase Dispersion (MSPD) has proven effective for viscous and semi-solid samples, as it combines extraction and cleanup into a single step.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for wastewater, surface water, or industrial effluent.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water + 0.1% formic acid. Causality: The methanol wets the hydrophobic sorbent, and the acidified water equilibrates the cartridge to the sample pH, ensuring proper analyte retention.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) with formic acid to a pH of ~3. Pass the sample through the conditioned cartridge at a slow flow rate (~5 mL/min). Causality: Acidification ensures that BIT is in its neutral form, maximizing its retention on the reversed-phase sorbent.

  • Washing: Wash the cartridge with 3 mL of water containing 5% methanol to remove polar interferences. Causality: This step removes salts and highly polar matrix components that are not retained as strongly as BIT.

  • Elution: Elute the analyte from the cartridge using 5 mL of methanol into a clean collection tube. Causality: The strong organic solvent disrupts the hydrophobic interaction between BIT and the sorbent, releasing it from the cartridge.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Causality: This step concentrates the sample and ensures the final solvent is compatible with the HPLC system, preventing peak distortion.

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Cosmetics

This protocol is adapted for creams, lotions, and similar semi-solid products.

  • Sample Blending: Place 1 g of the cosmetic sample into a glass mortar. Add 2 g of a solid support, such as Florisil® or C18-bonded silica.

  • Dispersion: Gently blend the sample and solid support with a pestle until a homogeneous, free-flowing powder is obtained. Causality: This step disrupts the sample matrix and disperses it over a large surface area, making the analyte accessible for solvent extraction.

  • Packing: Transfer the resulting powder into an empty SPE cartridge (e.g., 10 mL) fitted with a bottom frit. Place a second frit on top of the powder bed.

  • Elution: Pass 5 mL of methanol through the cartridge to elute the BIT. Collect the eluate. Causality: Methanol is a polar solvent that effectively solubilizes BIT while leaving many of the non-polar lipid components of the cosmetic base on the solid support.

  • Filtration: Filter the eluate through a 0.22 µm syringe filter before injection. Causality: This final cleanup step removes any fine particulates that could block the HPLC column or tubing.

HPLC Method: Achieving Optimal Separation

A reversed-phase HPLC method is ideal for separating BIT from other components in the extract.

Chromatographic Logic

A C18 column is the standard choice, providing excellent retention for moderately non-polar compounds like BIT. The use of a gradient elution, starting with a higher aqueous content and increasing the organic solvent percentage over time, ensures that more polar interferences are eluted early, while BIT is retained and then eluted as a sharp, well-defined peak. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. It controls the pH, ensuring consistent analyte ionization state and improving peak shape.

HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation and is compatible with fast LC gradients.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStrong organic solvent for eluting the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 minEnsures separation from early-eluting polar interferences and late-eluting non-polar compounds.
Column Temp. 40 °CReduces viscosity and improves peak symmetry and reproducibility.
Injection Vol. 5 µLA typical volume to avoid column overloading while ensuring sensitivity.

Tandem Mass Spectrometry (MS/MS) Detection

The MS/MS detector provides the ultimate selectivity and sensitivity for the analysis.

Ionization and Fragmentation

Electrospray ionization (ESI) in positive ion mode is highly effective for isothiazolinones. The nitrogen atom in the thiazole ring is readily protonated in the acidic mobile phase, forming the protonated molecule [M+H]⁺. In the case of BIT (molar mass 151.19), this precursor ion will have an m/z of approximately 152.0.

Inside the mass spectrometer, this precursor ion is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions are characteristic of the molecule's structure. Monitoring a specific precursor-to-product ion transition (MRM) ensures that a signal is recorded only if an ion of the correct precursor mass fragments to produce an ion of the correct product mass, providing a very high degree of certainty in the identification.

G cluster_ms Tandem Mass Spectrometry (MS/MS) Precursor [M+H]⁺ m/z 152.0 Q1 Q1: Precursor Selection Product1 Product Ion 1 m/z 134.0 Product2 Product Ion 2 m/z 109.0 NeutralLoss1 (-H₂O) NeutralLoss2 (-C₂H₃O) Q2 q2: Collision Cell (CID) Q1->Q2 Q2->Product1 Fragmentation Q2->Product2 Fragmentation Q3 Q3: Product Ion Scan Q2->Q3

Caption: Conceptual diagram of MRM fragmentation for BIT.

MS/MS Parameters
ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray (ESI+)Efficiently protonates BIT to form [M+H]⁺.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temp. 150 °CAids in desolvation of ions.
Desolvation Temp. 400 °CEnsures complete desolvation of ions before entering the mass analyzer.
Gas Flow Instrument DependentOptimized to facilitate desolvation and ion transport.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.
MRM Transitions for 1,2-Benzisothiazol-3(2H)-one

The selection of MRM transitions is critical and must be optimized empirically on the specific instrument being used. However, based on common fragmentation patterns and published data, the following transitions are recommended as a starting point.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
BIT152.0134.0 100~15Quantifier (most abundant, stable fragment)
BIT152.0109.0100~25Qualifier (confirms identity)

Note: Collision energies are instrument-dependent and require optimization.

Method Validation

To ensure the trustworthiness of the results, the method must be validated according to established guidelines (e.g., SANTE/11312/2021, FDA). Key parameters to assess include:

  • Linearity: Analyze calibration standards at a minimum of five concentration levels to demonstrate a linear relationship between concentration and response (R² > 0.99).

  • Accuracy (Recovery): Spike blank matrix samples at low, medium, and high concentrations and analyze them. The recovery should typically be within 80-120%.

  • Precision (Repeatability & Reproducibility): Expressed as the relative standard deviation (%RSD) of replicate measurements. Intra-day precision should be <15%, and inter-day precision should be <20%.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision (typically a signal-to-noise ratio of ≥10).[8]

  • Selectivity: Demonstrate the absence of interfering peaks at the retention time of BIT in blank matrix samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 1,2-benzisothiazol-3(2H)-one by HPLC-MS/MS. By explaining the causality behind key procedural choices in sample preparation, chromatography, and mass spectrometry, this guide equips researchers and analysts with a robust framework to achieve accurate and reliable quantification of BIT in a variety of challenging matrices. The outlined methods for sample preparation are adaptable, and the instrument parameters provide an excellent starting point for method development and validation on any modern tandem quadrupole mass spectrometer.

References

  • Alvarez-Rivera, G., et al. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1270, pp. 64-71. Available at: [Link]

  • Analytice. (n.d.). 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. Available at: [Link]

  • Ataman Kimya. (n.d.). BIT (1,2-BENZISOTHIAZOLIN-3-ONE). Available at: [Link]

  • European Commission. (2021). SANTE/11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Available at: [Link]

  • FooDB. (2010). Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413). Available at: [Link]

  • MassBank. (2020). 1,2-Benzisothiazolin-3-one. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Benzisothiazol-3(2H)-one. PubChem Compound Summary for CID 17520. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. In NIST Chemistry WebBook. Available at: [Link]

  • Silva, V., et al. (2020). Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions? Molecules, 25(23), 5528. Available at: [Link]

  • Tran, T. H. T., & Nguyen, T. P. N. (2021). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science, 947, 012022. Available at: [Link]

  • Wikipedia. (n.d.). Benzisothiazolinone. Available at: [Link]

  • Zhong, Y., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health, 16(21), 4188. Available at: [Link]

Sources

Application

Application Note: A Practical Guide to the Structural Characterization of Saccharin Derivatives Using Multinuclear and Multidimensional NMR Spectroscopy

Abstract Saccharin, a foundational heterocyclic scaffold, has seen a resurgence in medicinal chemistry, with its derivatives being explored as potent inhibitors of carbonic anhydrases for anticancer applications and as m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Saccharin, a foundational heterocyclic scaffold, has seen a resurgence in medicinal chemistry, with its derivatives being explored as potent inhibitors of carbonic anhydrases for anticancer applications and as modulators of other biological pathways.[1][2][3] The precise structural characterization of these novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous elucidation of these molecular structures in solution.[4] This guide provides a comprehensive overview and detailed protocols for the characterization of saccharin derivatives using a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation techniques (COSY, HSQC, HMBC). It is designed for researchers, chemists, and drug development professionals seeking to apply these powerful methods with confidence and precision.

Introduction: The "Why" Behind the Method

The saccharin core, a 1,2-benzisothiazol-3(2H)-one-1,1-dioxide, offers a rigid and versatile scaffold for chemical modification. Derivatization can occur at the imide nitrogen (N-2) or on the aromatic ring, leading to a diverse library of compounds with distinct biological activities.[5][6] The goal of NMR characterization is to unequivocally confirm the intended structure by mapping the covalent framework of the molecule. This involves:

  • Confirming the core structure: Verifying the presence and integrity of the saccharin backbone.

  • Identifying the site of substitution: Determining precisely where modifications have been made.

  • Elucidating the structure of substituents: Characterizing the chemical nature of the appended groups.

  • Establishing connectivity: Assembling the molecular fragments into a complete, validated structure.

A multi-pronged NMR approach is essential because no single experiment can provide all the necessary information. 1D ¹H and ¹³C NMR provide a census of the proton and carbon environments, while 2D NMR experiments reveal how these atoms are connected.[7]

Foundational NMR Techniques for Saccharin Derivatives

1D NMR: The Atomic Census
  • ¹H NMR (Proton NMR): This is the initial and most sensitive NMR experiment. It provides four key pieces of information:

    • Number of Signals: Corresponds to the number of chemically non-equivalent proton environments.[8]

    • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons on the aromatic ring of saccharin typically resonate downfield (7.5-8.5 ppm) due to deshielding effects.[9][10]

    • Integration: The area under a signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): Reveals the number of adjacent protons through J-coupling, helping to establish connectivity.[11]

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, these experiments require more sample or longer acquisition times.[12] Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a sharp singlet.[8] The chemical shifts are highly informative; for instance, the carbonyl carbon (C=O) of the saccharin lactam is typically found far downfield (>160 ppm).[5]

2D NMR: Building the Molecular Map
  • COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H J-couplings.[13] It is invaluable for tracing proton networks, such as identifying adjacent protons on the aromatic ring or within an alkyl chain substituent. A cross-peak in a COSY spectrum indicates that two protons are coupled, typically through two or three bonds.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[7] It is the definitive way to assign carbon signals by linking them to their known proton partners.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds.[7] This is crucial for connecting molecular fragments across quaternary (non-protonated) carbons, such as the carbonyl carbon and the sulfonamide-bearing aromatic carbon, which are key landmarks in the saccharin scaffold.[11]

Experimental Workflow and Protocols

A systematic approach ensures high-quality data and confident structural assignment. The workflow begins with meticulous sample preparation and proceeds through a logical sequence of NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Weigh & Dissolve Sample (5-10 mg in 0.6 mL solvent) filter Filter into NMR Tube prep->filter load Insert Sample, Lock & Shim filter->load H1 Acquire ¹H NMR (Quick, High-Sensitivity) load->H1 C13 Acquire ¹³C NMR (Carbon Census) H1->C13 assign_H1 Assign ¹H Spectrum (Integration, Multiplicity) H1->assign_H1 COSY Acquire ¹H-¹H COSY (Proton Network) C13->COSY HSQC Acquire ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC connect Assemble Fragments (Using COSY & HMBC) COSY->connect HMBC Acquire ¹H-¹³C HMBC (Long-Range Connectivity) HSQC->HMBC assign_C13 Assign ¹³C Spectrum (Using HSQC) HSQC->assign_C13 HMBC->connect assign_H1->connect assign_C13->connect structure Final Structure Confirmation connect->structure

Caption: General workflow for NMR-based structural elucidation of saccharin derivatives.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[15] This protocol ensures a homogeneous sample free of particulates and paramagnetic impurities.[12]

Materials:

  • Saccharin derivative sample (5-10 mg for ¹H; 15-30 mg for ¹³C and 2D experiments).[12][16]

  • High-quality 5 mm NMR tubes, clean and dry.[16][17]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃). Choose a solvent that fully dissolves the compound and has minimal overlapping signals.[12][15]

  • Glass Pasteur pipette and glass wool or a syringe filter.

  • Small vial for initial dissolution.

Procedure:

  • Weigh Sample: Accurately weigh 5-10 mg of the purified saccharin derivative into a clean, dry vial.

  • Select Solvent: Choose an appropriate deuterated solvent. DMSO-d₆ is a good choice for many polar saccharin derivatives and will exchange with any N-H protons, which can be diagnostically useful. CDCl₃ is a common choice for less polar organic compounds.[12]

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[17] Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.[16]

  • Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Draw the sample solution into the pipette and carefully transfer it into the NMR tube, filtering out any microscopic solids. Rationale: Particulate matter disrupts the magnetic field homogeneity, leading to broad peaks and poor spectral resolution.[12]

  • Check Volume: Ensure the sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[17] Incorrect sample height leads to poor shimming and distorted peak shapes.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[17]

Protocol 2: Data Acquisition

This protocol outlines the standard steps for acquiring a suite of 1D and 2D spectra on a modern NMR spectrometer. Specific parameters may vary based on the instrument and sample concentration.

Procedure:

  • Sample Insertion: Insert the NMR tube into a spinner turbine, set the correct depth using the sample gauge, and place it in the spectrometer's autosampler or manual loader.

  • Locking and Shimming:

    • Load a standard set of parameters for your chosen solvent.

    • Engage the field frequency lock on the deuterium signal of the solvent. Rationale: The lock signal compensates for magnetic field drift, ensuring spectral stability over long acquisition times.[18]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. Rationale: Good shimming is critical for achieving sharp, symmetrical peaks and high resolution.[18]

  • Acquire ¹H Spectrum:

    • Run a quick 1D ¹H experiment (e.g., 8-16 scans).

    • Reference the spectrum. If using CDCl₃, set the residual solvent peak to 7.26 ppm; for DMSO-d₆, set it to 2.50 ppm.[5]

    • Phase the spectrum correctly and perform baseline correction.

  • Acquire ¹³C Spectrum:

    • Load a standard proton-decoupled ¹³C experiment parameter set (e.g., zgpg30).

    • Set the number of scans based on sample concentration (typically several hundred to several thousand).

    • Reference the spectrum using the solvent signal (CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).[5]

  • Acquire 2D Spectra (COSY, HSQC, HMBC):

    • Load the standard parameter set for each experiment (e.g., cosygpprqf, hsqcedetgpsisp2, hmbcgplpndqf).

    • The spectral widths and pulse lengths are typically set automatically based on the referenced 1D spectra.

    • Set the number of scans per increment based on concentration. HSQC is relatively sensitive, while HMBC may require more scans.

    • Start the acquisition. 2D experiments can range from 20 minutes to several hours.

Experiment Typical # of Scans Key Information Provided
¹H NMR 8 - 32Proton environments, counts, and splitting
¹³C NMR 256 - 4096Carbon environments
¹H-¹H COSY 2 - 8 per incrementConnectivity between coupled protons
¹H-¹³C HSQC 4 - 16 per incrementDirect one-bond C-H connections
¹H-¹³C HMBC 8 - 64 per increment2-4 bond C-H connections (connectivity)

Data Interpretation: A Case Study Approach

Let's consider a hypothetical N-substituted saccharin derivative to illustrate the interpretation process.

Hypothetical Structure: 2-(Propan-2-yl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide

Analysis of 1D Spectra
  • ¹H NMR: We expect to see:

    • Four signals in the aromatic region (approx. 7.8-8.2 ppm), each integrating to 1H. Their splitting patterns (doublets, triplets of doublets) will reveal their relative positions.

    • One septet in the alkyl region (approx. 4.0-4.5 ppm) for the CH proton of the isopropyl group, integrating to 1H.

    • One doublet in the alkyl region (approx. 1.5 ppm) for the two CH₃ groups, integrating to 6H.

  • ¹³C NMR: We expect to see:

    • Six unique aromatic carbon signals. Four protonated carbons (approx. 120-135 ppm) and two quaternary carbons (C-SO₂ and C-C=O, approx. 135-145 ppm).

    • One carbonyl carbon (C=O) signal far downfield (approx. 165-170 ppm).[5]

    • One CH carbon signal (approx. 45-55 ppm).

    • One CH₃ carbon signal (approx. 20-25 ppm).

Assembling the Structure with 2D NMR

The 2D spectra provide the definitive connections to assemble the puzzle.

Caption: 2D NMR correlation map for a hypothetical N-isopropyl saccharin derivative.

  • HSQC Analysis: Each proton signal is paired with its directly attached carbon. For example, the aromatic proton at ~8.1 ppm (H7) will show a cross-peak to its carbon at ~125 ppm (C7). This definitively assigns all protonated carbons.

  • COSY Analysis: Cross-peaks will appear between H4-H5, H5-H6, and H6-H7, confirming the connectivity of the aromatic proton spin system. A strong cross-peak between the isopropyl CH (septet) and the two CH₃ groups (doublet) confirms the isopropyl fragment.

  • HMBC Analysis: This is the final step for assembly. Key correlations would be:

    • From the isopropyl CH proton to the carbonyl carbon (C3), confirming that the isopropyl group is attached to the nitrogen, which is adjacent to the carbonyl.

    • From the aromatic proton H7 to the quaternary carbon C3a, and from H4 to C7a, locking the aromatic ring into place relative to the heterocyclic core.

By systematically applying this workflow, from sample preparation to the integrated analysis of 1D and 2D NMR data, a researcher can achieve an unambiguous and robust structural characterization of novel saccharin derivatives, providing a solid foundation for further research and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Fiveable. (n.d.). Advanced NMR Techniques and Applications.
  • University of Arizona. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Chemical Market. (2019, December 19). Saccharin derivatives give cancer cells a not-so-sweet surprise.
  • Csakai, A., et al. (2018). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry. ACS Publications.
  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • ScienceDaily. (2019, December 20). Saccharin derivatives give cancer cells a not-so-sweet surprise. American Chemical Society.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • de la Torre, B. G., et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules, 21(9), 1218. PMC - NIH.
  • Nocentini, A., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 886-901. Taylor & Francis Online.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Al-Bayati, R. I. H., et al. (2019). Synthesis and Characterization of New Saccharin Derivatives. ResearchGate.
  • ChemicalBook. (n.d.). Saccharin(81-07-2) ¹H NMR spectrum.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chemistry LibreTexts. (2024, November 12). COSY Spectroscopy.
  • Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy.

Sources

Method

Application Notes &amp; Protocols for X-ray Crystallography of Benzothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This comprehensive guide provides an in-depth technical overview and practical protocols for the single-crystal X-ray diffraction analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides an in-depth technical overview and practical protocols for the single-crystal X-ray diffraction analysis of benzothiazole derivatives. Benzothiazoles are a vital class of heterocyclic compounds with broad applications in medicinal chemistry, making the precise determination of their three-dimensional structure essential for understanding structure-activity relationships (SAR) and for rational drug design. This document moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, offering field-proven insights to navigate the entire crystallographic workflow from crystal growth to structure validation and analysis.

Introduction: The Structural Imperative for Benzothiazole Derivatives

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional geometry, which dictates how they interact with biological targets.[1] X-ray crystallography stands as the definitive technique for elucidating these atomic arrangements in the solid state, providing precise data on bond lengths, bond angles, conformational preferences, and intermolecular interactions.[2]

This guide is structured to lead the researcher through the critical stages of a crystallographic experiment, emphasizing the unique considerations for benzothiazole derivatives. We will cover the art and science of crystallization, the technical aspects of data collection, the computational process of structure solution and refinement, and the final analysis of the structural data.

The Crystallization Workflow: From Solute to Single Crystal

Obtaining high-quality single crystals is the most crucial and often the most challenging step in the crystallographic process. For benzothiazole derivatives, which are typically small organic molecules, several techniques can be employed. The purity of the compound is paramount; a minimum purity of 90-95% is recommended before attempting crystallization.[3][4]

Foundational Crystallization Techniques

The goal of crystallization is to bring a solution to a state of supersaturation in a slow and controlled manner, allowing for the orderly growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or microcrystalline powder.[4]

Common Crystallization Methods for Benzothiazole Derivatives:

MethodPrincipleSuitability & Causality
Slow Evaporation The concentration of the solute is gradually increased by the slow evaporation of the solvent.[5][6]Best for compounds that are moderately soluble at room temperature. The choice of solvent is critical; its evaporation rate dictates the speed of crystal growth. Volatile solvents like dichloromethane can lead to cracked crystals, while solvents like ethyl acetate or toluene often yield better results for organic compounds.[5]
Slow Cooling A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the temperature decreases, solubility drops, leading to crystallization.[6][7]Ideal for compounds that show a significant difference in solubility between hot and cold conditions. The slow cooling rate is essential to prevent the formation of many small crystals.[5]
Vapor Diffusion A concentrated solution of the compound (in a "good" solvent) is allowed to equilibrate with the vapor of a miscible "anti-solvent" (in which the compound is insoluble). The anti-solvent vapor diffuses into the sample, reducing its solubility and inducing crystallization.[6][8][9]This is arguably the most successful method for small molecules, especially when only milligram quantities are available.[5][8] It offers excellent control over the rate of supersaturation.
Solvent Layering A less dense anti-solvent is carefully layered on top of a denser solution of the compound without mixing. Crystals form at the interface as the solvents slowly diffuse into one another.[5][8]This technique relies on differences in solvent density and miscibility. It is effective but requires a steady hand to create a clean interface for slow diffusion.[9]
Protocol: Crystallization of a Benzothiazole Derivative by Vapor Diffusion

This protocol outlines a typical vapor diffusion setup, a highly effective method for obtaining high-quality crystals of benzothiazole derivatives.

Materials:

  • Purified benzothiazole derivative (5-10 mg)

  • Small inner vial (e.g., 2 mL glass vial)

  • Larger outer vial or beaker with a screw cap or sealable lid (e.g., 20 mL scintillation vial)

  • "Good" solvent (e.g., ethyl acetate, acetonitrile, THF, toluene)[5][10]

  • "Anti-solvent" / Precipitant (e.g., hexane, pentane, diethyl ether)[3]

Step-by-Step Methodology:

  • Prepare the Inner Vial: Dissolve 5-10 mg of the benzothiazole derivative in the minimum amount of the "good" solvent in the small inner vial to create a clear, nearly saturated solution.

  • Prepare the Outer Vial: Add 1-2 mL of the volatile anti-solvent to the larger outer vial.

  • Assemble the System: Carefully place the open inner vial inside the larger outer vial. Ensure the inner vial stands upright and does not touch the walls of the outer vial.[8]

  • Seal and Incubate: Seal the outer vial tightly. The anti-solvent, being more volatile, will slowly diffuse via the vapor phase into the solution in the inner vial.[6][9]

  • Patience is Key: Place the sealed system in a location free from vibrations and significant temperature fluctuations. Monitor periodically over several days to weeks for crystal growth. Do not disturb the setup.[3]

From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers automate much of the data collection process.

The Data Collection Workflow

The process involves mounting the crystal, centering it in the X-ray beam, and collecting a series of diffraction images as the crystal is rotated.

Data_Collection_Workflow cluster_prep Crystal Preparation cluster_diffractometer Diffractometer Operations cluster_processing Data Processing Select Select Suitable Crystal Mount Mount Crystal on Loop/Pin Select->Mount Center Center Crystal in X-ray Beam Mount->Center Screen Screen for Diffraction Quality Center->Screen Determine Determine Unit Cell & Bravais Lattice Screen->Determine Strategy Calculate Data Collection Strategy Determine->Strategy Collect Execute Full Data Collection Strategy->Collect Integrate Integrate Reflection Intensities Collect->Integrate Scale Scale & Merge Data Integrate->Scale Output Output Reflection File (e.g., .hkl) Scale->Output

Caption: Workflow for single-crystal X-ray data collection.

Key Data Collection Parameters

For small organic molecules like benzothiazoles, it is crucial to collect data to a high resolution to accurately determine atomic positions, especially for hydrogen atoms.

ParameterTypical Value/SettingRationale & Importance
Radiation Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)Molybdenum is standard for small molecules as it provides higher resolution data with less absorption. Copper is used for very small crystals due to its higher intensity.
Temperature 100 K (Cryostream)Collecting data at cryogenic temperatures minimizes atomic vibrations and significantly reduces radiation damage, leading to higher quality data.[11]
Resolution (d-spacing) ≤ 0.85 ÅThis is the standard minimum resolution for publication in many journals, as it allows for the unambiguous location of most atoms, including hydrogen atoms in many cases.[12][13]
Data Redundancy > 4Collecting multiple measurements of the same unique reflections improves data quality and statistics.
Completeness > 99%Ensures that a sufficient portion of the unique diffraction data has been measured for an accurate structure determination.

Unveiling the Structure: Solution and Refinement

With a processed reflection file (e.g., .hkl), the next stage is to solve the "phase problem" and build a molecular model that fits the experimental data.[14] This is an iterative computational process performed using specialized software.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities (related to the amplitudes) of the scattered X-rays, but the phase information is lost.[14] For small molecules, this "phase problem" is typically solved using direct methods, which use statistical relationships between the measured intensities to derive initial phase estimates. Software like SHELXT is highly effective for this.[12]

The Refinement Cycle

Once an initial model is obtained, it is refined against the experimental data. This iterative process adjusts atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. This is commonly done with software like SHELXL or within integrated platforms like Olex2.[15][16]

Refinement_Cycle InitialModel Initial Model from Direct Methods Refine Refine Atomic Parameters (Position, Uiso/Uaniso) InitialModel->Refine DiffMap Calculate Difference Fourier Map (Fo-Fc) Refine->DiffMap Check Check Model & Stats (R1, wR2, GooF) Refine->Check Interpret Interpret Map: - Add/Remove Atoms - Assign Atom Types - Model Disorder DiffMap->Interpret Interpret->Refine Iterate Check->Refine If not converged Final Final Validated Model Check->Final If converged & validated

Caption: The iterative cycle of crystallographic structure refinement.

Protocol: Structure Solution & Refinement using Olex2/SHELX

This protocol provides a generalized workflow for solving and refining the structure of a benzothiazole derivative. Olex2 provides a user-friendly graphical interface for the powerful SHELX programs.[15][16]

Step-by-Step Methodology:

  • Load Data: Open Olex2 and load the instrument file (.ins) and reflection file (.hkl).

  • Solve Structure: Use the integrated olex2.solve command, which typically employs SHELXT. This will automatically apply direct methods to find the initial positions of most non-hydrogen atoms.

  • Initial Refinement: Perform a few cycles of refinement. In Olex2, this can be done by clicking the "Refine" button or typing refi.[17] The model will be refined against the data, and an R-factor (a measure of agreement) will be calculated.

  • Assign Atoms: Inspect the initial model and the electron density map. Correctly assign atom types (C, N, S, O, etc.) based on chemical knowledge of your benzothiazole derivative and the appearance of the atoms in the model.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located and correctly assigned, switch to anisotropic refinement. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model. This is a standard step for small-molecule structures.

  • Locate Hydrogen Atoms: Hydrogen atoms can typically be located in the difference Fourier map. Alternatively, they can be placed in geometrically calculated positions using commands like HADD in Olex2.

  • Final Refinement Cycles: Continue to refine the structure for several more cycles until the model converges. Convergence is reached when the shifts in atomic parameters are negligible and the R-factors are stable.

  • Validation: The final step is to validate the structure. This involves checking the final R-factors, the goodness-of-fit (GooF), and the residual electron density peaks. A final Crystallographic Information File (CIF) is then generated.

Key Refinement Statistics:

StatisticTarget ValueMeaning
R1 < 5% for good dataA measure of the agreement between observed and calculated structure factor amplitudes.
wR2 < 15% for good dataA weighted R-factor based on squared structure factor amplitudes, generally considered a more robust indicator.
GooF ~ 1.0The Goodness-of-Fit should converge to a value close to 1, indicating a good model and correct data weighting.

Analysis and Validation of the Final Structure

The result of a successful crystallographic experiment is a CIF file. This is a standard text file format that contains all the information about the crystal, the experiment, and the final atomic coordinates.[18][19][20]

Structural Analysis of Benzothiazole Derivatives

With the final structure, a wealth of information can be extracted:

  • Molecular Geometry: Precise bond lengths and angles can confirm the chemical structure and reveal any strain or unusual geometry. For benzothiazole, the planarity of the fused ring system is of key interest.[21]

  • Conformation: The orientation of substituents relative to the benzothiazole core can be determined, which is critical for understanding its interaction with target proteins.

  • Intermolecular Interactions: A key aspect of crystal engineering and understanding biological interactions is the analysis of non-covalent forces. In benzothiazole derivatives, common interactions include:

    • π-π Stacking: The aromatic benzothiazole rings often stack with neighboring molecules, and the centroid-to-centroid distance (typically ~3.5-3.8 Å) is a key parameter.[22][23]

    • Hydrogen Bonding: If the derivative contains hydrogen bond donors (e.g., -NH, -OH) or acceptors (e.g., N, O), these interactions play a major role in the crystal packing.[24]

    • Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within the crystal lattice.[23][24][25]

Final Validation with checkCIF

Before publication or deposition, the CIF must be validated. The International Union of Crystallography (IUCr) provides a free online checkCIF service.[26] This tool automatically checks the CIF for self-consistency, completeness, and potential errors, generating a report with alerts that must be addressed or explained.[27]

Common Challenges and Field-Proven Insights

  • Oiling Out: If a compound "oils out" instead of crystallizing, it means it has precipitated from solution above its melting point or as a liquid phase. Solution: Try using a lower concentration, changing the solvent system, or slowing down the crystallization process (e.g., by moving the setup to a colder room).

  • Poor Crystal Quality: Small, needle-like, or clustered crystals are common. Solution: Re-screen for different solvents or try a different crystallization method. Vapor diffusion often yields better quality crystals than fast evaporation.[5]

  • Twinning: This occurs when two or more crystal lattices are intergrown in a specific orientation. It can complicate data processing and refinement but can often be handled by modern software.

  • Disorder: A molecule or part of a molecule may occupy multiple positions in the crystal lattice. This requires special modeling during refinement.[28]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Sparkes, H. A. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Future Medicinal Chemistry, 4(12), 1505-1514. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • Mahiya, K. (2021, June 5). Disorder modelling in a small organic molecule using OLEX2 software. [Video]. YouTube. Available at: [Link]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1855. Available at: [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]

  • Zhang, Y., et al. (2021). Coordination of hydrogen-bonding and π–π stacking induced elasticity and efficient optical-waveguiding in 4,7-bis(phenyl ethynyl)benzo[c][5][6][7] thiadiazole-based crystals. Journal of Materials Chemistry C, 9(4), 1368-1374. Available at: [Link]

  • Zenodo. (2016). Olex Tutorial. Available at: [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Rakovský, E. (n.d.). Hands-on chemical crystallography course using Olex2.
  • ResearchGate. (n.d.). π – π stacking interactions between benzothiazole and benzene rings. [Image]. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2020). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 710-717. Available at: [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • OlexSys. (n.d.). Olex2. Retrieved from [Link]

  • Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In H. D. Flack, L. Párkányi, & K. Simon (Eds.), Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. Available at: [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • YouTube. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Retrieved from [Link]

  • YouTube. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]

  • Sova, M., et al. (2025). Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][7][28]thiazin-3(4H)-one. Acta Crystallographica Section C: Structural Chemistry, C81(11), 603-612. Available at: [Link]

  • Spek, A. L. (n.d.). The Crystallographic Information File (CIF) Description and Usage. Retrieved from National Single Crystal X-ray Facility, University of Illinois.
  • Chebout, K., et al. (2022). Research Article. Journal of Fundamental and Applied Sciences, 14(3), 567-575. Available at: [Link]

  • Rhodes, G. (n.d.). The Phase Problem in X-ray Crystallography, and Its Solution.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • ResearchGate. (n.d.). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. Retrieved from [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, July 24). 9: Single-crystal X-ray Diffraction (Part 2). In Books. Retrieved from [Link]

  • Desiraju, G. R. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 18(12), 7179-7180. Available at: [Link]

  • MDPI. (n.d.). Crystals | Free Full-Text | Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

  • Le Pevelen, D. D. (2017). X-ray Crystallography of Small Molecules: Theory and Workflow. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Elsevier. Available at: [Link]

  • International Journal of Scientific Research in Science and Technology. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available at: [Link]

  • Pildecar, F. L., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section D: Structural Biology, 75(Pt 6), 535-547. Available at: [Link]

  • ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures. [Image]. Retrieved from [Link]

  • CrystEngComm. (n.d.). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Five Energetic Cocrystals of BTF by Intermolecular Hydrogen Bond and π-Stacking Interactions. Retrieved from [Link]

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Application

Protocol for the Synthesis of N-Arylalkanoic Acid Derivatives of 1,2-Benzisothiazolin-3-one: A Modular Approach for Medicinal Chemistry

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the synthesis of N-arylalkanoic acid derivatives of 1,2-benzisothiazolin-3-one. The 1,2...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-arylalkanoic acid derivatives of 1,2-benzisothiazolin-3-one. The 1,2-benzisothiazolin-3-one (BIT) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties[1][2]. Specifically, N-arylalkanoic acid derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria[3]. This guide details a robust synthetic strategy centered on the N-alkylation of the BIT core, offering insights into reaction mechanisms, optimization, and characterization. The protocol is designed for researchers in drug discovery and development, providing a reliable method for generating novel analogues for structure-activity relationship (SAR) studies.

Introduction and Scientific Rationale

The 1,2-benzisothiazolin-3-one (BIT) heterocyclic system is a versatile building block in the development of bioactive compounds[4]. While BIT itself is a well-known industrial biocide, its derivatization, particularly at the nitrogen atom, has unlocked a diverse pharmacological profile[1][5]. The introduction of an arylalkanoic acid moiety is of particular interest, as this side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac[6]. The resulting hybrid molecules, N-(arylalkanoic acid)-1,2-benzisothiazolin-3-ones, therefore, present a compelling synthetic target for discovering new therapeutic agents that may possess dual or enhanced activities[3][7].

The core of the synthesis is a nucleophilic substitution reaction, specifically the N-alkylation of the 1,2-benzisothiazolin-3-one nitrogen. The acidity of the N-H proton (pKa ≈ 6.7) allows for its efficient removal by a suitable base, generating a potent nucleophilic anion. This anion then attacks an electrophilic carbon center on an arylalkanoic acid derivative, which is equipped with a good leaving group. High selectivity for N-alkylation over O-alkylation is a critical consideration. Utilizing the lithium salt of BIT has been shown to provide excellent selectivity and yield in this type of transformation[8].

Synthetic Strategy and Workflow

The overall synthetic pathway is a two-stage process: (1) Formation of the nucleophilic BIT salt, and (2) The N-alkylation reaction with an appropriate halo-arylalkanoic ester, followed by saponification to yield the final acid. This modular approach allows for significant diversity by simply varying the structure of the arylalkanoic ester.

G cluster_0 Phase 1: Nucleophile Preparation cluster_1 Phase 2: N-Alkylation & Hydrolysis cluster_2 Phase 3: Analysis BIT 1,2-Benzisothiazolin-3-one (BIT) BIT_Salt BIT Anion Salt (Nucleophile) BIT->BIT_Salt Deprotonation Base Base (e.g., LiOH, NaH) Base->BIT_Salt Intermediate N-Arylalkanoic Ester Intermediate BIT_Salt->Intermediate SN2 Reaction Alkylating_Agent Halo-Arylalkanoic Ester (Electrophile) Alkylating_Agent->Intermediate Final_Product Final Product: N-Arylalkanoic Acid Derivative Intermediate->Final_Product Saponification (Base Hydrolysis) Purification Purification (Chromatography/ Recrystallization) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Figure 1: High-level workflow for the synthesis of N-arylalkanoic derivatives of BIT.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
1,2-Benzisothiazolin-3-one (BIT)Sigma-Aldrich≥98%Starting material for the core scaffold.
Lithium Hydroxide (LiOH)Acros Organics≥98%Base for forming the selective lithium salt[8].
Ethyl 2-bromo-2-phenylacetateTCI Chemicals>98%Example of an arylalkanoic electrophile.
N,N-Dimethylformamide (DMF)Fisher ChemicalAnhydrousPolar aprotic solvent, essential for the alkylation step.
Sodium Hydroxide (NaOH)EMD Millipore≥97%For saponification of the ester intermediate.
Diethyl EtherVWR ChemicalsACS GradeFor extraction.
Ethyl AcetateVWR ChemicalsACS GradeFor extraction and chromatography.
HexanesVWR ChemicalsACS GradeFor chromatography.
Hydrochloric Acid (HCl)Sigma-Aldrich37%For acidification during workup.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich≥99.5%Drying agent.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 1,2-Benzisothiazolin-3-one and alkylating agents can be skin sensitizers.

Protocol Part A: Synthesis of 2-(3-Oxo-1,2-benzisothiazol-2(3H)-yl)-2-phenylacetic Acid

This protocol uses ethyl 2-bromo-2-phenylacetate as a representative electrophile. The amounts can be scaled as needed.

Step 1: Preparation of the Lithium Salt of BIT

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-benzisothiazolin-3-one (1.51 g, 10 mmol).

  • Add ethanol (20 mL) to slurry the solid.

  • Add lithium hydroxide monohydrate (0.42 g, 10 mmol) to the slurry.

  • Stir the mixture at room temperature for 1 hour. The formation of the lithium salt is typically observed as a change in the consistency of the slurry.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude lithium salt of BIT as a dry powder. This salt is used directly in the next step[8].

Causality: The formation of the lithium salt is a critical step for ensuring high selectivity for N-alkylation over potential O-alkylation. The Li⁺ cation coordinates preferentially with the exocyclic oxygen and the nitrogen anion, sterically hindering O-alkylation and directing the electrophile to the nitrogen atom[8].

Step 2: N-Alkylation Reaction

  • Place the dried lithium salt from the previous step into a 100 mL flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to dissolve the salt.

  • In a separate vial, dissolve ethyl 2-bromo-2-phenylacetate (2.43 g, 10 mmol) in anhydrous DMF (10 mL).

  • Add the solution of the alkylating agent dropwise to the stirred solution of the BIT lithium salt at room temperature over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate until the starting BIT has been consumed.

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (Li⁺) effectively while leaving the nucleophilic anion relatively free to react. Heating increases the reaction rate.

Step 3: Saponification of the Ester Intermediate

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL).

  • Add the NaOH solution to the reaction mixture and stir vigorously at room temperature overnight (12-16 hours) to hydrolyze the ethyl ester to the carboxylic acid.

  • Monitor the saponification by TLC until the ester intermediate is no longer visible.

Step 4: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted electrophile and other non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid. A precipitate of the desired product should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

  • Dry the crude product in a vacuum oven at 50 °C.

  • For further purification, the solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel if necessary.

Step 5: Characterization

  • NMR Spectroscopy: Confirm the structure by ¹H and ¹³C NMR. The disappearance of the N-H proton signal from the starting BIT and the appearance of signals corresponding to the arylalkanoic acid moiety are key indicators.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

  • HPLC: Assess the purity of the final compound. A purity of >95% is typically required for biological screening.

Reaction Scheme and Mechanism

The core transformation is the N-alkylation of the deprotonated 1,2-benzisothiazolin-3-one.

Figure 2: General reaction scheme for the N-alkylation step.

Mechanistic Insight: The reaction proceeds via a classical Sₙ2 mechanism. The negatively charged nitrogen atom of the BIT anion acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. This attack results in the displacement of the halide leaving group and the formation of a new nitrogen-carbon bond.

Conclusion

This application note provides a comprehensive and reliable protocol for synthesizing N-arylalkanoic acid derivatives of 1,2-benzisothiazolin-3-one. By explaining the rationale behind key steps, such as the formation of the lithium salt for selective N-alkylation, this guide empowers researchers to not only replicate the synthesis but also to adapt it for creating a diverse library of compounds for drug discovery programs. The described methods for purification and characterization ensure the production of high-purity materials suitable for subsequent biological evaluation.

References

  • ResearchGate. (n.d.). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. Retrieved from [Link]

  • Pifferi, G., et al. (1995). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some new hydrazones of arylalkanoic acid. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). 1,2-benzisothiazolin-3-one. Retrieved from [Link]

  • Temple, D. L., et al. (1983). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 1,2-benzisothiazol-3-ones.
  • Google Patents. (n.d.). Process for preparing benzisothiazolinones.
  • ACS Publications. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Arylalkanoic acids. Retrieved from [Link]

Sources

Method

Enzyme Inhibition Assays for Saccharin-Based Compounds: A Guide for Drug Discovery

An Application Guide and Protocol Senior Application Scientist, Gemini Laboratories Abstract The saccharin scaffold, long known as an artificial sweetener, has emerged as a privileged structure in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Senior Application Scientist, Gemini Laboratories

Abstract

The saccharin scaffold, long known as an artificial sweetener, has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the design of potent and selective enzyme inhibitors. Derivatives of saccharin have shown significant inhibitory activity against critical therapeutic targets, most notably the tumor-associated carbonic anhydrases and various serine proteases. This guide provides researchers, scientists, and drug development professionals with the foundational principles, strategic considerations, and detailed experimental protocols required to effectively screen and characterize saccharin-based compounds as enzyme inhibitors. We present validated protocols for both a general spectrophotometric protease assay and a targeted fluorescence-based carbonic anhydrase IX (CA IX) assay, complemented by a comprehensive guide to data analysis and troubleshooting.

Part 1: Foundational Principles of Enzyme Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to drug design. Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and substrate. For small molecules like saccharin derivatives, the most common mechanisms are reversible, including competitive, non-competitive, and uncompetitive inhibition.

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. The saccharin core often mimics a substrate transition state or binds to a key feature in the active site, such as the zinc ion in metalloenzymes.[1][2] This mode of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.

The mechanism can be elucidated through kinetic studies that analyze the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity).[3]

G cluster_legend Mechanism of Competitive Inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I key Inhibitor (I) binds to the Free Enzyme (E), preventing the Substrate (S) from binding.

Caption: Diagram of a competitive inhibition mechanism.

Part 2: Assay Development & Strategic Considerations

A robust and reliable enzyme inhibition assay is built on a foundation of careful optimization and validation. Simply mixing reagents is insufficient; each component must be systematically evaluated to ensure the data generated is accurate and reproducible.[4]

1. Choosing the Right Assay Format The choice of detection method is critical and depends on the enzyme, the substrate, and the properties of the test compounds.

Assay Format Principle Pros Cons Best For...
Spectrophotometric (Absorbance) Measures change in color as a chromogenic substrate is converted to a colored product.Simple, widely available equipment, inexpensive.Lower sensitivity, potential for compound interference (color, precipitation).Proteases, esterases, oxidoreductases with suitable substrates.[5]
Fluorometric Measures the increase in fluorescence as a substrate is cleaved, releasing a fluorophore.High sensitivity, wider dynamic range.Compound autofluorescence can interfere, requires a fluorescence plate reader.Carbonic anhydrases, kinases, proteases with fluorogenic substrates.[6]
Luminescent Measures light produced from a chemical reaction, often linked to a product like ATP.Highest sensitivity, low background.Reagents can be expensive, potential for compound-mediated luciferase inhibition.Kinase or ATPase activity assays.

2. Optimization of Critical Parameters Before screening inhibitors, the core assay conditions must be optimized to ensure it is running under initial velocity conditions, where the rate of product formation is linear with respect to time and enzyme concentration.[7]

  • Enzyme Concentration: Titrate the enzyme to find the lowest concentration that produces a robust signal well above the background within the desired assay time. This conserves precious reagents and increases sensitivity to inhibitors.

  • Substrate Concentration: The relationship between reaction velocity and substrate concentration is described by the Michaelis-Menten equation. For screening competitive inhibitors, the substrate concentration should be set at or near its Kₘ value.[7] This ensures the assay is maximally sensitive to inhibitors competing for the active site.

  • Buffer Conditions & Additives: Systematically evaluate pH, buffer type, and ionic strength to find the optimal conditions for enzyme stability and activity. Some enzymes may require cofactors (e.g., Mg²⁺, Zn²⁺) or reducing agents (e.g., DTT).

  • Incubation Time: The assay duration should be long enough to achieve a good signal but short enough to remain within the linear initial velocity phase.

3. The Importance of Controls (Self-Validating Systems) Every assay plate must include a set of controls to validate the results of that specific experiment.

  • Negative Control (0% Inhibition): Contains enzyme, substrate, and vehicle (e.g., DMSO) but no inhibitor. This represents the maximum enzyme activity.

  • Positive Control (100% Inhibition): Contains enzyme, substrate, and a known, potent inhibitor of the target enzyme. This confirms the assay can detect inhibition.

  • Blank/Background Control: Contains substrate and vehicle but no enzyme. This is used to subtract the background signal from all other wells.

Part 3: Detailed Experimental Protocols

The following protocols are optimized for a 96-well plate format, suitable for screening multiple compounds and concentrations.

Protocol 1: Spectrophotometric Assay for Serine Protease Inhibition

This protocol describes a general method for assessing inhibition of a serine protease like trypsin or chymotrypsin, using casein as a universal protein substrate.[5][8] The principle relies on the fact that digestion of casein by the protease releases smaller peptides. The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein while the small, soluble peptides remain in the supernatant. The amount of soluble peptides, which correlates with enzyme activity, is quantified by measuring absorbance at 280 nm.[8]

Materials:

  • Protease (e.g., Trypsin, TPCK-treated)

  • Casein (Hammersten grade)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Inhibitor Stock Solutions: Prepared in 100% DMSO

  • Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA)

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5% (w/v) casein solution in Assay Buffer. Heat gently (~60°C) to dissolve, then cool to 37°C.

    • Prepare a 10 µg/mL working solution of Trypsin in ice-cold 1 mM HCl. Keep on ice.

    • Create a serial dilution of your saccharin-based test compounds in 100% DMSO. Then, dilute these stocks 1:50 into the Assay Buffer (this results in a final DMSO concentration of 2%).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of diluted test compound.

    • Negative Control (Max Activity): Add 20 µL of 2% DMSO in Assay Buffer.

    • Positive Control: Add 20 µL of a known protease inhibitor (e.g., AEBSF).

    • Blank: Add 20 µL of Assay Buffer.

  • Enzyme Addition & Incubation:

    • To all wells except the Blank, add 80 µL of the 10 µg/mL Trypsin solution.

    • To the Blank wells, add 80 µL of Assay Buffer.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 100 µL of the pre-warmed 0.5% casein solution to all wells to start the reaction. The final volume is 200 µL.

    • Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination & Precipitation:

    • Add 50 µL of 10% TCA Stop Solution to all wells. Mix well.

    • Incubate at room temperature for 20 minutes to allow for full precipitation of undigested casein.

    • Centrifuge the plate at 4,000 x g for 15 minutes to pellet the precipitate.

  • Measurement:

    • Carefully transfer 100 µL of the clear supernatant from each well to a new, UV-transparent 96-well plate.

    • Read the absorbance at 280 nm using a microplate spectrophotometer.

Protocol 2: Fluorescence-Based Assay for Carbonic Anhydrase IX Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of CO₂.[2] Many saccharin derivatives are potent inhibitors of CAs, particularly the tumor-associated isoform CA IX.[9][10] This assay measures the esterase activity of CA IX using a fluorogenic substrate, 4-methylumbelliferyl acetate (4-MUA), which is non-fluorescent until its acetate group is cleaved by the enzyme to produce the highly fluorescent 4-methylumbelliferone.

Materials:

  • Recombinant human Carbonic Anhydrase IX (CA IX)

  • Substrate: 4-Methylumbelliferyl acetate (4-MUA)

  • Assay Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • Known CA inhibitor (Positive Control): Acetazolamide (AZA)

  • Inhibitor Stock Solutions: Prepared in 100% DMSO

  • Solid black, flat-bottom 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a 10 µg/mL working solution of CA IX in Assay Buffer. Keep on ice.

    • Prepare a 200 µM working solution of 4-MUA in Assay Buffer. Protect from light.

    • Prepare a serial dilution of your saccharin-based compounds and Acetazolamide in 100% DMSO. Then, create an intermediate dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup (in a black 96-well plate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of the appropriate compound dilution (from DMSO stocks) to the Test and Positive Control wells.

    • Add 1 µL of 100% DMSO to the Negative Control and Blank wells.

  • Enzyme Addition & Pre-incubation:

    • Add 25 µL of the 10 µg/mL CA IX solution to all wells except the Blanks.

    • To the Blank wells, add 25 µL of Assay Buffer.

    • Mix gently on a plate shaker for 1 minute.

    • Pre-incubate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 25 µL of the 200 µM 4-MUA solution to all wells. The final volume is 101 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity every 60 seconds for 30 minutes.

      • Excitation Wavelength: 365 nm

      • Emission Wavelength: 450 nm

Part 4: Data Analysis and Interpretation

Raw data from the plate reader must be converted into meaningful values like percent inhibition and IC₅₀. The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12]

Step 1: Calculate Reaction Rates (for Kinetic Assays) For the CA IX assay, plot fluorescence intensity vs. time for each well. The initial reaction rate (V₀) is the slope of the linear portion of this curve (RFU/min).

Step 2: Calculate Percent Inhibition Use the absorbance values (Protease assay) or the calculated rates (CA assay) to determine the percent inhibition for each inhibitor concentration.

% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))

Step 3: Determine the IC₅₀ Value Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration at the inflection point of this curve.[13] A lower IC₅₀ value indicates a more potent inhibitor.[13]

G prep 1. Assay Preparation (Reagents, Compounds) plate 2. Plate Assay (Incubate & Read) prep->plate raw 3. Raw Data (Absorbance / RFU) plate->raw calc 4. Calculate % Inhibition raw->calc plot 5. Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc->plot ic50 6. Determine IC50 Value plot->ic50

Sources

Application

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Benzisothiazoles

Introduction: The Therapeutic Potential of Benzisothiazoles in Oncology Benzisothiazoles and their derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzisothiazoles in Oncology

Benzisothiazoles and their derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Among these, their potential as anticancer agents is particularly promising, with numerous studies demonstrating their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways implicated in tumorigenesis.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to thoroughly evaluate the anticancer activity of novel benzisothiazole compounds. The protocols detailed herein are designed to establish a robust, self-validating framework for initial in vitro screening and subsequent mechanistic studies.

The rationale for investigating benzisothiazoles as anticancer agents stems from their diverse mechanisms of action. These compounds have been shown to be effective against a variety of cancer cell lines, including those of the breast, lung, liver, colon, and glioblastoma.[4][5][6] Their anticancer effects are often mediated through the induction of apoptosis via the mitochondrial pathway, characterized by the activation of caspases and alterations in mitochondrial membrane potential.[6][7] Furthermore, benzisothiazole derivatives have been found to modulate critical signaling pathways such as the EGFR, PI3K/Akt/mTOR, and ERK/MAPK pathways, which are frequently dysregulated in cancer.[4]

This guide will provide detailed, step-by-step methodologies for a suite of essential cell-based assays, from initial cytotoxicity screening to in-depth analysis of apoptosis and cell cycle perturbation. By understanding the causality behind each experimental choice and adhering to rigorous protocols, researchers can effectively characterize the anticancer profile of benzisothiazole derivatives and identify promising candidates for further development.

Experimental Workflow: A Tiered Approach to In Vitro Evaluation

The in vitro assessment of benzisothiazole derivatives typically follows a logical progression, beginning with broad screening for cytotoxic activity and advancing to more detailed mechanistic investigations for promising lead compounds. This tiered approach ensures an efficient use of resources and provides a comprehensive understanding of the compound's biological effects.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_validation Validation start Select Cancer Cell Lines cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle normal_cell Selectivity Testing (Normal Cell Lines) ic50->normal_cell pathway Signaling Pathway Analysis (Western Blot, qPCR) apoptosis->pathway apoptosis_pathway benzisothiazole Benzisothiazole Derivative bax Bax (pro-apoptotic) benzisothiazole->bax upregulates bcl2 Bcl-2 (anti-apoptotic) benzisothiazole->bcl2 downregulates mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by benzisothiazole derivatives. [7]

Part 3: Analysis of Cell Cycle Distribution

Anticancer compounds can exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. [8]Flow cytometry analysis of DNA content is a standard method to determine the cell cycle distribution of a cell population.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G1 phase of the cell cycle have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. [4] Materials:

  • Cancer cells treated with the benzisothiazole compound

  • Propidium iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the benzisothiazole compound and harvest as described for the Annexin V/PI assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M).

Expected Outcome: Treatment with an effective benzisothiazole compound may lead to an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest) or an increase in the sub-G1 population, indicating apoptosis. [8]

Conclusion

The cell-based assays outlined in these application notes provide a robust and comprehensive framework for the in vitro evaluation of the anticancer activity of benzisothiazole derivatives. By systematically assessing cytotoxicity, elucidating apoptotic mechanisms, and analyzing cell cycle effects, researchers can gain critical insights into the therapeutic potential of these compounds. The data generated from these protocols will be instrumental in identifying lead candidates for further preclinical and clinical development in the pursuit of novel and effective cancer therapies.

References

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] [1][2]2. Benzothiazole derivatives as anticancer agents. PubMed. [Link]

  • Computational, in vitro and in vivo studies to evaluate anti-cancer activity of benzisothiazole derivative. Research Square. [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. NIH. [Link]

  • Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers in Chemistry. [Link]

  • (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. [Link]

  • Effect of benzothiazole based compounds on cell viability. (A) Chemical... ResearchGate. [Link]

  • (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Letters in Drug Design & Discovery. [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Antimicrobial Screening of 1,2-Benzisothiazole Derivatives

Introduction: The Therapeutic Potential of the 1,2-Benzisothiazole Scaffold The 1,2-benzisothiazole core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,2-Benzisothiazole Scaffold

The 1,2-benzisothiazole core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the wide pharmacological activities of its derivatives.[1] These compounds have demonstrated considerable potential as antimicrobial agents, showing activity against a range of Gram-positive bacteria, yeasts, and molds.[2][3] The versatility of the 1,2-benzisothiazole scaffold allows for the synthesis of extensive libraries of derivatives, where modifications at various positions on the heterocyclic or aromatic rings can significantly influence antimicrobial potency and spectrum.[4][5]

This guide provides a comprehensive overview of the principles and detailed protocols for the systematic screening of 1,2-benzisothiazole derivatives for antimicrobial activity. It is designed for researchers, scientists, and drug development professionals aiming to identify and characterize novel antimicrobial agents. We will move from initial qualitative screening to robust quantitative assessments, explaining the causality behind each methodological choice to ensure scientifically sound and reproducible results.

Part 1: Foundational Screening Strategy

The primary goal of an antimicrobial screening campaign is to efficiently identify compounds with significant activity and then to quantify that activity. A tiered approach is most effective, starting with broad, less labor-intensive assays and progressing to more detailed quantitative methods for promising candidates.

Our workflow is designed to first determine if a derivative possesses antimicrobial properties (Primary Screening) and then to quantify its potency (Secondary Screening) and determine whether it inhibits growth (bacteriostatic/fungistatic) or actively kills the microbe (bactericidal/fungicidal).

cluster_0 Phase 1: Synthesis & Acquisition cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening (Quantitative) cluster_3 Phase 4: Data Analysis Compound 1,2-Benzisothiazole Derivative Library DiskDiffusion Agar Disk Diffusion (Qualitative) Compound->DiskDiffusion Initial Test MIC Broth Microdilution for MIC (Potency) DiskDiffusion->MIC Active Compounds MBC MBC/MFC Determination (Cidal vs. Static) MIC->MBC Characterize Activity SAR Data Analysis & Structure-Activity Relationship (SAR) MBC->SAR Final Data

Caption: High-level workflow for screening 1,2-benzisothiazole derivatives.

Part 2: Primary Screening - The Agar Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a widely used, cost-effective preliminary method to qualitatively assess the antimicrobial activity of novel compounds.[6][7] The principle is straightforward: a paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[7][8] The size of this zone provides a semi-quantitative indication of the compound's potency.[9]

Causality Behind the Method:

  • Why Mueller-Hinton Agar? This medium is selected for its standardized composition, lack of inhibitors, and batch-to-batch reproducibility, which are critical for reliable susceptibility testing.[7][10]

  • Why a 0.5 McFarland Standard? Standardizing the inoculum density to approximately 1.5 x 10⁸ CFU/mL ensures that the results are consistent and not skewed by an over- or under-concentrated bacterial lawn.[7]

  • Why the "15-15-15 Minute Rule"? To maintain standardization, it is recommended to inoculate the plate within 15 minutes of preparing the suspension, apply the disks within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of applying the disks.[8]

Protocol 2.1: Agar Disk Diffusion
  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate. Suspend them in sterile saline or broth. Vortex thoroughly. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[11]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Press the swab firmly against the inside wall of the tube to remove excess liquid. Streak the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]

  • Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the 1,2-benzisothiazole derivative onto the inoculated agar surface. Gently press each disk with sterile forceps to ensure complete contact with the agar.[11] Include a positive control (a disk with a standard antibiotic like Vancomycin for Gram-positives or Ciprofloxacin for Gram-negatives) and a negative control (a disk with the solvent used to dissolve the compound).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[11]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).[11] A larger zone diameter generally suggests greater antimicrobial activity.

Part 3: Secondary Screening - Quantitative Potency Determination

Compounds demonstrating promising activity in the primary screen (i.e., showing a significant zone of inhibition) should be advanced to quantitative testing. The goal is to determine the precise concentration at which the compound exerts its effect.

The Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[14] This assay is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple compounds and concentrations simultaneously.[6]

Causality Behind the Method:

  • Why Serial Dilutions? This technique creates a logarithmic concentration gradient of the test compound, allowing for the precise determination of the MIC value.

  • Why Include Controls? A sterility control (broth only), growth control (broth + inoculum), and positive control (broth + inoculum + standard antibiotic) are essential to validate the assay. They confirm the sterility of the medium, the viability of the inoculum, and the susceptibility of the organism to a known agent, respectively.[14]

  • Why Resazurin? While visual inspection for turbidity is common, viability indicators like resazurin can provide a clearer, colorimetric endpoint. Metabolically active, viable cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[9][15] The MIC is the lowest concentration that prevents this color change.[16]

G cluster_0 Step 1: Plate Setup cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Inoculation & Controls cluster_3 Step 4: Incubation & Reading a Add 100µL broth to wells 2-12. Add 200µL of highest compound concentration to well 1. b Transfer 100µL from well 1 to well 2. Mix. Repeat transfer across plate to well 10. Discard 100µL from well 10. c Add 100µL of standardized inoculum to wells 1-11. Well 11: Growth Control (Inoculum + Broth). Well 12: Sterility Control (Broth only). d Incubate 18-24h at 37°C. Add Resazurin indicator. Read MIC (lowest concentration with no color change).

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 3.1: Broth Microdilution for MIC Determination
  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller Hinton Broth) to wells 2 through 12.

  • Compound Dilution: Prepare a stock solution of the 1,2-benzisothiazole derivative in a suitable solvent (e.g., DMSO). Add 200 µL of the highest desired concentration of the compound (in broth) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. This creates a gradient of decreasing compound concentrations across wells 1-10.

  • Controls: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[17]

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18]

  • MIC Determination:

    • Visual: The MIC is the lowest concentration of the compound that shows no visible turbidity.[19]

    • Resazurin Indicator: Add 30 µL of a sterile 0.015% resazurin solution to each well and incubate for an additional 2-4 hours.[20] The MIC is the lowest concentration that remains blue, while wells with viable growth will turn pink.[15]

Determining Cidal vs. Static Activity: The MBC/MFC Assay

The MIC value reveals the concentration that inhibits growth, but not whether the compound is killing the microbe (cidal) or merely preventing it from multiplying (static). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) test determines the lowest concentration required to kill 99.9% of the initial microbial population.[21][22]

Causality Behind the Method:

  • Why Subculture from MIC plates? This is a direct extension of the MIC assay. By taking aliquots from the clear wells (at and above the MIC) and plating them on nutrient agar without the test compound, we can determine if any viable organisms survived the exposure.[19][23]

  • Why the 99.9% Kill Threshold? This 3-log reduction in CFU/mL is the standardized definition for bactericidal activity, providing a clear and reproducible endpoint.[17][22]

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination
  • Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

  • Subculture: From each selected well, take a 10-100 µL aliquot and spread it onto a fresh, compound-free nutrient agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until growth is visible on a control plate (plated from the growth control well).

  • MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19] If the MBC is no more than four times the MIC, the compound is generally considered bactericidal.[17][22]

Part 4: Data Presentation and Interpretation

Systematic data organization is crucial for comparing the efficacy of different derivatives and for elucidating Structure-Activity Relationships (SAR).

Quantitative Data Summary

Results should be summarized in a clear, tabular format. This allows for easy comparison of the antimicrobial spectrum and potency of the synthesized derivatives.

Table 1: Example MIC/MBC Data for 1,2-Benzisothiazole Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
BITZ-001Staphylococcus aureusPositive8162Bactericidal
BITZ-001Escherichia coliNegative>128>128-Inactive
BITZ-002Staphylococcus aureusPositive161288Bacteriostatic
BITZ-002Candida albicansN/A (Fungus)32642Fungicidal
Positive CtrlS. aureus (Vancomycin)Positive122Bactericidal

Interpreting the Data:

  • Many 1,2-benzisothiazole derivatives exhibit strong activity against Gram-positive bacteria but are often inactive against Gram-negative bacteria like E. coli.[2][3]

  • The relationship between a compound's structure and its activity (SAR) is key. For example, studies have shown that lipophilicity plays a critical role in the potency of these derivatives against Gram-positive bacteria.[2] Analysis of how different functional groups (e.g., N-arylalkanoic acids, esters, amides) affect the MIC can guide the synthesis of more potent future derivatives.[2]

  • The proposed mechanism of action for some benzisothiazoles involves reacting with thiol-containing proteins in target microorganisms, which may explain their higher potency against actively metabolizing cells.[24]

References

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Creative BioMart Microbe. [Link]

  • Resazurin assay protocol for screening and evaluation of antimicrobial... - ResearchGate. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]

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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]

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  • Minimum bactericidal concentration - Grokipedia. [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. [Link]

  • How much resazurin (in mg) should I use, and how should I prepare it in the correct volume (mL) for MIC assays? | ResearchGate. [Link]

  • Tentative interpretive standards for agar disk diffusion antimicrobial susceptibility testing of cefoperazone - PMC - NIH. [Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC - NIH. [Link]

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  • Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - NIH. [Link]

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  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC. [Link]

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  • Resazurin Assay of MIC - Prezi. [Link]

  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. [Link]

  • The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus | Request PDF. [Link]

  • Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed. [Link]

  • HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer - Hardy Diagnostics. [Link]

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  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. [Link]

  • Hydrazones of 1,2-benzisothiazole hydrazides: synthesis, antimicrobial activity and QSAR investigations - PubMed. [Link]

  • Antimicrobial and genotoxic activities of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters - PubMed. [Link]

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Application

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assays

Introduction: The Significance of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] These zi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] These zinc-containing enzymes are master regulators of pH, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This seemingly simple reaction is pivotal for everything from respiration and CO₂ transport in the blood to pH homeostasis, bone resorption, and the formation of aqueous humor in the eye.

Given their central role, it is no surprise that dysregulation of CA activity is implicated in a host of pathologies. This makes CAs a highly valuable therapeutic target for drug development.[3][4] Inhibitors of specific CA isoforms are used clinically as diuretics, anti-glaucoma agents, and for managing conditions like epilepsy and acute mountain sickness.[2][3] Furthermore, the overexpression of certain isoforms, such as CA IX and XII in hypoxic tumors, has established them as compelling targets for novel anticancer therapies.[5][6]

The development of novel, potent, and isoform-selective CA inhibitors is therefore a significant focus in medicinal chemistry. A robust and reliable assay protocol is the cornerstone of this discovery process, enabling the screening of compound libraries and the characterization of lead candidates. This guide provides a detailed, field-tested protocol for assessing the inhibitory potential of novel compounds, focusing on the accessible and widely adopted colorimetric method while discussing the principles of alternative approaches.

Pillar 1: Understanding the Assay Principles

The choice of assay is dictated by the required throughput, the specific CA isoform being studied, and the available laboratory equipment. The two most prevalent methods rely on distinct catalytic activities of the enzyme.

The Physiological Reaction: CO₂ Hydration Assay

This assay directly measures the primary biological function of CAs. The enzyme-catalyzed hydration of CO₂ produces protons, leading to a decrease in the pH of a buffer solution. The rate of this pH drop is proportional to the CA activity.[7]

  • Methodology: Often referred to as the Wilbur-Anderson assay, this electrometric method involves saturating a buffer with CO₂ and monitoring the time it takes for the pH to drop between two set points (e.g., from 8.3 to 6.3) with and without the enzyme.[7]

  • Advantages: It measures the physiologically relevant reaction.

  • Causality and Limitations: The reaction is extremely fast at physiological temperatures, necessitating low temperatures (0-4 °C) to slow it down for reliable manual measurement.[1] This is a non-physiological condition that may not accurately reflect inhibitor potency in vivo. For precise kinetic measurements (Kcat, KM), a specialized and expensive stopped-flow spectrophotometer is required, which limits its accessibility.

The Surrogate Reaction: Esterase Activity Assay (Colorimetric)

Many CA isoforms, particularly the well-studied α-CAs, also exhibit esterase activity.[1] They can hydrolyze certain ester substrates, and this secondary function, which occurs at the same active site, serves as a convenient and effective proxy for the hydration activity.[2][8]

  • Methodology: The most common substrate is p-nitrophenyl acetate (p-NPA). CA catalyzes the hydrolysis of colorless p-NPA into acetic acid and the chromophore p-nitrophenol, which is yellow and can be quantified by measuring its absorbance at approximately 405 nm.[9][10][11] The rate of color formation is directly proportional to the enzyme's activity.

  • Advantages: This method is simple, cost-effective, and highly amenable to a 96-well plate format, making it ideal for high-throughput screening (HTS) of novel compounds.[2][10][12]

  • Causality and Limitations: The primary limitation is that not all CA isoforms possess significant esterase activity (e.g., CA III).[13] Therefore, it is crucial to validate that the specific isoform of interest is compatible with this assay. However, for isoforms like CA I, II, IV, IX, and XII, it is a robust and validated screening method.[2][3][5]

The following sections will provide a detailed protocol for the p-NPA based colorimetric esterase assay, as it represents the most practical entry point for screening novel chemical entities.

Pillar 2: A Self-Validating Protocol for Inhibitor Screening

This protocol is designed for a 96-well microplate format and includes the necessary controls to ensure data integrity and validate the results of each experiment.

Diagram: Principle of the Colorimetric Inhibition Assay

G cluster_0 No Inhibition (Control) cluster_1 Inhibition (Test Compound) CA_control Carbonic Anhydrase (Active) pNP_control p-Nitrophenol (Product, Yellow) CA_control->pNP_control Catalyzes hydrolysis pNPA_control p-Nitrophenyl Acetate (Substrate, Colorless) pNPA_control->CA_control Binds to active site CA_inhibited Carbonic Anhydrase Blocked_CA Inhibited Enzyme Complex Inhibitor Novel Compound (Inhibitor) Inhibitor->CA_inhibited Binds to active site pNPA_inhibited p-Nitrophenyl Acetate Blocked_CA->pNPA_inhibited Prevents Substrate Binding No_Reaction No/Reduced Color Change Blocked_CA->No_Reaction

Caption: Mechanism of the p-NPA based colorimetric assay for CA inhibition.

Materials and Reagents
  • Instrumentation:

    • Absorbance microplate reader capable of reading at ~405 nm (kinetic mode preferred).

    • Standard laboratory pipettes and multichannel pipettes.

  • Consumables:

    • 96-well clear, flat-bottom microplates.[12]

  • Enzyme and Chemicals:

    • Purified human Carbonic Anhydrase (isoform of interest, e.g., hCA II).

    • p-Nitrophenyl acetate (p-NPA).

    • Acetazolamide (AZA) (for use as a positive control inhibitor).[2][3][12]

    • Assay Buffer: e.g., 20 mM Tris-HCl or Phosphate Buffer, pH 7.5.[14]

    • Solvent for compounds: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile.[2][15]

Reagent Preparation

Accuracy in reagent preparation is critical for reproducibility. Prepare fresh solutions or use aliquots stored under appropriate conditions.

ReagentStock ConcentrationPreparation and Storage Instructions
CA Assay Buffer 1X Working BufferPrepare buffer (e.g., 20 mM Tris-HCl) and adjust pH to 7.5. Store at 4°C.
Carbonic Anhydrase 100X Stock (e.g., 0.1 mg/mL)Reconstitute lyophilized enzyme in CA Assay Buffer. Aliquot and store at -80°C to avoid freeze-thaw cycles.[2] Dilute to 1X working concentration just before use.
p-NPA Substrate 10 mM in Acetonitrilep-NPA is poorly soluble in aqueous solutions.[15] Dissolve in dry acetonitrile. This stock is stable for several weeks at -20°C, protected from light.[2]
Acetazolamide (Control) 10 mM in DMSODissolve in 100% DMSO. Aliquot and store at -20°C.
Novel Compounds 10 mM in DMSODissolve novel compounds in 100% DMSO to create high-concentration stocks. Create serial dilutions for dose-response analysis.

Expert Insight: The final concentration of organic solvent (DMSO/Acetonitrile) in the well should be kept to a minimum (ideally ≤1%) as high concentrations can inhibit enzyme activity. Always run a "Solvent Control" to account for any effects of the solvent itself.[2]

Experimental Workflow: Step-by-Step Protocol

The following protocol is based on a final reaction volume of 200 µL per well. Adjust volumes proportionally if necessary.

  • Compound and Control Plating:

    • Prepare serial dilutions of your novel compounds and the Acetazolamide positive control in a separate "compound plate".

    • Add 2 µL of your diluted novel compounds, Acetazolamide, or DMSO (for solvent/negative controls) to the appropriate wells of the final 96-well assay plate.

  • Enzyme Addition and Pre-incubation:

    • Prepare the 1X CA Enzyme working solution by diluting the stock in cold CA Assay Buffer.

    • Add 178 µL of CA Assay Buffer to all wells.

    • Add 10 µL of the 1X CA Enzyme solution to all wells except the "No Enzyme Blank" wells. For the blank wells, add an equivalent 10 µL of CA Assay Buffer.

    • The plate now contains:

      • Test Wells: 2 µL Compound + 178 µL Buffer + 10 µL Enzyme.

      • Negative Control (100% Activity): 2 µL DMSO + 178 µL Buffer + 10 µL Enzyme.

      • Positive Control (Max Inhibition): 2 µL Acetazolamide + 178 µL Buffer + 10 µL Enzyme.

      • No Enzyme Blank: 2 µL DMSO + 188 µL Buffer.

    • Mix the plate gently and incubate at room temperature for 10-15 minutes .[2] This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Initiating the Reaction and Measurement:

    • Prepare the 1X p-NPA working solution by diluting the 10 mM stock in CA Assay Buffer.

    • To start the reaction, add 10 µL of 1X p-NPA solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes (kinetic reading). If a kinetic reader is unavailable, take a single endpoint reading after a fixed time (e.g., 15 minutes) where the negative control reaction is still in the linear phase.

Diagram: Experimental Workflow Overview

Workflow A 1. Plate Compounds & Controls (2 µL of Novel Compound, AZA, or DMSO) B 2. Add Assay Buffer (178 µL) A->B C 3. Add CA Enzyme (10 µL) (or Buffer for Blank wells) B->C D 4. Pre-incubate (15 min at RT) C->D E 5. Initiate Reaction (Add 10 µL p-NPA Substrate) D->E F 6. Measure Absorbance (Kinetic Read at 405 nm) E->F G 7. Data Analysis (Calculate % Inhibition & IC50) F->G

Caption: High-level workflow for the carbonic anhydrase inhibition assay.

Pillar 3: Data Analysis and Interpretation

Raw kinetic data (absorbance vs. time) must be processed to determine inhibitor potency.

Calculate the Rate of Reaction

For each well, plot absorbance (OD₄₀₅) vs. time (minutes). The slope of the linear portion of this curve represents the reaction rate (V) in mOD/min.

Calculate Percentage Inhibition

Use the rates calculated for your controls and test compounds in the following formula:

% Inhibition = [ 1 - ( ( V_inhibitor - V_blank ) / ( V_no inhibitor - V_blank ) ) ] x 100

Where:

  • V_inhibitor: Rate of the well with the test compound.

  • V_no inhibitor: Rate of the negative control (e.g., DMSO/Solvent control).

  • V_blank: Rate of the no-enzyme blank control (this corrects for non-enzymatic hydrolysis of p-NPA).

Determine the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[16]

  • Test each novel compound over a range of concentrations (e.g., 8-12 concentrations, using a semi-log dilution series).

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration .

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) available in software like GraphPad Prism.[16][17][18] The software will calculate the IC₅₀ value. A lower IC₅₀ indicates a more potent inhibitor.[16]

Data Presentation: Example IC₅₀ Curve

A typical dose-response curve will be sigmoidal, with the IC₅₀ value representing the inflection point of the curve.[17]

CompoundIC₅₀ (nM)
Acetazolamide15.5
Novel Cmpd X8.2
Novel Cmpd Y247.1

Expert Insight: While IC₅₀ is excellent for ranking compound potency, it is dependent on experimental conditions (like substrate concentration). For more advanced characterization, the inhibition constant (Ki) can be determined. The Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/KM)) can be used, but it requires knowing the Michaelis constant (KM) of the enzyme for the substrate and is only valid under specific conditions.[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High background in "No Enzyme" wells 1. Spontaneous hydrolysis of p-NPA substrate. 2. Contaminated buffer or reagents.1. Prepare p-NPA solution fresh. Ensure pH of assay buffer is not too high (≤ 8.0). 2. Use fresh, high-purity reagents and water.
Low signal in "No Inhibitor" control 1. Inactive enzyme (degraded from storage/handling). 2. Incorrect buffer pH.1. Use a fresh enzyme aliquot; avoid multiple freeze-thaw cycles. Confirm protein concentration. 2. Verify the pH of the assay buffer.
Poor Z'-factor / High variability 1. Pipetting errors. 2. Inconsistent incubation times. 3. Compound precipitation.1. Calibrate pipettes. Use a multichannel pipette for simultaneous additions. 2. Use a multi-channel pipette or automated liquid handler to initiate the reaction. 3. Check compound solubility in the final assay buffer. Lower the final concentration if needed.
Test compound shows >100% inhibition 1. Compound absorbs at 405 nm. 2. Compound precipitates and causes light scatter.1. Run a control well with just the buffer and compound (no enzyme or substrate) to check for absorbance. 2. Visually inspect the plate. If turbidity is an issue, the assay may not be suitable for this compound. Consider methods that are less susceptible to interference, such as fluorescence-based assays.[14]

References

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021). MDPI. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Chem. [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (2020). Molecules. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2022). National Institutes of Health. [Link]

  • Carbonic Anhydrase Esterase Activity Assay. (2022). YouTube. [Link]

  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. (2014). ResearchGate. [Link]

  • Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. (1986). Pflügers Archiv. [Link]

  • Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). National Institutes of Health. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. (2011). Journal of Biomolecular Screening. [Link]

  • Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. (1986). The Journal of Biological Chemistry. [Link]

  • The concentrations vs percentage Inhibition and IC50 Curves (dose...). ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition Assay. BindingDB. [Link]

Sources

Method

Introduction: The Significance of the Benzothiazole Scaffold

An Application Guide to the Solid-Phase Synthesis of C-Terminal Benzothiazolyl Amino Acids and Peptides This document provides a detailed methodology for the solid-phase synthesis (SPS) of peptides featuring a C-terminal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid-Phase Synthesis of C-Terminal Benzothiazolyl Amino Acids and Peptides

This document provides a detailed methodology for the solid-phase synthesis (SPS) of peptides featuring a C-terminal benzothiazole (BTH) moiety. This approach leverages the efficiency and scalability of solid-phase chemistry to construct molecules of significant interest in medicinal chemistry and drug development. The protocols and principles outlined herein are intended for researchers, chemists, and professionals in the field of peptide science and drug discovery.

The benzothiazole ring system, comprising a benzene ring fused to a thiazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a core component of numerous compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anti-Alzheimer's properties.[2][3][4] The incorporation of benzothiazoles into amino acids and peptides combines the unique pharmacological profile of the heterocyclic scaffold with the specificity and biological versatility of peptides.[5] This synergy has driven the development of novel therapeutics, such as the potent antitumor agent Phortress, and amyloid imaging agents for diagnosing Alzheimer's disease.[2]

Traditional solution-phase methods for synthesizing benzothiazoles often require harsh conditions, such as high temperatures in polyphosphoric acid, which are incompatible with sensitive peptide structures.[2][6] The solid-phase synthesis (SPS) strategy detailed here offers a milder, more efficient, and easily purifiable route to these valuable compounds, making them more accessible for high-throughput screening and drug development pipelines.[7]

Section 1: The Core Synthetic Strategy

The synthesis of a C-terminal benzothiazole on a solid support is fundamentally an adaptation of the classic condensation reaction between a 2-aminothiophenol and a carboxylic acid.[8][9] In this solid-phase approach, the 2-aminothiophenol component is first immobilized on a resin. An N-Fmoc-protected amino acid is then coupled to its amino group. The final benzothiazole ring is formed during a mild acidic cleavage step, which simultaneously releases the product from the solid support and induces intramolecular cyclization and dehydration.

This strategy offers several distinct advantages:

  • Mild Conditions: It avoids the harsh reagents and high temperatures typical of solution-phase methods, preserving the integrity and chirality of the amino acid residues.[10]

  • Efficiency: The use of a solid support simplifies purification, as excess reagents and byproducts are simply washed away after each step.

  • Versatility: The method is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the straightforward elongation of peptide chains before the final benzothiazole formation.[7][11]

G cluster_resin Solid Support cluster_synthesis Synthesis Cycle (Fmoc-SPPS) cluster_cleavage Final Cleavage & Cyclization Resin 2-Chlorotrityl Resin Resin_Linker Resin-Bound 2-Aminothiophenol Resin->Resin_Linker Load Linker AA_Coupling 1. Couple Fmoc-AA-OH (e.g., DIC, NMP) Resin_Linker->AA_Coupling Wash1 2. Wash (NMP/DCM) AA_Coupling->Wash1 Deprotection 3. Fmoc Deprotection (25% Piperidine/NMP) Wash1->Deprotection Wash2 4. Wash (NMP/DCM) Deprotection->Wash2 Elongation Repeat for Peptide Elongation Wash2->Elongation Cleavage Cleavage & Cyclization (e.g., 1.1% TFA/DCM/TES) Wash2->Cleavage Elongation->AA_Coupling Product Purified C-Terminal Benzothiazolyl Peptide Cleavage->Product

Caption: Overall workflow for the solid-phase synthesis of benzothiazolyl peptides.

Section 2: Detailed Experimental Protocols

The following protocols are adapted from a validated method for the synthesis of 2-benzothiazolyl (BTH) C-terminal modified amino acids and peptides.[5][7][12]

Protocol 2.1: Preparation of 2-N-(Fmoc)-aminobenzenethiol Resin

This initial phase immobilizes the key linker, 2-aminothiophenol, onto a suitable acid-labile resin, such as 2-chlorotrityl chloride resin.[13]

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.4 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Linker Preparation: In a separate flask, dissolve 2-aminothiophenol (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA, 4 equivalents) in anhydrous DCM.

  • Loading: Drain the DCM from the swelled resin. Add the 2-aminothiophenol/DIPEA solution to the resin and agitate gently at room temperature for 2-4 hours.

  • Capping: To cap any remaining unreacted trityl chloride sites, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM (3x), DIPEA/DCM (1:19, 3x), DCM (3x), and finally methanol (3x). Dry the functionalized resin in vacuo.

Protocol 2.2: Coupling of the First Fmoc-Amino Acid

This step attaches the first amino acid to the resin-bound linker. The use of N,N'-diisopropylcarbodiimide (DIC) as a coupling agent has been shown to result in a low degree of racemization.[12]

  • Resin Swelling: Swell the 2-aminobenzenethiol resin (1 equivalent) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Coupling Cocktail: In a separate vial, dissolve the desired Fmoc-protected amino acid (2-3 equivalents) in NMP.

  • Activation & Coupling: Add DIC (2-3 equivalents) to the amino acid solution and immediately add the mixture to the swelled resin. Agitate the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling reaction for the disappearance of free primary amines using a qualitative test, such as the Kaiser test. If the test remains positive after 4 hours, an additional coupling may be required.

  • Washing: Once the coupling is complete, drain the vessel and wash the peptidyl-resin thoroughly with NMP (5x) and DCM (5x).

Protocol 2.3: Peptide Chain Elongation (Optional)

If a multi-residue peptide is desired, standard Fmoc-SPPS cycles are performed.[11]

  • Fmoc Deprotection: Add 20-25% piperidine in NMP to the resin. Agitate for 5-10 minutes. Drain and repeat once. The completion of Fmoc removal can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[11]

  • Washing: Wash the resin thoroughly with NMP (5x) to remove all traces of piperidine.

  • Coupling: Perform the next amino acid coupling as described in Protocol 2.2.

  • Iteration: Repeat steps 1-3 for each amino acid in the desired sequence.

Protocol 2.4: Cleavage and Benzothiazole Formation

This final step utilizes a mild acidic cocktail to cleave the synthesized peptide from the resin, which concurrently triggers the intramolecular cyclization and dehydration to form the benzothiazole ring.[12]

  • Resin Preparation: Wash the final peptidyl-resin with DCM (5x) and dry it partially under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail of 1.1% Trifluoroacetic acid (TFA) and 5% Triethylsilane (TES) as a scavenger in DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 1-2 hours.

  • Product Collection: Drain the solution, collecting the filtrate in a round-bottom flask. Perform two additional brief washes with fresh cleavage cocktail or pure DCM and combine the filtrates.

  • Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure (roto-evaporation).

  • Purification: The resulting crude product can be purified using standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Section 3: Key Parameters and Optimization

The efficiency and purity of the final benzothiazolyl peptide are dependent on several factors. The following table summarizes key data points from validation studies.[12]

ParameterCondition / ReagentObservation / RationaleCitation
Resin Choice 2-Chlorotrityl ChlorideHighly acid-labile, allowing for very mild cleavage conditions (e.g., 1.1% TFA) that prevent side reactions.[12][13]
First AA Coupling DIC in NMPProvides low levels of racemization (<1.5% for most amino acids) without the need for additives like Oxyma or HOBt.[12]
Cleavage Cocktail 1.1% TFA / 5% TES in DCMSufficiently acidic to cleave from the 2-Cl-Trt resin and promote cyclization while minimizing premature deprotection of acid-labile side-chain protecting groups (e.g., Boc, Trt). TES acts as a scavenger.[12]
Side-Chain Protection Standard (Boc, tBu, Trt)The mild cleavage conditions are largely orthogonal to common side-chain protecting groups, which remain intact on the final product. For full deprotection, a stronger TFA cocktail (e.g., 95% TFA) would be needed after cyclization.[2][14]
Yield & Purity VariableYields are generally high (>90%), with purity depending on the specific amino acid sequence and coupling efficiencies.[12]

Conclusion

The solid-phase synthesis of C-terminal benzothiazolyl peptides represents a robust and highly enabling technology for medicinal chemistry. By adapting a classic condensation reaction to a modern solid-phase workflow, this methodology provides efficient access to a class of molecules with proven therapeutic potential. The protocols outlined in this guide offer a validated starting point for researchers to explore the synthesis of novel benzothiazole-containing peptide structures for applications in drug discovery and beyond.

References

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ResearchGate. Available at: [Link][7]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available at: [Link][2]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PubMed. Available at: [Link][5]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI. Available at: [Link][3]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. Available at: [Link][8]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link][15]

  • Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. Available at: [Link][4]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link][9]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC - NIH. Available at: [Link][12]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link][16]

  • Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. ResearchGate. Available at: [Link][17]

  • Antioxidant activities of the synthesised amino acid-benzothiazole derivatives. ResearchGate. Available at: [Link][1]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link][6]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link][11]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab - UC Irvine. Available at: [Link][13]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Benzothiazole Synthesis

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high yields in the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to help you optimize your reactions and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in benzothiazole synthesis?

A1: Low yields in benzothiazole synthesis can often be attributed to several key factors. These include the purity of the starting materials, particularly the susceptibility of 2-aminothiophenol to oxidation, suboptimal reaction conditions such as temperature and reaction time, the choice and efficiency of the catalyst, and the occurrence of side reactions.[1] Incomplete cyclization of intermediates can also significantly lower the yield of the desired benzothiazole product.

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of your reaction.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization is typically achieved using a UV lamp or by staining with iodine vapor.[1]

Q3: My reaction mixture turned dark, and I suspect byproduct formation. What could be the cause?

A3: A common reason for a dark reaction mixture is the oxidative dimerization of 2-aminothiophenol to form 2,2'-dithiobis(aniline), a disulfide byproduct.[2] This is particularly prevalent when the reaction is exposed to air or certain catalysts.[2] To minimize this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any "green" or more environmentally friendly methods for benzothiazole synthesis?

A4: Yes, significant efforts have been made to develop greener synthetic routes for benzothiazoles. These approaches often involve the use of water as a solvent, reusable catalysts, and solvent-free conditions. Microwave-assisted synthesis and visible-light-promoted reactions are also popular green chemistry techniques that can lead to shorter reaction times and reduced energy consumption.[1][3][4]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in benzothiazole synthesis.

Problem 1: Low or No Product Formation

Potential Cause 1: Poor Quality of Starting Materials

  • Explanation: The purity of your starting materials is paramount. 2-Aminothiophenol is notoriously prone to oxidation, which can significantly impact your yield.[1] The aldehyde or carboxylic acid reactant should also be of high purity.

  • Recommended Solution:

    • Use freshly opened or purified 2-aminothiophenol. If oxidation is suspected, consider purifying it by distillation or recrystallization before use.

    • Ensure the aldehyde or other coupling partner is pure and free from contaminants.

Potential Cause 2: Inefficient Catalyst or Suboptimal Catalyst Loading

  • Explanation: The choice of catalyst is critical and often depends on the specific benzothiazole synthesis method employed. For instance, the condensation of 2-aminothiophenol with carboxylic acids may require acidic catalysts like polyphosphoric acid (PPA), while reactions with aldehydes can be catalyzed by a range of substances including H₂O₂/HCl, iodine, or various metal catalysts.[1][5]

  • Recommended Solution:

    • Review the literature for catalysts that have been successfully used for your specific substrates.

    • Perform small-scale screening experiments to identify the optimal catalyst and its ideal loading for your reaction.

Potential Cause 3: Suboptimal Reaction Temperature

  • Explanation: Temperature plays a crucial role in reaction kinetics and selectivity. Some benzothiazole syntheses proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[1] Conversely, excessively high temperatures can lead to the formation of side products.[1]

  • Recommended Solution:

    • If your reaction is sluggish at room temperature, try gradually increasing the temperature while monitoring the progress by TLC.

    • If you observe the formation of multiple byproducts at elevated temperatures, consider lowering the temperature.

Problem 2: Presence of Significant Side Products

Potential Cause 1: Oxidation of 2-Aminothiophenol

  • Explanation: As mentioned in the FAQs, the thiol group in 2-aminothiophenol can be easily oxidized to form a disulfide byproduct, which complicates purification and reduces the yield of the desired product.[2]

  • Recommended Solution:

    • Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Degas your solvent before use.

Potential Cause 2: Incomplete Cyclization

  • Explanation: The reaction between 2-aminothiophenol and an aldehyde initially forms a Schiff base intermediate, which then undergoes cyclization to form a benzothiazoline. This intermediate is subsequently oxidized to the final benzothiazole product.[2] If the cyclization or subsequent oxidation is incomplete, you will isolate the intermediate, leading to a lower yield of the final product.

  • Recommended Solution:

    • Ensure your chosen catalyst and reaction conditions are suitable for promoting efficient cyclization and oxidation.

    • In some cases, the addition of a mild oxidizing agent may be necessary to drive the reaction to completion.

Problem 3: Difficulty in Product Purification

Potential Cause: Similar Polarity of Product and Impurities

  • Explanation: If your desired benzothiazole product has a similar polarity to the unreacted starting materials or byproducts, separation by column chromatography can be challenging.[1]

  • Recommended Solution:

    • Experiment with different solvent systems for your column chromatography to improve separation.

    • Consider alternative purification techniques such as recrystallization or preparative TLC.

Experimental Protocols

General Protocol for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL). Add 2-aminothiophenol (1.0 mmol) to the solution.[1]

  • Catalyst Addition: Add the selected catalyst (e.g., a catalytic amount of iodine or a few drops of H₂O₂/HCl).[1]

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required duration (typically 1-24 hours).[1]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Data Presentation

Table 1: Comparison of Catalysts for Benzothiazole Synthesis
CatalystSubstratesSolventTemperature (°C)Yield (%)Reference
H₂O₂/HCl2-Aminothiophenol, AldehydesEthanolRoom Temp85-94[5]
Iodine2-Aminothiophenol, AldehydesDMFNot specifiedGood[6]
Samarium Triflate2-Aminothiophenol, AldehydesWaterNot specifiedGood[6]
[bmim][FeCl₄]2-Aminothiophenol, AldehydesNot specifiedNot specified82-94[5]
Amberlite IR-1202-Aminothiophenol, AldehydesNot specifiedMicrowave88-95[5]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_catalyst Optimize Catalyst & Loading check_purity->optimize_catalyst Purity Confirmed optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp Catalyst Optimized check_side_reactions Investigate Side Reactions optimize_temp->check_side_reactions Temp Optimized purification Review Purification Strategy check_side_reactions->purification Side Reactions Minimized success Improved Yield purification->success Benzothiazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base 2-Aminothiophenol->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-2H)

Caption: The general reaction mechanism for benzothiazole synthesis from an aldehyde.

References

  • Benzothiazole - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Proposed mechanism for the synthesis of 2-arylbenzothiazole using [bsdodecim][OTf]. (n.d.). Retrieved January 20, 2026, from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025, January 11). YouTube. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 9. [Link]

  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2018). Malaysian Journal of Analytical Sciences, 22(5), 834-842.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2567. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(10), 2259. [Link]

  • Optimization of reaction conditions. (n.d.). Retrieved January 20, 2026, from [Link]

  • Removal of aqueous benzothiazoles using immobilized bacteria. (2011).
  • Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples. (2016). Journal of Chromatography A, 1448, 26-35. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(13), 4125. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021).
  • (PDF) Synthesis and Cyclization of Benzothiazole: Review. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Oily Benzisothiazole Derivatives

Welcome to the technical support center for the purification of oily benzisothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaini...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oily benzisothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity oily products within this important class of heterocyclic compounds. The information provided herein is curated from extensive laboratory experience and authoritative sources to provide you with robust and reliable solutions.

The purity of pharmaceutical intermediates is a critical determinant of the final drug's safety and efficacy.[1][2] Impurities can arise from various sources, including residual starting materials, by-products, and degradation products, which can compromise the therapeutic action and introduce toxicity.[1] This guide will address the common hurdles faced when your target benzisothiazole derivative presents as a persistent oil, making traditional purification methods like crystallization challenging.

I. Frequently Asked Questions (FAQs)

FAQ 1: My benzisothiazole derivative is an oil at room temperature. What are the primary purification strategies I should consider?

When dealing with an oily product, the primary purification methods to consider are column chromatography and distillation.[3] The choice between these techniques depends on the scale of your reaction and the boiling point of your compound.[3] For small-scale laboratory syntheses, column chromatography is often the most practical approach. For larger quantities, vacuum distillation can be a viable option if the compound is thermally stable.

It's also worth exploring whether the oil can be induced to solidify. Sometimes, what appears to be an oil is a supersaturated solution or an amorphous solid.[4] Techniques such as cooling to very low temperatures ("freezing trick"), scratching the flask, or seeding with a crystal of a similar compound can sometimes induce crystallization.[4][5]

FAQ 2: I'm struggling with column chromatography. My product co-elutes with impurities of similar polarity. What can I do?

Co-elution of impurities with similar polarities is a frequent challenge.[6][7] Here are several strategies to improve separation:

  • Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[8][9] The goal is to find a solvent mixture that provides the best possible separation between your product and the impurities. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound on the TLC plate.[9]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase.[6] Alumina (neutral or basic) can be a good alternative, especially if your compound is sensitive to the acidic nature of silica gel.[6] Reverse-phase chromatography, which separates compounds based on hydrophobicity, is another powerful option.[7]

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can effectively resolve closely eluting compounds.[7]

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography.[8]

FAQ 3: My oily product seems to be unstable on the silica gel column, leading to low recovery.

Some benzisothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[6]

Troubleshooting Steps:

  • Assess Stability: Before running a large-scale column, spot your compound on a silica TLC plate. Let it sit for an hour or two, then elute it. If you observe new spots, it's an indication of decomposition.

  • Use Deactivated Silica: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column. This is done by adding a small percentage of triethylamine to the slurry solvent.

  • Switch to Alumina: As mentioned, neutral or basic alumina can be a less harsh alternative to silica gel for acid-sensitive compounds.[6]

FAQ 4: After chromatography, I'm left with an oil. How can I effectively remove residual solvents?

Removing the last traces of solvent from a viscous oil can be difficult.

Troubleshooting Steps:

  • High Vacuum: Use a high-vacuum pump to remove residual solvents. Gentle heating can sometimes help, but be cautious of product decomposition.

  • Solvent Titration/Precipitation: Dissolve the oil in a minimal amount of a good solvent, and then slowly add a poor solvent (an "anti-solvent") in which your product is insoluble. If you are lucky, your product will precipitate out as a solid.

  • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a relatively high freezing point (e.g., water, benzene, or tert-butanol) and is not volatile, lyophilization can be an effective way to remove the solvent to yield a solid or a more manageable amorphous powder. A method has been described where an emulsion of the solute is freeze-dried, followed by suspension in water to obtain a crystalline form.[10]

II. Troubleshooting Guide: The "Oiling Out" Phenomenon

"Oiling out," or liquid-liquid phase separation (LLPS), is a common problem where a compound separates from a solution as a liquid phase instead of a solid crystalline phase.[11][12] This often happens when trying to crystallize an oily product.

Problem: My compound "oils out" during attempted crystallization.

Causality: Oiling out typically occurs under conditions of high supersaturation, where the solute molecules are kinetically hindered from arranging into a crystal lattice.[12] Factors that can contribute to this include the presence of impurities, rapid cooling, and the use of an inappropriate solvent.[9]

Solutions:

  • Solvent Selection: The choice of crystallization solvent is crucial. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4] If you obtain an oil upon evaporation, the solvent may be too good.[4] Experiment with less polar or more polar solvents.

  • Control Cooling Rate: Slow, controlled cooling is essential to allow time for crystal nucleation and growth.[4] Avoid crashing the product out of solution by placing it directly in an ice bath.

  • Reduce Supersaturation:

    • Use more solvent: This will decrease the concentration of your compound.

    • Hot filtration: Ensure that your solution is free of insoluble impurities by performing a hot filtration before allowing it to cool.

  • Seeding: If you have a small amount of solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[4]

  • Trituration: This technique involves repeatedly washing the oily product with a solvent in which it is insoluble (or sparingly soluble).[13] This can help to remove impurities and may induce crystallization. Common trituration solvents include n-hexane, pentane, or diethyl ether.[13]

III. Experimental Protocols

Protocol 1: General Column Chromatography for Oily Benzisothiazole Derivatives
  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation and an Rf value of ~0.3 for your target compound.[9][14]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude oil in a minimal amount of the eluting solvent and load it onto the column. Alternatively, you can adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If using a gradient, gradually increase the polarity of the solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. For viscous oils, be careful to increase the vacuum slowly to prevent bumping and foaming.[3] A heart-shaped flask can help concentrate the oil for easier removal.[3]

Visualization of Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC TLC Analysis & Solvent System Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Oily Product Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Remove Solvent under Reduced Pressure Combine->Evap PureOil PureOil Evap->PureOil Pure Oily Product

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Aminothiophenol Condensation

Welcome to the technical support center for the optimization of 2-aminothiophenol condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 2-aminothiophenol condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we will delve into the causality behind experimental choices to empower you with a robust, self-validating system for your syntheses.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the condensation of 2-aminothiophenol can stem from several factors. Here are the primary areas to investigate:

  • Purity and Stability of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which leads to the formation of a disulfide byproduct, reducing the amount of starting material available for the desired reaction.[1] Ensure your 2-aminothiophenol is fresh or purified before use. It is crucial to handle the reagent carefully and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[1]

  • Sub-optimal Catalyst: The choice of catalyst is critical and often substrate-dependent. While some reactions can proceed without a catalyst, many benefit from the addition of acidic or metallic catalysts.[1] If you are not using a catalyst, consider adding one. If you are, it may not be the most effective for your specific substrates. A wide variety of catalysts have been reported, including Brønsted acids, Lewis acids (like molecular iodine), and various heterogeneous and nano-catalysts.[2][3]

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role. Some reactions require elevated temperatures (reflux), while others can proceed efficiently at room temperature.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many cases.[1][2]

  • Substituent Effects: The electronic properties of substituents on both the 2-aminothiophenol and the carbonyl compound can influence reactivity. For instance, electron-withdrawing groups on the aldehyde can sometimes lead to higher yields, while electron-donating groups may necessitate different catalytic systems or conditions to achieve good results.[4]

  • Purification Losses: The desired product might be lost during workup and purification. Oily products, for example, can be challenging to isolate.[4] Re-evaluate your purification strategy; column chromatography may be more effective than simple recrystallization for certain products.[4]

Q2: I am observing significant side product formation. What are they and how can I minimize them?

A2: The primary side product in these reactions is often the disulfide formed from the oxidation of 2-aminothiophenol.[1] To minimize this, as mentioned above, use fresh or purified 2-aminothiophenol and perform the reaction under an inert atmosphere.[1]

Another potential side reaction is the formation of an imine thiophenol intermediate that does not efficiently cyclize.[1] Optimizing the catalyst and reaction temperature can often drive the reaction toward the desired benzothiazole product.[1] In some cases, the choice of solvent can also influence the formation of byproducts.[4]

When using strong mineral acids for workup, be aware that this can promote the reaction of formic acid (a byproduct of some 2-aminothiophenol synthesis routes) with 2-aminothiophenol to regenerate benzothiazole, which can be difficult to separate from the desired product.[5]

Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?

A3: Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached equilibrium. To address this, you can:

  • Increase the Temperature: Many condensation reactions are accelerated by heat. If you are running the reaction at room temperature, try heating it to reflux.[1]

  • Employ Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for driving reactions to completion in a fraction of the time required for conventional heating.[1][2][4]

  • Change the Solvent: The polarity of the solvent can significantly impact the reaction rate. Experiment with different solvents to find the optimal medium for your specific substrates. In some cases, solvent-free conditions have been shown to provide excellent results.[1][2]

  • Re-evaluate Your Catalyst: An inefficient or inappropriate catalyst can lead to sluggish reactions. Refer to the catalyst selection table below to choose a more active catalyst for your system.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of 2-aminothiophenol with aldehydes or ketones?

A1: The reaction typically proceeds through a three-stage pathway:[1][2]

  • Imine Thiophenol (ITP) Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (Schiff base) intermediate.

  • Cyclization: The thiol group then performs an intramolecular attack on the imine carbon to form a five-membered benzothiazolidine ring.

  • Oxidation: The benzothiazolidine intermediate is subsequently oxidized to the final 2-substituted benzothiazole product. This final step often occurs in the presence of an oxidizing agent or even atmospheric oxygen.[1]

ReactionMechanism Reactants 2-Aminothiophenol + Aldehyde/Ketone ITP Imine Thiophenol (ITP) Intermediate Reactants->ITP Dehydration BTI Benzothiazolidine (BTI) Intermediate ITP->BTI Intramolecular Cyclization Product 2-Substituted Benzothiazole BTI->Product Oxidation

Caption: General mechanism of 2-aminothiophenol condensation.

Q2: Can I use carboxylic acids or their derivatives instead of aldehydes/ketones?

A2: Yes, carboxylic acids and their derivatives such as acyl chlorides, esters, and amides can be used to synthesize 2-substituted benzothiazoles.[3] These reactions often require different catalysts and conditions. For example, condensations with carboxylic acids may be promoted by reagents like polyphosphoric acid (PPA) or a mixture of P₂O₅/MeSO₃H, often at elevated temperatures.[3] Reactions with acyl chlorides can proceed via an amide intermediate, with a tertiary amine used to scavenge the generated HCl.[3]

Q3: How do I choose the right catalyst for my reaction?

A3: The optimal catalyst depends on the specific substrates (aldehyde, ketone, carboxylic acid, etc.) and the desired reaction conditions (e.g., temperature, solvent). Below is a table summarizing some commonly used catalysts and their typical applications.

Catalyst TypeExamplesReactantTypical ConditionsYieldsReference
Acid Catalysts Amberlite IR120, Urea NitrateAldehydesMicrowave or solvent-freeHigh to Excellent[1][4]
Polyphosphoric Acid (PPA)Carboxylic AcidsHigh temperature (110-220 °C)Good[3]
Lewis Acids Molecular Iodine (I₂)N-protected amino acidsSolvent-free, triturationModerate to Excellent[2][3]
Nanocatalysts ZnO NanoparticlesAldehydesSolvent-free, grindingHigh[1][4]
Fe₃O₄@SiO₂-diPy-PdAryl Halides80 °C, DMFExcellent[2]
Ionic Liquids [bmim][FeCl₄]AldehydesRoom TemperatureHigh to Excellent[4]
Biocatalysts -AldehydesRoom Temperature, visible light-[2]
Q4: Are there any "green" or environmentally friendly methods for these reactions?

A4: Absolutely. Significant research has focused on developing more environmentally benign protocols. These include:

  • Solvent-free reactions: Many condensations can be carried out without a solvent, often with grinding (mechanochemistry) or gentle heating.[2][3][4]

  • Water as a solvent: Some catalytic systems, like those using graphene oxide or samarium triflate, are effective in water.[2][6]

  • Microwave-assisted synthesis: This technique often leads to shorter reaction times, reduced energy consumption, and higher yields.[2][4][6]

  • Reusable catalysts: The use of heterogeneous catalysts, such as polymer-supported reagents or magnetic nanoparticles, allows for easy separation and recycling, minimizing waste.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Condensation of 2-Aminothiophenol with an Aldehyde using a Solid Acid Catalyst
  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of Amberlite IR120 resin (e.g., 100 mg).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Add a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Solvent-Free Condensation using a Nanocatalyst and Grinding
  • To a mortar, add 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 5 mol%).[1][4]

  • Grind the mixture at room temperature for approximately 30 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, add a suitable solvent (e.g., dichloromethane) to the mortar and transfer the mixture to a flask.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Start Select Reactants & Catalyst Mix Combine Reagents (Solvent or Solvent-Free) Start->Mix React Apply Energy (Heat, Microwave, Grinding) Mix->React Monitor Monitor Reaction (TLC) React->Monitor Monitor->React Incomplete Isolate Isolate Crude Product (Filtration, Extraction) Monitor->Isolate Reaction Complete Purify Purify Product (Chromatography, Recrystallization) Isolate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End Optimized Product Characterize->End

Caption: A generalized workflow for optimizing condensation reactions.

References

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Isolation process for 2-aminothiophenol. Google Patents.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Benzisothiazole Compounds

Welcome to the technical support center for researchers working with benzisothiazole compounds. This guide is designed to provide practical, field-proven insights and step-by-step protocols to address the solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with benzisothiazole compounds. This guide is designed to provide practical, field-proven insights and step-by-step protocols to address the solubility challenges frequently encountered with this class of molecules. As scientists and drug development professionals, we understand that overcoming poor aqueous solubility is often a critical step in moving a project forward. This document provides both quick-reference FAQs and in-depth troubleshooting guides to help you navigate these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my benzisothiazole derivative poorly soluble in aqueous solutions?

A: The core 1,2-benzisothiazole structure consists of a benzene ring fused to a thiazole ring.[1] This fused aromatic system is predominantly non-polar and hydrophobic, leading to inherently low water solubility.[2][3] For instance, the parent compound 1,2-benzisothiazol-3(2H)-one (BIT) has a water solubility of only about 1.1 g/L.[1] The molecular size and any additional non-polar functional groups on your specific derivative can further decrease its affinity for polar solvents like water.[4]

Q2: I'm starting a new experiment. What are the best initial solvents to try for solubilizing my benzisothiazole compound?

A: For initial tests, it is recommended to start with common polar aprotic and polar protic organic solvents. Many benzisothiazole compounds show good solubility in solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and methanol.[3][5][6] For subsequent dilutions into aqueous media for biological assays, starting with a concentrated stock in DMSO is a very common laboratory practice.

Q3: Can I improve the aqueous solubility by changing the pH?

A: Yes, this is often a highly effective first strategy. The solubility of many benzisothiazole compounds is pH-dependent.[1][7] The nitrogen atom in the isothiazole ring can be protonated or deprotonated depending on the compound's pKa and the solution's pH.[8] For example, 1,2-benzisothiazol-3(2H)-one is weakly acidic (pKa ≈ 10.2), and its solubility increases significantly in alkaline conditions (pH > 7) where it forms a more soluble anionic salt.[1][5]

Q4: Is there a commercially available form of BIT that is more water-soluble?

A: Yes. The sodium salt of 1,2-benzisothiazol-3(2H)-one is available and is specifically used for its enhanced solubility in water compared to the parent compound.[8] Utilizing a salt form is a standard and powerful technique in pharmaceutical development to improve the solubility of a parent molecule.[9]

In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required. The following guides provide the underlying principles and detailed protocols for several key enhancement techniques.

Guide 1: Systematic pH Adjustment

Problem: Your compound precipitates when diluted into a neutral aqueous buffer (e.g., PBS pH 7.4).

Principle of Causality: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from its pKa, due to the formation of charged, more polar species.[10] By adjusting the pH of your aqueous solution, you can convert the neutral benzisothiazole molecule into its more soluble salt form. This is a fundamental technique for improving the solubility of weakly acidic or weakly basic compounds.[11][]

Experimental Protocol: Performing a pH-Solubility Profile
  • Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Equilibration: Add an excess amount of your solid benzisothiazole compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is a reliable method.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Data Presentation: Solubility of 1,2-Benzisothiazol-3(2H)-one (BIT) vs. pH
pHSolubility at 20°C (g/L)Dominant Species
4.80.938Neutral
6.71.288Neutral
9.11.651Anionic (Salt)
Data sourced from the European Commission Opinion on Benzisothiazolinone.[1]
Guide 2: Co-Solvent Systems

Problem: pH adjustment is insufficient or undesirable for your experimental system (e.g., it could affect cell viability or protein stability).

Principle of Causality: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[13] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it energetically more favorable for the non-polar benzisothiazole compound to dissolve.[14][15] This is one of the most widely used and straightforward methods for solubilizing poorly soluble drugs for in-vitro testing.[13][16]

Visualization: Co-Solvent Screening Workflow

Caption: Workflow for selecting and optimizing a co-solvent system.

Experimental Protocol: Co-Solvent Screening and Optimization
  • Co-Solvent Selection: Choose a panel of biocompatible co-solvents. Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13][15]

  • Initial Screening: Prepare solutions of each co-solvent in your final aqueous buffer (e.g., PBS) at a fixed concentration, for example, 10% (v/v).

  • Solubility Determination: Using the equilibrium solubility method described in Guide 1, determine the maximum solubility of your benzisothiazole compound in each 10% co-solvent system.

  • Optimization: Identify the most effective co-solvent. Create a dilution series of that co-solvent in your buffer (e.g., 1%, 2%, 5%, 10% v/v).

  • Final Selection: Determine the solubility at each concentration and select the lowest concentration that achieves your desired solubility, thereby minimizing potential co-solvent-induced artifacts in your experiment.

Data Presentation: Example Co-Solvent Systems
Co-Solvent System (in water)SuitabilityKey Considerations
5-10% EthanolGood for many oral formulations and in-vitro studies.[13]Can cause protein precipitation at higher concentrations.
1-5% DMSOExcellent solubilizing power; widely used for stock solutions.Potential for cellular toxicity and assay interference.
10-20% Propylene GlycolCommonly used in parenteral (injectable) formulations.[13]Can increase the viscosity of the solution.
10-30% PEG 400Effective for highly lipophilic compounds; used in oral liquid formulations.[17]May not be suitable for all analytical techniques.
Guide 3: Advanced Formulation Strategies

Problem: Simple methods like pH adjustment and co-solvency fail to provide the required concentration or stability for in-vivo studies or final drug formulation.

Principle of Causality: When basic techniques are insufficient, advanced formulation technologies are employed. These methods either increase the surface area of the drug for faster dissolution (nanosuspensions) or encapsulate the hydrophobic drug in a more soluble carrier system (lipid-based systems, cyclodextrins).[17][18][19] These approaches are central to modern pharmaceutical development for poorly soluble compounds.[9][20]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[19][21] Upon gentle agitation in an aqueous medium (like the GI tract), they spontaneously form fine oil-in-water emulsions, with the drug encapsulated within the lipid droplets, enhancing its absorption.[22][23]

  • Nanotechnology (Nanosuspensions): This technique involves reducing the particle size of the solid drug to the sub-micron range.[18] According to the Ostwald-Freundlich equation, reducing particle size increases the surface area-to-volume ratio, which leads to a significant increase in the dissolution rate.[11][17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[17] The hydrophobic benzisothiazole molecule can be encapsulated within this cavity, forming an inclusion complex that has greatly improved aqueous solubility due to the hydrophilic exterior of the cyclodextrin.[24]

Visualization: Solubility Enhancement Decision Tree

Start Compound is Poorly Aqueous Soluble Ionizable Is the compound ionizable? Start->Ionizable pH_Adjust Strategy: pH Adjustment Ionizable->pH_Adjust Yes CoSolvent Strategy: Co-solvency Ionizable->CoSolvent No Salt Strategy: Salt Formation pH_Adjust->Salt Advanced Are advanced methods needed for in-vivo/ formulation? pH_Adjust->Advanced CoSolvent->Advanced Advanced->CoSolvent No, for in-vitro LBDDS Strategy: Lipid-Based Systems (SEDDS) Advanced->LBDDS Yes Nano Strategy: Nanosuspension Advanced->Nano Cyclodextrin Strategy: Cyclodextrin Complexation Advanced->Cyclodextrin

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Google Patents. (n.d.). CN107021935B - Benzisothiazolone derivatives, preparation method and application thereof.
  • Ma, D., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. Molecules. Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical and Applied Sciences. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzisothiazolinone. Retrieved from [Link]

  • ResearchGate. (2024). Benzothiazine derivatives solubility?. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 1,2-benzisothiazolin-3-one. AERU. Retrieved from [Link]

  • Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]

  • Shrestha, H., et al. (2014). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Hu, L., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • El-Sayed, M., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Molecules. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. Retrieved from [Link]

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • University of Nottingham. (2018). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Pop, O., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Amico, F. A., et al. (2001). Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. Il Farmaco. Retrieved from [Link]

  • MDPI. (2019). Influence of Solid Drug Delivery System Formulation on Poorly Water-Soluble Drug Dissolution and Permeability. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility. Retrieved from [Link]

  • ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Recrystallization of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid

Welcome to the technical support center for the purification of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. The unique structure of this molecule, combining a sulfonamide-type heterocycle with an amino acid moiety, presents specific challenges and opportunities in crystallization that this guide will address.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid?

A1: The molecule possesses both a polar amino acid group and a more complex, somewhat less polar benzisothiazole dioxido core. The carboxylic acid and the N-H group on the alanine portion can act as both hydrogen bond donors and acceptors, while the sulfonamide group is a strong hydrogen bond acceptor. This dual nature suggests solubility in a range of polar protic and aprotic solvents. It is expected to be slightly soluble in water, especially at a pH away from its isoelectric point, and more soluble in alcohols (methanol, ethanol) and polar aprotic solvents like acetone or ethyl acetate.[1][2][3] Its solubility in nonpolar solvents like hexanes is likely to be very low.

Q2: How does the amino acid component affect crystallization?

A2: The alanine side chain introduces a chiral center and zwitterionic character, which can significantly influence crystallization.[3][4] The presence of both an acidic (carboxylic acid) and a basic (secondary amine) functional group means that the pH of the solution can be a critical parameter.[4] At its isoelectric point, the molecule will have no net charge, which typically minimizes its solubility in aqueous solutions, a property that can be exploited for crystallization.

Q3: Should I use a single-solvent or multi-solvent system for recrystallization?

A3: The choice depends on the impurity profile of your crude material. A single-solvent system is simpler if you can find a solvent that dissolves the compound well when hot but poorly when cold. However, for N-substituted amino acids and sulfonamides, a multi-solvent (solvent/anti-solvent) system is often more effective.[5] This allows for finer control over the supersaturation, which is key to growing high-quality crystals. A common approach is to dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) until turbidity is observed, then heat to redissolve and cool slowly.

Troubleshooting Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid.

Problem 1: The compound "oils out" instead of forming crystals.

Q: My dissolved compound separates as a liquid layer upon cooling, not as solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated or cooled too quickly. The resulting oil is often an amorphous, impure form of the compound.

Causality and Solutions:

  • High Solute Concentration: The solution is likely supersaturated to a degree that favors rapid, disordered precipitation over orderly crystal lattice formation.

    • Solution: Re-heat the mixture to redissolve the oil, then add a small amount (5-10% more) of the hot solvent to reduce the concentration. Allow the solution to cool much more slowly.[6]

  • Rapid Cooling: Fast cooling does not provide sufficient time for molecules to orient themselves into a crystal lattice.

    • Solution: Insulate the flask to slow down the cooling rate. Allow it to cool to room temperature on the benchtop, perhaps covered with a cloth, before moving it to an ice bath or refrigerator.[5]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.

    • Solution: Switch to a lower-boiling point solvent or solvent system. If using a solvent/anti-solvent system, try adding a bit more of the "good" solvent before cooling.

Problem 2: Very low or no recovery of the product.

Q: After cooling the solution, I've collected very few crystals, or none at all. What are the likely causes?

A: Low recovery is a frequent problem in recrystallization and usually points to issues with solvent volume or the cooling process.

Causality and Solutions:

  • Excessive Solvent: This is the most common reason for poor yield. If too much solvent is used, the solution will not become saturated upon cooling, and a significant amount of the product will remain dissolved in the mother liquor.

    • Solution: Before filtering, check for supersaturation by scratching the inside of the flask with a glass rod below the solvent line to induce crystallization. If that fails, evaporate some of the solvent to increase the concentration and attempt to crystallize again.[7]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure all glassware for filtration is pre-heated (e.g., in an oven or by rinsing with hot solvent). Use a stemless funnel and perform the filtration as quickly as possible.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour.

Problem 3: The product forms an amorphous powder, not well-defined crystals.

Q: My final product is a fine powder, not the crystalline solid I expected. How can I improve the crystal quality?

A: The formation of an amorphous solid or a microcrystalline powder indicates that nucleation was too rapid and widespread, and crystal growth was too fast. This often happens when a solution is highly supersaturated.

Causality and Solutions:

  • "Crashing Out" of Solution: This is typically caused by very rapid cooling or the sudden addition of a large amount of anti-solvent.

    • Solution: The key is to slow down the entire process. Allow the solution to cool to room temperature undisturbed over several hours. If using an anti-solvent, add it dropwise at or near the boiling point of the solvent until persistent turbidity is observed, then add a drop or two of the good solvent to clarify the solution before allowing it to cool slowly.

  • High Impurity Content: Certain impurities can inhibit crystal growth and promote the formation of an amorphous precipitate.

    • Solution: Consider a preliminary purification step, such as a plug of silica gel, to remove highly polar or nonpolar impurities before attempting recrystallization. If the product is still not crystalline, column chromatography may be necessary.[8]

Experimental Protocols & Data

Solvent Selection Workflow

A systematic approach to choosing the right solvent is crucial for successful recrystallization.

Solvent_Selection cluster_tests Small-Scale Solubility Tests (20-30 mg crude) start Start: Crude Product test_solvents Test Solubility in Various Solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene) start->test_solvents test_cold Add 0.5 mL solvent at Room Temp. test_solvents->test_cold observe_cold Observe Solubility test_cold->observe_cold test_hot Heat to Boiling observe_cold->test_hot Insoluble or Sparingly Soluble outcome Ideal Solvent: Sparingly soluble cold, very soluble hot, forms good crystals on cooling Candidate for Anti-Solvent: Insoluble in both hot and cold Poor Solvent: Too soluble when cold or insoluble when hot observe_cold->outcome:f2 Very Soluble observe_hot Observe Solubility test_hot->observe_hot cool_down Cool to Room Temp, then Ice Bath observe_hot->cool_down Soluble observe_hot->outcome:f2 Insoluble observe_hot->outcome:f1 Insoluble observe_crystals Check for Crystal Formation cool_down->observe_crystals observe_crystals->outcome:f0 Good Crystals Form observe_crystals->outcome:f2 No Crystals Form

Caption: Workflow for selecting a suitable recrystallization solvent.

Recommended Solvent Systems

Based on the structure (saccharin derivative + amino acid), the following solvents and systems are recommended starting points.

Solvent/SystemTypeRationale & Comments
Ethanol/Water Solvent/Anti-solventEthanol should effectively dissolve the compound when heated. The slow addition of water as an anti-solvent can effectively control supersaturation. The zwitterionic nature of the amino acid should limit solubility in the mixed aqueous system upon cooling.
Acetone Single SolventAcetone is a polar aprotic solvent that can dissolve saccharin derivatives.[1] Its moderate boiling point allows for easy handling and removal.
Ethyl Acetate Single SolventA good solvent for moderately polar compounds. Less polar than acetone, it may provide a steeper solubility curve.
Isopropanol Single SolventSimilar to ethanol but slightly less polar. Can sometimes offer better crystal habits than ethanol.
Toluene Single SolventMentioned in patents for related benzisothiazole synthesis.[9] May be effective if impurities are highly polar. Use with caution due to higher boiling point.
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: Place the crude 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot water dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated at that temperature.

  • Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Maturation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Advanced Troubleshooting Workflow

For persistent issues, a more systematic approach may be required.

Troubleshooting_Workflow start Recrystallization Fails (Oiling Out, Poor Yield, Amorphous Solid) q1 Is the cooling rate slow enough? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Was the minimum amount of hot solvent used? s1_yes->q2 a1 Insulate flask, allow to cool to RT before placing in ice bath. s1_no->a1 a1->q2 s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Have you tried a solvent/anti-solvent system? s2_yes->q3 a2 Evaporate excess solvent and re-cool. s2_no->a2 a2->q3 s3_yes Yes q3->s3_yes Yes s3_no No q3->s3_no No q4 Have you tried adjusting the pH? s3_yes->q4 a3 Try dissolving in a good solvent (e.g., Ethanol) and adding a poor solvent (e.g., Water) dropwise. s3_no->a3 a3->q4 s4_yes Yes q4->s4_yes Yes s4_no No q4->s4_no No final_action Consider alternative purification (e.g., Column Chromatography) s4_yes->final_action a4 Dissolve in dilute base (e.g., NaHCO3), filter, then slowly re-acidify to the isoelectric point to precipitate. s4_no->a4 a4->final_action

Caption: A logical workflow for troubleshooting difficult crystallizations.

References

  • Tomono, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 4), 273–277. Available at: [Link]

  • PubMed. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Alanine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Process for producing 3-amino-1,2-benzisothiazole derivative. Google Patents.
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow. Available at: [Link]

  • PubChem. (n.d.). DL-alanine. PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENY L)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Google Patents. (n.d.). United States Patent (19)[10] Patent Number: 5,312,925. Google Patents. Available at:

  • PubMed. (2010). N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Method for producing 1,2-benzisothiazol-3-ones. Google Patents.
  • ResearchGate. (2013). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]

  • Reddit. (2023). Polarity and Water Solubility of L-Alanine. Reddit. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Isothiazolinone Biocides

For professionals in research, development, and quality control, the selection of an appropriate biocide is a critical decision impacting product integrity and safety. Isothiazolinones are a prominent class of synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, development, and quality control, the selection of an appropriate biocide is a critical decision impacting product integrity and safety. Isothiazolinones are a prominent class of synthetic biocides prized for their broad-spectrum antimicrobial activity. However, the efficacy of individual isothiazolinone compounds varies significantly based on their chemical structure and the target microorganism. This guide provides an in-depth, objective comparison of the performance of common isothiazolinone biocides, supported by experimental data and standardized testing protocols, to empower informed decision-making in your applications.

The Core Mechanism: A Two-Step Assault on Microbial Life

Isothiazolinone biocides exert their antimicrobial effects through a rapid, two-step mechanism that ultimately leads to microbial cell death.[1] This process is initiated by the diffusion of the biocide across the cell membrane.[2]

Step 1: Rapid Inhibition of Growth and Metabolism (Minutes) Upon entering the cell, isothiazolinones quickly disrupt essential physiological functions. This includes the immediate cessation of growth, respiration (oxygen consumption), and energy generation in the form of adenosine triphosphate (ATP).[1]

Step 2: Irreversible Cellular Damage and Cell Death (Hours) Following this initial metabolic shock, a cascade of irreversible damage to cellular components ensues. The primary mode of action is the chemical reaction with thiol-containing enzymes and proteins.[3] The electrophilic sulfur atom in the isothiazolinone ring reacts with the thiol groups (containing sulfur and hydrogen) of cysteine residues within these critical biomolecules.[2] This reaction leads to the formation of mixed disulfides, effectively inactivating the enzymes and disrupting key metabolic pathways, such as those involving dehydrogenase enzymes.[3][4] This ultimately results in cell death.

The presence of a chlorine atom on the isothiazolinone ring, as seen in Chloromethylisothiazolinone (CMIT), enhances its electrophilicity, making it more reactive towards microbial targets and thus, a more potent biocide.[5]

Isothiazolinone Mechanism of Action Biocide Isothiazolinone Biocide Penetration Penetration Biocide->Penetration Diffusion Cell Microbial Cell Wall & Membrane Thiol Thiol-Containing Proteins (e.g., Dehydrogenases) Penetration->Thiol Oxidation Oxidation of Thiols (Primary Action) Thiol->Oxidation Reaction with Electrophilic Sulfur Inhibition Rapid Inhibition of Growth & Metabolism Oxidation->Inhibition Disruption Disrupts Metabolic Pathways Inhibition->Disruption Damage Irreversible Cellular Damage Disruption->Damage Death Cell Death Damage->Death

General mechanism of action for isothiazolinone biocides.

Comparative Efficacy: A Quantitative Look at Performance

The most direct measure of a biocide's efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the chemical that prevents the visible growth of a microorganism in vitro.[6] A lower MIC value indicates greater antimicrobial potency.

The following tables summarize MIC data for five common isothiazolinone biocides against a range of bacteria and fungi. It is important to note that while this data provides a strong comparative baseline, absolute values can vary slightly depending on the specific experimental conditions.

Table 1: Comparative Efficacy (MIC in µg/mL) of Isothiazolinone Biocides Against Bacteria

BiocideEscherichia coliPseudomonas aeruginosaStaphylococcus aureus
MIT (Methylisothiazolinone)41[5][7]--
CMIT (Chloromethylisothiazolinone)0.5[5][7]--
BIT (Benzisothiazolinone)1060[8]250[2]40[2]
OIT (Octylisothiazolinone)---
DCOIT (Dichlorooctylisothiazolinone)---

Data not available is indicated by "-".

Table 2: Comparative Efficacy (MIC in µg/mL) of Isothiazolinone Biocides Against Fungi

BiocideAspergillus nigerSaccharomyces cerevisiaeSchizosaccharomyces pombe
MIT (Methylisothiazolinone)>500[5]>500[5]245[5][7]
CMIT (Chloromethylisothiazolinone)<1[5]<1[5]2.6[5][7]
BIT (Benzisothiazolinone)350[2]250[2]-
OIT (Octylisothiazolinone)<1[5]<1[5]-
DCOIT (Dichlorooctylisothiazolinone)<1[5]<1[5]-

Data not available is indicated by "-".

Field Insights: The data clearly demonstrates the superior efficacy of chlorinated isothiazolinones (CMIT and DCOIT) and the long-chain OIT, particularly against fungi. The presence of chlorine on the isothiazolinone ring significantly enhances its reactivity and, therefore, its biocidal activity.[5] While primarily known as an algaecide and fungicide, DCOIT also exhibits broad-spectrum efficacy.[9] CMIT is often used in combination with MIT (typically in a 3:1 ratio) to provide a broad and cost-effective spectrum of control. This combination is effective against slime-forming bacteria, including sulfate-reducing bacteria (SRB), which are a significant cause of microbially influenced corrosion in industrial systems.[7][10][11]

Experimental Protocols for Efficacy Evaluation

To ensure reproducible and comparable efficacy data, standardized testing methodologies are crucial. The following section details representative protocols for determining the MIC of a biocide in solution and for testing the efficacy of biocides incorporated into materials.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for assessing the antimicrobial efficacy of a compound against bacteria and fungi in a liquid medium.[6]

Causality Behind Experimental Choices: The broth microdilution method is selected for its efficiency, allowing for the simultaneous testing of multiple biocide concentrations against a specific microorganism in a high-throughput format.[12] The use of a standardized inoculum ensures that the results are reproducible and comparable between different experiments and laboratories. The inclusion of positive (no biocide) and negative (no microorganism) controls is essential for validating the experimental results, confirming that the medium supports growth and that there is no contamination.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the isothiazolinone biocide in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

    • Growth Medium: Use a sterile liquid growth medium appropriate for the test organism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Microorganism: Prepare an inoculum of the test microorganism from an 18- to 24-hour agar plate, adjusting the turbidity to a 0.5 McFarland standard.[13]

    • 96-Well Microtiter Plate: Use a sterile 96-well plate for the assay.

  • Serial Dilution:

    • Dispense 100 µL of the growth medium into all wells of the microtiter plate.

    • Add 100 µL of the biocide stock solution to the first column of wells and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[14]

  • Inoculation:

    • Within 15 minutes of standardizing the inoculum, add a specified volume (typically 5 µL) of the adjusted inoculum to each well, except for the negative control wells (column 12).[13][14]

  • Incubation:

    • Incubate the plate at a temperature suitable for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the biocide at which there is no visible growth.[15]

Broth Microdilution Workflow Prep Prepare Materials: - Biocide Stock - Growth Medium - Inoculum - 96-Well Plate Dilution Perform Serial Dilution of Biocide in Plate Prep->Dilution Inoculate Inoculate Wells with Microorganism Dilution->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read

Sources

Comparative

A Comparative Guide to the Computational Docking of 1,2-Benzisothiazole Analogs: From Target Selection to In Silico Validation

The 1,2-benzisothiazole scaffold stands as a privileged structure in the landscape of medicinal chemistry, serving as the foundation for a multitude of compounds with diverse pharmacological activities.[1][2] Its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2-benzisothiazole scaffold stands as a privileged structure in the landscape of medicinal chemistry, serving as the foundation for a multitude of compounds with diverse pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, primarily through the targeted inhibition of key enzymes.[2][3][4] In the modern drug discovery pipeline, computational molecular docking has become an indispensable tool.[5][6] It provides a rapid, cost-effective method to predict the binding orientation and affinity of small molecules like 1,2-benzisothiazole analogs to their protein targets, thereby guiding lead optimization and rational drug design.[7][8]

This guide offers an in-depth comparison of computational docking studies involving 1,2-benzisothiazole derivatives. Moving beyond a simple procedural list, we will explore the causality behind critical experimental choices, present detailed protocols for a self-validating workflow, and summarize key findings with supporting data to provide researchers and drug development professionals with actionable insights.

Pillar 1: The Rationale Behind the In Silico Experiment

A robust computational study is built on a foundation of carefully considered choices. The selection of the protein target, docking software, and preparation methodologies directly dictates the quality and relevance of the results.

1.1. Strategic Target Selection

The choice of a protein target is intrinsically linked to the therapeutic goal. The versatility of the 1,2-benzisothiazole scaffold allows it to be tailored to interact with a wide array of enzymes and receptors.

  • Anticancer Agents: In oncology, derivatives are frequently docked against a panel of targets to assess for multi-target activity. Common targets include Cyclooxygenase (COX-1/COX-2), Dihydrofolate reductase (DHFR), and various matrix metalloproteinases (MMPs), which are all crucial to cancer progression.[1] For cancers driven by hypoxia, Carbonic Anhydrase IX (CAIX) is a key target.[9]

  • Antiviral Therapeutics: For HIV, the Reverse Transcriptase (RT) enzyme is a primary target. Docking studies have explored benzisothiazolone analogs that act as bifunctional inhibitors, targeting both the DNA polymerase and Ribonuclease H (RNase H) active sites of the enzyme.[4]

  • Apoptosis Regulation: Caspase-3, a critical executioner enzyme in the apoptotic pathway, is a target for conditions where apoptosis is dysregulated, such as neurodegenerative diseases.[10][11] Novel 1,2-benzisothiazol-3-one derivatives have been identified as potent caspase-3 inhibitors through docking simulations.[11]

  • Anti-inflammatory Applications: Human mast cell tryptase, an enzyme involved in inflammatory responses, has been successfully targeted by 1,2-benzisothiazol-3-one 1,1-dioxide inhibitors, with docking studies helping to elucidate their mechanism of action.[12]

1.2. Choosing the Right Computational Toolkit

The market offers a variety of molecular docking software, each with unique algorithms and scoring functions. The selection process is not arbitrary and depends on the specific research question.

  • AutoDock & AutoDock Vina: Widely recognized for their robustness, precision, and flexibility, making them a popular choice in academic research.[7][13]

  • GOLD & Glide: These programs are often lauded for their high accuracy in reproducing experimentally determined binding poses, a critical factor for detailed interaction analysis.[13]

  • MOE-Dock: A key advantage of MOE (Molecular Operating Environment) is its effective handling of protein side-chain flexibility, which is crucial for accurately modeling the induced fit between a ligand and its receptor.[1][13]

The decision to use a specific software is often guided by its ability to handle ligand and receptor flexibility. While rigid docking is faster, methods like induced-fit docking (IFD), which allow for flexibility in both the ligand and the protein's active site, often yield more biologically relevant predictions.[1]

1.3. The Critical Importance of Preparation

The adage "garbage in, garbage out" is particularly true for molecular docking. Proper preparation of both the ligand (the benzisothiazole analog) and the receptor (the protein) is a cornerstone of a validatable protocol.

  • Ligand Preparation: Involves generating the 3D structure of the analog, followed by energy minimization using a suitable forcefield like MMFF94x to achieve a low-energy conformation. A crucial step is assigning the correct protonation states at physiological pH (e.g., 7.4), as this directly impacts the molecule's ability to form hydrogen bonds.[1]

  • Protein Preparation: Typically starts with obtaining a high-resolution crystal structure from the Protein Data Bank (PDB). The standard protocol involves removing all non-essential components like water molecules and co-crystallized ligands, adding hydrogen atoms (which are often absent in crystal structures), and correcting any structural inconsistencies in atom connectivity or bond orders.[1] This ensures the protein is in a chemically sound state for the docking simulation.

Pillar 2: A Validated Experimental Protocol for Docking 1,2-Benzisothiazole Analogs

The following protocol outlines a detailed, step-by-step methodology for a typical computational docking workflow. Each step is designed to ensure accuracy and reproducibility, forming a self-validating system.

Step 1: Target Protein Acquisition and Preparation

  • Acquire Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank ([Link]). Select a high-resolution structure, preferably co-crystallized with a ligand.

  • Prepare Receptor: Using software such as Schrödinger's Protein Preparation Wizard, MOE, or Chimera:

    • Remove all water molecules and original ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign correct bond orders and formal charges.

    • Perform a restrained energy minimization of the structure to relieve any steric clashes, ensuring the backbone atoms are not significantly moved.

Step 2: Ligand Library Preparation

  • Construct 2D Structures: Draw the 1,2-benzisothiazole analogs using a chemical sketcher like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization on each ligand using a forcefield (e.g., MMFF94x or OPLS).

  • Protonation States: Generate possible ionization states at a defined physiological pH (e.g., 7.4) to ensure the ligand's electrostatic potential is accurately represented.

Step 3: Binding Site Definition

  • Identify Active Site: Locate the binding pocket of the protein. If a co-crystallized ligand was present in the original structure, the active site is defined as the region surrounding it.

  • Generate Grid: Define a docking grid or box that encompasses the entire binding site. This grid pre-calculates the potential energy of the active site, speeding up the subsequent docking calculations.

Step 4: Execution of Molecular Docking

  • Select Docking Program: Choose a docking program (e.g., AutoDock Vina, GOLD, Glide).

  • Configure Parameters: Set the docking parameters, such as the number of binding poses to generate per ligand and the exhaustiveness of the search algorithm.

  • Launch Docking: Run the docking simulation, allowing the program's search algorithm to explore various orientations and conformations of each ligand within the protein's active site.

Step 5: Analysis of Docking Results

  • Rank Poses: The software will rank the generated poses for each ligand based on a scoring function, which estimates the binding free energy. The most negative score typically indicates the most favorable binding pose.

  • Visual Inspection: Visually inspect the top-ranked poses to ensure they are sterically reasonable and make sense from a biochemical perspective.

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues in the active site. This is crucial for understanding the structural basis of binding affinity.

Step 6: Post-Docking Validation (Optional but Recommended)

  • Re-docking: Dock the original co-crystallized ligand back into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å, validating the docking protocol.

  • Molecular Dynamics (MD) Simulation: For the most promising ligand-protein complexes, perform an MD simulation to assess the stability of the predicted binding pose over time.[1] A stable complex with low RMSD values throughout the simulation provides higher confidence in the docking result.[1][14]

Pillar 3: Data Visualization and Comparative Analysis

Clear presentation of data is essential for comparing the performance of different analogs. The following visualizations and tables synthesize key findings from the literature.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis & Validation PDB Protein Structure (from PDB) PrepProt Protein Preparation (Add H, Minimize) PDB->PrepProt Ligands 1,2-Benzisothiazole Analogs (2D) PrepLig Ligand Preparation (3D Convert, Minimize) Ligands->PrepLig Grid Grid Generation (Define Binding Site) PrepProt->Grid Dock Molecular Docking (Run Simulation) PrepLig->Dock Grid->Dock Pose Pose Scoring & Ranking Dock->Pose Interact Interaction Analysis (H-Bonds, etc.) Pose->Interact MD MD Simulation (Stability Check) Interact->MD SAR SAR & Lead Optimization Interact->SAR

Caption: A generalized workflow for computational docking studies.

G A TYR 234 B SER 121 C LEU 305 Ligand 1,2-Benzisothiazole Analog Ligand->A H-Bond Ligand->B H-Bond Ligand->C Hydrophobic D PHE 301 Ligand->D Hydrophobic E VAL 220 Ligand->E Hydrophobic

Caption: A representative ligand interaction diagram in an active site.

The table below summarizes docking results and corresponding experimental data from various studies, providing a direct comparison of different analogs against their respective targets.

Target Protein (PDB ID)1,2-Benzisothiazole DerivativeDocking Score (kcal/mol)Key Interactions / NotesExperimental Activity (IC₅₀)Reference
DHFR, COX-2, etc. Analogs with NO₂ at R1Consistently strong binding affinityNitro group enhances activity across multiple targets-[1]
Caspase-3 Compound 5i Not specifiedPredicted favorable binding in active site1.15 nM [11]
HIV-1 RT Benzisothiazolone analog 1 Not specifiedInhibits both RNase H and DNA polymerase activity~1 to 6 µM [4]
HIV-1 RT Benzisothiazolone analog 2 Not specifiedAlso inhibits both RT domains~1 to 6 µM [4]
Human Mast Cell Tryptase Compound 7d Not specifiedTime-dependent inhibitor0.1 µM [12]
Human Mast Cell Tryptase Compound 7n Not specifiedMost potent in series0.064 µM [12]
GABA-AT (1OHW) Analog A14 -6.6 Higher binding affinity than reference drug-[15]
Carbonic Anhydrase IX Compound 5c Not specifiedInhibits cell growth under hypoxic conditions-[9]

The comparative data reveals critical structure-activity relationships (SAR). For instance, an integrated computational study on novel anticancer agents found that the systematic addition of an electron-withdrawing nitro group at the R1 position of the 1,2-benzisothiazole scaffold markedly enhanced binding affinity across a panel of six different oncology targets.[1] This highlights how targeted chemical modifications can confer multi-target activity.

Similarly, in the development of human mast cell tryptase inhibitors, extending a side chain by just two carbons resulted in an 8-fold increase in potency (Compound 7d vs. 7b).[12] Further modification to a benzoic acid derivative yielded the most potent inhibitor of the series (Compound 7n), demonstrating how subtle structural changes, guided by computational insights, can lead to significant gains in biological activity.[12]

It is crucial to recognize that while a lower (more negative) docking score generally implies a higher binding affinity, this prediction must be validated experimentally. The true power of computational docking lies in its ability to screen large libraries of compounds efficiently, prioritizing a smaller, more manageable number of high-potential candidates for synthesis and in vitro testing.[8] The subsequent use of MD simulations further strengthens these in silico predictions by confirming the dynamic stability of the ligand-protein complex, bridging the gap between static docking poses and the dynamic reality of biological systems.[1]

Conclusion

The 1,2-benzisothiazole scaffold remains a highly valuable and versatile core in modern drug discovery. This guide demonstrates that a well-designed computational docking strategy is a powerful tool for comparing analogs and elucidating the structural determinants of their biological activity. By integrating rational target and software selection with meticulous preparation protocols and post-docking validation, researchers can effectively screen, rank, and optimize 1,2-benzisothiazole derivatives. This in silico-first approach not only accelerates the discovery of novel therapeutic agents but also significantly reduces the time and cost associated with traditional drug development pipelines.[7][8]

References

  • Abdulsada, A. H. (2025). Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. International Journal of Pharmaceutical Science and Research, 10(2), 21-27.
  • Unpublished. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Source not available].
  • Unpublished. (n.d.). Software for molecular docking: a review. Biophysics Reviews.
  • Unpublished. (n.d.). Molecular docking software's applications and basic challenges faced: a review. SciSpace.
  • Sahoo, R., Pattanaik, S., et al. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Semantic Scholar.
  • Unpublished. (2025). The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide. Benchchem.
  • Unpublished. (2024). A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. IJNRD.
  • Unpublished. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. PubMed.
  • Unpublished. (2024). Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. [Source not available].
  • Unpublished. (n.d.). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides | Request PDF.
  • Temple, D. L. Jr., et al. (n.d.). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.
  • Unpublished. (2014). 1,2-benzisothiazol-3-one Derivatives as a Novel Class of Small-Molecule caspase-3 Inhibitors. PubMed.
  • Unpublished. (2021). Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease. PMC - PubMed Central.
  • Unpublished. (2016). 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX)
  • Unpublished. (n.d.). 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase. PubMed.
  • Unpublished. (n.d.). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. PMC - NIH.
  • Unpublished. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. [Source not available].
  • Unpublished. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Semantic Scholar.
  • Unpublished. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH.
  • Unpublished. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.
  • Unpublished. (2025).
  • Unpublished. (2025). Unlocking Potential: A Comparative Guide to Benzothiazole-Based Inhibitors in Molecular Docking Studies. Benchchem.

Sources

Validation

A Researcher's Guide to Validating the Anticancer Activity of Novel Saccharin Derivatives

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the anticancer potential of novel saccharin derivatives. Moving beyond a sim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the anticancer potential of novel saccharin derivatives. Moving beyond a simple checklist of experiments, this document explains the causality behind each methodological choice, ensuring a robust and self-validating approach to preclinical assessment.

Introduction: The Renewed Promise of Saccharin in Oncology

Once controversially linked to cancer, saccharin has undergone a significant scientific re-evaluation. Recent studies have revealed that saccharin and its derivatives can act as potent inhibitors of specific tumor-associated enzymes, particularly Carbonic Anhydrase IX (CA IX).[1][2] CA IX is highly expressed in many aggressive cancers and plays a crucial role in helping tumor cells survive in the acidic, low-oxygen (hypoxic) microenvironments characteristic of solid tumors.[1][3] By inhibiting CA IX, saccharin-based compounds can disrupt the pH regulation of cancer cells, making it harder for them to grow and metastasize.[2][4] This selective action against a tumor-associated protein, which is minimally expressed in healthy tissues, makes saccharin derivatives highly promising candidates for targeted cancer therapy with potentially fewer side effects.[2][3]

This guide outlines a multi-phase validation workflow, designed to rigorously assess a novel saccharin derivative (referred to herein as "NSD") from initial cytotoxicity screening to in vivo efficacy, comparing its performance against a standard-of-care chemotherapeutic agent, Doxorubicin.

Phase 1: Foundational In Vitro Cytotoxicity Screening

Expertise & Experience: The first critical question is whether the NSD can kill cancer cells. The most common and reliable method for an initial high-throughput screen is a metabolic activity assay, such as the MTT assay.[5][6] This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable, metabolically active cells.[7] Its primary advantage is that it is a rapid, cost-effective, and quantitative method to determine a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8][9] Establishing IC50 values across a panel of cancer cell lines is a fundamental first step to gauge potency and selectivity.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay P1 Trypsinize & Count Cancer Cells P2 Seed Cells into 96-well Plates (e.g., 5,000 cells/well) P1->P2 P3 Incubate 24h for Adhesion P2->P3 T1 Prepare Serial Dilutions of NSD & Doxorubicin T2 Add Compounds to Wells (Include Vehicle Control) T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT Reagent (0.5 mg/mL) to each well A2 Incubate 2-4h at 37°C (Purple Formazan Forms) A1->A2 A3 Solubilize Crystals with DMSO A2->A3 A4 Read Absorbance at 540-590 nm A3->A4 A5 Calculate IC50 Values A4->A5

Caption: High-level workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity[5][10]
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X stock concentration series of the NSD and Doxorubicin in culture medium. Include a "vehicle control" (e.g., 0.1% DMSO in medium) which matches the solvent concentration in the highest drug dose.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Also, include wells with medium only for background subtraction.

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[10]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., cell-culture grade DMSO) to each well.[10] Mix thoroughly by pipetting up and down to ensure all crystals are dissolved.

  • Measurement: Read the absorbance on a microplate spectrophotometer at a wavelength between 540 and 590 nm.[7]

  • Analysis: After subtracting the background, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)MRC-5 (Normal Lung Fibroblast)
NSD-001 8.512.29.7> 100
Doxorubicin 0.81.10.92.5
Vehicle (0.1% DMSO) No EffectNo EffectNo EffectNo Effect

Trustworthiness: The inclusion of a non-cancerous cell line (e.g., MRC-5) is a critical self-validating step. A promising compound should exhibit a significantly higher IC50 in normal cells compared to cancer cells, indicating tumor selectivity and a potentially wider therapeutic window.[12]

Phase 2: Uncovering the Mechanism of Action

Expertise & Experience: Once cytotoxicity is confirmed, the next logical step is to understand how the NSD induces cell death. A hallmark of effective anticancer drugs is the ability to induce apoptosis, or programmed cell death. Two foundational assays provide a clear picture of the NSD's effect on core cellular processes: Annexin V/PI staining for apoptosis detection and propidium iodide (PI) staining for cell cycle analysis.[13][14]

Apoptosis Induction

The Annexin V/PI assay is a gold-standard flow cytometry method. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface. Annexin V is a protein that binds specifically to PS, and when conjugated to a fluorophore (like FITC), it labels early apoptotic cells.[13] Propidium Iodide (PI) is a DNA-binding dye that cannot enter live cells with intact membranes. It can only enter late apoptotic or necrotic cells, allowing for the differentiation between viable, early apoptotic, and late apoptotic/necrotic populations.

Detailed Protocol: Annexin V/PI Staining for Apoptosis[16][17]
  • Cell Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the NSD at its 1X and 2X IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like EDTA-based dissociation to preserve membrane integrity.[15]

  • Washing: Wash the collected cells once with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Data Presentation: Apoptosis Induction in A549 Cells
Treatment (24h)Viable Cells (Ann V- / PI-)Early Apoptotic (Ann V+ / PI-)Late Apoptotic/Necrotic (Ann V+ / PI+)
Vehicle Control 94.5%3.1%2.4%
NSD-001 (IC50) 65.2%25.8%9.0%
NSD-001 (2x IC50) 38.1%42.5%19.4%
Doxorubicin (IC50) 55.7%30.1%14.2%

G Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Activation Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Bax Bax/Bak Activation Intrinsic->Bax Casp3 Executioner Caspase-3/7 Activation Casp8->Casp3 Bax->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways converging on executioner caspases.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[16] Flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cycle based on their DNA content.[14][17] Cells in G2/M have twice the DNA content of cells in G0/G1.[16] An accumulation of cells in a particular phase suggests the NSD interferes with that stage of cell division.

Detailed Protocol: Cell Cycle Analysis by PI Staining[21][22]
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1x10⁶ cells per sample.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes (or up to weeks) at 4°C.[18] This step is crucial for permeabilizing the cells and preserving DNA integrity.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase is essential to eliminate the signal from double-stranded RNA that PI can also bind to.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. Use modeling software to deconvolute the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution in A549 Cells
Treatment (24h)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control 55.1%29.8%15.1%
NSD-001 (IC50) 30.5%25.3%44.2%
Doxorubicin (IC50) 28.9%21.7%49.4%

Authoritative Grounding: The data above, showing an accumulation of cells in the G2/M phase, suggests that both NSD-001 and Doxorubicin may be interfering with microtubule dynamics or the G2 checkpoint, a common mechanism for anticancer drugs.

Target Protein Modulation by Western Blot

Expertise & Experience: To provide molecular evidence for the observations from flow cytometry, Western blotting is an indispensable technique.[19] It allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation.[20] Key markers to investigate include the executioner caspase-3 and its substrate, PARP.[21][22] Cleavage of pro-caspase-3 into its active form and the subsequent cleavage of PARP are definitive biochemical hallmarks of apoptosis.[23]

Detailed Protocol: Western Blot for Apoptotic Markers
  • Protein Extraction: Treat cells as previously described. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins:

    • Cleaved Caspase-3 (to confirm apoptosis execution)

    • Cleaved PARP (a substrate of active caspases)

    • Bcl-2 and Bax (anti- and pro-apoptotic proteins, respectively)

    • β-actin or GAPDH (as a loading control to ensure equal protein was loaded in each lane)

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponding to cleaved proteins should increase with NSD treatment.

Phase 3: Preclinical In Vivo Efficacy Assessment

Expertise & Experience: While in vitro assays are essential for initial screening and mechanistic studies, they cannot replicate the complex tumor microenvironment of a living organism.[8] Therefore, validating the anticancer activity of a promising NSD in an animal model is a mandatory step before any clinical consideration.[24] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), is a standard and widely used model for evaluating the efficacy of new anticancer agents.[25][26]

Experimental Workflow: Xenograft Tumor Model

G cluster_implant Week 0-2: Tumor Implantation cluster_treat Week 2-6: Treatment Phase cluster_end Week 6: Endpoint Analysis I1 Inject A549 Cancer Cells Subcutaneously into Flank of Nude Mice I2 Monitor Mice for Tumor Formation I1->I2 T1 When Tumors Reach ~100-150 mm³, Randomize Mice into Groups T2 Administer Treatment: - Vehicle (Control) - NSD-001 (e.g., 50 mg/kg, i.p.) - Doxorubicin (e.g., 5 mg/kg, i.v.) T1->T2 T3 Measure Tumor Volume & Mouse Body Weight 2-3 times per week T2->T3 E1 Sacrifice Mice at Endpoint (e.g., Tumor > 1500 mm³) E2 Excise Tumors, Weigh, and Process for Histology/Western Blot E1->E2

Caption: Workflow for an in vivo subcutaneous xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model[29]
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million A549 cells in Matrigel/PBS) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of initial tumor sizes.

  • Treatment Administration: Administer the NSD (e.g., via intraperitoneal injection), Doxorubicin (e.g., via intravenous injection), or a vehicle control according to a predetermined schedule (e.g., daily for 5 days a week for 3 weeks).

  • Monitoring: Monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a critical indicator of compound toxicity; significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Analysis: At the endpoint, mice are euthanized, and tumors are excised and weighed. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Tumors can also be processed for further analysis (e.g., histology to assess necrosis, or Western blot to confirm target engagement in vivo).

Data Presentation: In Vivo Efficacy in A549 Xenograft Model
Treatment GroupMean Tumor Volume (Day 28, mm³)Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+5.2%
NSD-001 (50 mg/kg) 580 ± 9553.6%-2.1%
Doxorubicin (5 mg/kg) 450 ± 8064.0%-10.5%

Trustworthiness: Comparing the TGI of the NSD to a clinically relevant drug like Doxorubicin provides a crucial benchmark for its potential efficacy. Furthermore, monitoring body weight is a non-negotiable aspect of the protocol that validates the tolerability of the compound at the tested dose.[26]

Conclusion

This guide presents a logical, multi-faceted approach to validating the anticancer potential of novel saccharin derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and culminating in a definitive in vivo efficacy model, researchers can build a comprehensive data package. This rigorous, self-validating workflow ensures that only the most promising candidates, with clear evidence of selective cytotoxicity, a defined mechanism of action, and proven in vivo activity, are advanced in the drug development pipeline.

References

  • Kim, M. P. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chemical Market. (2019, December 19). Saccharin derivatives give cancer cells a not-so-sweet surprise. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2011). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Dykes, D. J., et al. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Retrieved from [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • American Chemical Society. (2019, December 20). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents. PubMed Central. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors. National Institutes of Health. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]

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  • Teicher, B. A. (Ed.). (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research (pp. 3-17). Humana Press. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • UF Health. (2015, March 23). Saccharin shows promise as cancer inhibitor, researchers find. Retrieved from [Link]

  • University of Florida. (2015, March 24). Saccharin shows promise as cancer inhibitor, researchers find. Retrieved from [Link]

  • Philchenkov, A., & Brady, H. J. M. (2015). Determination of Caspase Activation by Western Blot. PubMed. Retrieved from [Link]

  • Smith, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Matulienė, J., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. Retrieved from [Link]

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Comparative

A Head-to-Head Study of Benzisothiazole-Based Enzyme Inhibitors: A Comparative Guide

Abstract The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] Its derivatives have demon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent and selective enzyme inhibition.[2][3] This guide provides a detailed, head-to-head comparison of benzisothiazole-based inhibitors targeting two critical enzyme families: the Caspases, central to apoptosis, and the MALT1 paracaspase, a key driver in lymphoma pathogenesis. We will dissect their performance using experimental data, explain the causality behind the chosen assays, and provide detailed protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this versatile class of inhibitors.

The Benzisothiazole Scaffold: A Privileged Core for Enzyme Inhibition

The benzisothiazole core, which consists of a benzene ring fused to a thiazole ring, provides a rigid, planar structure with versatile points for chemical modification. This allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for the active or allosteric sites of target enzymes.[1] Research has shown that derivatives of 1,2-benzisothiazol-3(2H)-one (BIT) are particularly effective, with applications ranging from anticancer and antiviral to neuroprotective agents.[2][3] This guide will focus on direct comparisons of such derivatives against specific, high-value enzyme targets.

Comparative Analysis of Benzisothiazole-Based Caspase-3 Inhibitors

Caspase-3 is a critical executioner enzyme in the apoptotic pathway.[4] Its dysregulation is implicated in numerous diseases, making it a prime therapeutic target. Several 1,2-benzisothiazol-3-one derivatives have been synthesized and evaluated as potent caspase-3 inhibitors.[5]

Causality Behind Experimental Design: Why Target Caspase-3?

Targeting caspase-3 is a direct strategy to modulate programmed cell death. In diseases characterized by excessive apoptosis (e.g., neurodegenerative disorders), inhibiting caspase-3 can be protective. Conversely, in cancer, where apoptosis is evaded, understanding how to overcome inhibitory mechanisms is crucial. An in vitro biochemical assay is the first logical step to establish a direct interaction between the inhibitor and the enzyme, quantifying potency without the complexity of cellular systems.

Performance Data: Head-to-Head Comparison

The following table summarizes the inhibitory activity of selected 1,2-benzisothiazol-3-one derivatives against Caspase-3. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Compound IDStructureTarget EnzymeIC50 (nM)Reference
5i N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamideCaspase-31.15[5]
Reference Z-DEVD-FMKCaspase-3Varies (Potent)[4]

Data synthesized from published literature. Z-DEVD-FMK is a well-established peptide-based caspase-3 inhibitor shown for context.

Signaling Pathway Visualization

The following diagram illustrates the central role of Caspase-3 in the apoptotic cascade and the point of intervention for benzisothiazole-based inhibitors.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FASL FasL/TNF FADD FADD/TRADD FASL->FADD Casp8 Pro-Caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 DNA_damage DNA Damage CytoC Cytochrome c DNA_damage->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Inhibitor 1,2-Benzisothiazole Derivatives Inhibitor->aCasp3 Inhibition G cluster_cbm BCR B-Cell Receptor (BCR) Signal CARD11 CARD11 BCR->CARD11 Activates BCL10 BCL10 MALT1 MALT1 IKK IKK Complex MALT1->IKK Activates CBM CBM Complex IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/c-Rel) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Genes Target Gene Transcription Nucleus->Genes Inhibitor MALT1 Inhibitor (e.g., MI-2) Inhibitor->MALT1 Inhibits Protease Activity

Caption: NF-κB signaling pathway showing inhibition of the MALT1 protease.

Experimental Protocol: Cell-Based MALT1 Cleavage Assay (Western Blot)

This protocol validates MALT1 inhibition by measuring changes in the cleavage of its endogenous substrate, CYLD.

  • Cell Culture and Treatment:

    • Culture ABC-DLBCL cells (e.g., HBL-1) in appropriate media.

    • Seed cells in a 6-well plate at a density of 1x10^6 cells/mL.

    • Treat cells with increasing concentrations of the benzisothiazole inhibitor (e.g., MI-2 from 0.1 µM to 10 µM) or DMSO (vehicle control) for 24 hours. [6]

  • Protein Lysate Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against CYLD. This antibody should detect both the full-length and the cleaved forms.

    • Also probe with a loading control antibody (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the cleaved CYLD fragment and a corresponding increase in the full-length form indicates effective MALT1 inhibition. [6]

Foundational Principles of Enzyme Inhibition Analysis

To conduct a robust head-to-head study, it is essential to understand the underlying kinetic principles.

  • IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of potency but can be dependent on assay conditions (e.g., substrate concentration). [7]* Mechanism of Inhibition (MOI): Describes how the inhibitor interacts with the enzyme. Key types include:

    • Competitive: Inhibitor binds to the active site, competing with the substrate. Increases the apparent Km but does not change Vmax. [7] * Non-competitive: Inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. Decreases Vmax but does not change Km. [7] * Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Decreases both Vmax and Km. [7] * Irreversible: Inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. [8]* Ki (Inhibition Constant): A measure of the intrinsic binding affinity of the inhibitor to the enzyme. It is a more fundamental value than IC50 and is independent of substrate concentration. [9]

General Workflow for In Vitro Inhibition Assay

The following diagram outlines the universal workflow for screening and characterizing enzyme inhibitors.

Caption: General workflow for an in vitro enzyme inhibition assay. [3]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating benzisothiazole-based enzyme inhibitors, focusing on Caspase-3 and MALT1 as exemplary targets. The data clearly show that the benzisothiazole scaffold can be adapted to produce highly potent and cell-active inhibitors. Compound 5i demonstrates nanomolar potency against Caspase-3 in biochemical assays,[5] while MI-2 shows effective target engagement and growth inhibition in a cellular model of ABC-DLBCL.[6]

The causality behind the experimental choices—starting with direct biochemical assays and progressing to mechanism-of-action studies in relevant cellular contexts—represents a robust and logical path for inhibitor development. The detailed protocols provided herein serve as a foundation for researchers to conduct their own validated, head-to-head comparisons.

Future work should focus on expanding the library of benzisothiazole derivatives, exploring their selectivity against other related enzymes (e.g., other caspases or proteases), and optimizing their pharmacokinetic properties for in vivo applications. The continued exploration of this versatile scaffold promises to yield novel therapeutic agents for a wide range of diseases.

References

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
  • Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • Discovery of highly potent SARS-CoV-2 Mpro inhibitors based on benzoisothiazolone scaffold. PMC - PubMed Central.
  • 1,2-benzisothiazol-3-one Derivatives as a Novel Class of Small-Molecule caspase-3 Inhibitors. PubMed.
  • MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cell Reports.
  • Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease. PMC - PubMed Central.
  • The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide. Benchchem.
  • A New “Brew” of MALT1 Inhibitors. PMC - PubMed Central.
  • Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. Rockefeller University Press.
  • A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers. Benchchem.
  • Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the tre
  • MALT1 | Inhibitors. MedchemExpress.com.
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  • Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity. NIH.

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Comparative

A Senior Application Scientist's Guide to Benchmarking New Saccharin Analogs Against Known Drugs

Introduction: Reimagining a Sweetener as a Therapeutic Scaffold For over a century, saccharin has been a household name, primarily recognized as the oldest artificial sweetener. However, recent scientific inquiry has unv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Sweetener as a Therapeutic Scaffold

For over a century, saccharin has been a household name, primarily recognized as the oldest artificial sweetener. However, recent scientific inquiry has unveiled a far more complex and compelling role for this seemingly simple molecule. Emerging research has repositioned saccharin from a mere sugar substitute to a promising pharmacophore, a scaffold upon which novel therapeutic agents can be built. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for benchmarking new saccharin analogs against established drugs in the fields of oncology, inflammation, and bacteriology.

The therapeutic potential of saccharin and its derivatives stems from their ability to selectively inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. While CAs are ubiquitous, certain isoforms, particularly CA IX and CA XII, are predominantly overexpressed in hypoxic tumors and are intricately linked to cancer progression. This differential expression presents a tantalizing therapeutic window, allowing for the targeted disruption of cancer cell physiology while minimizing effects on healthy tissues. Saccharin's ability to bind to and inhibit CA IX disrupts the enzyme's capacity to regulate the pH of the cancer cell's microenvironment, thereby hindering its growth and metastatic potential.

Beyond oncology, saccharin derivatives have demonstrated significant anti-inflammatory and antibacterial properties. Certain analogs have been shown to antagonize the interferon signaling pathway, a key player in inflammatory responses, by inhibiting the JAK/STAT1 pathway. Furthermore, recent studies have highlighted saccharin's ability to disrupt bacterial cell walls and biofilms, even in drug-resistant strains, opening new avenues for antimicrobial drug development.

This guide will provide a structured approach to evaluating novel saccharin analogs, encompassing in vitro enzymatic and cellular assays, in vivo animal models, and mechanistic studies. We will present a comparative analysis against current standard-of-care drugs, supported by detailed experimental protocols and data interpretation guidelines.

Comparative Benchmarking: Saccharin Analogs vs. Standard-of-Care Drugs

The successful development of any new therapeutic agent hinges on its ability to demonstrate superior or comparable efficacy and safety relative to existing treatments. This section outlines the key comparisons to be made when evaluating new saccharin analogs.

Anticancer Applications

Saccharin analogs have shown promise in a variety of aggressive cancers. The following table outlines the standard chemotherapy agents that new analogs should be benchmarked against for specific cancer types.

Cancer TypeStandard Chemotherapy Drugs for Benchmarking
Breast Cancer Doxorubicin, Epirubicin, Paclitaxel, Docetaxel, Cyclophosphamide, Carboplatin, 5-fluorouracil (5-FU), Capecitabine
Liver Cancer Gemcitabine, Oxaliplatin, Cisplatin, Doxorubicin, 5-fluorouracil (5-FU), Capecitabine, Mitoxantrone
Prostate Cancer Docetaxel, Cabazitaxel, Mitoxantrone, Estramustine, Carboplatin
Kidney Cancer Vinblastine, Floxuridine, 5-fluorouracil, Capecitabine, Gemcitabine, Cisplatin, Carboplatin, Paclitaxel
Pancreatic Cancer Gemcitabine, Albumin-bound paclitaxel (Abraxane), 5-fluorouracil (5-FU), Capecitabine, Cisplatin, Oxaliplatin, Irinotecan
Anti-Inflammatory Applications

For inflammatory conditions such as osteoarthritis and rheumatoid arthritis, saccharin analogs should be compared against established nonsteroidal anti-inflammatory drugs (NSAIDs).

Inflammatory ConditionStandard Anti-Inflammatory Drugs for Benchmarking
Osteoarthritis Acetaminophen, Ibuprofen, Naproxen sodium, Diclofenac, Celecoxib
Rheumatoid Arthritis Non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, Corticosteroids, Disease-modifying antirheumatic drugs (DMARDs) such as Methotrexate, Biologics (e.g., TNF inhibitors)

Experimental Protocols: A Step-by-Step Guide to a Self-Validating System

The following protocols are designed to provide a robust and reproducible framework for the evaluation of new saccharin analogs. Each protocol is presented as a self-validating system, with explanations for key experimental choices.

In Vitro Assays
  • Rationale: This assay directly measures the inhibitory activity of the saccharin analogs against the target enzymes, CA IX and CA XII, as well as off-target isoforms like CA I and II, to determine potency and selectivity. A colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate is a reliable and high-throughput method.

G cluster_assay Carbonic Anhydrase Inhibition Assay Saccharin_Analog Saccharin Analog (Inhibitor) CA_Enzyme Carbonic Anhydrase (e.g., CA IX, CA XII) Saccharin_Analog->CA_Enzyme Binds to and inhibits p_NPA p-Nitrophenyl Acetate (Substrate) CA_Enzyme->p_NPA Catalyzes hydrolysis of p_NP p-Nitrophenol (Colored Product) p_NPA->p_NP Forms Spectrophotometer Measure Absorbance (400-405 nm) p_NP->Spectrophotometer Quantified by

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

      • CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

      • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO.

      • Inhibitor Stock Solutions: Prepare stock solutions of saccharin analogs and a known CA inhibitor (e.g., Acetazolamide) in DMSO.

    • Assay Procedure (96-well plate format):

      • Add 158 µL of Assay Buffer to each well.

      • Add 2 µL of inhibitor working solution (or DMSO for control).

      • Add 20 µL of CA working solution.

      • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

      • Initiate the reaction by adding 20 µL of the Substrate Solution.

      • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the absorbance vs. time curve).

      • Determine the percentage of inhibition for each inhibitor concentration.

      • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for determining the dose-dependent effect of the saccharin analogs on cancer cell lines.

G cluster_mtt MTT Cytotoxicity Assay Cancer_Cells Cancer Cells (e.g., MCF-7, HepG2) MTT_Reagent MTT Reagent (Yellow Tetrazolium Salt) Cancer_Cells->MTT_Reagent Viable cells reduce Saccharin_Analog Saccharin Analog (Test Compound) Saccharin_Analog->Cancer_Cells Treat cells with Formazan Formazan Crystals (Purple) MTT_Reagent->Formazan to form Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Dissolve with Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Quantify by

Caption: The principle of the MTT assay for assessing cell viability.

  • Step-by-Step Protocol:

    • Cell Seeding:

      • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment:

      • Treat the cells with various concentrations of the saccharin analogs

Validation

A Structural Comparison of Potent Benzisothiazole Inhibitors: A Guide for Drug Discovery Professionals

The benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique structural and electronic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

The benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] This guide provides an in-depth structural comparison of potent benzisothiazole inhibitors, offering field-proven insights into their design, mechanism of action, and experimental evaluation. We will delve into specific examples of inhibitors targeting key enzymes implicated in cancer, inflammation, and viral diseases, providing a comparative analysis to inform future drug discovery efforts.

The Versatility of the Benzisothiazole Scaffold

Benzisothiazole and its isomer, benzothiazole, are bicyclic ring systems composed of a benzene ring fused to a five-membered thiazole or isothiazole ring, respectively.[2] This scaffold is present in a range of clinically approved drugs and investigational compounds, highlighting its therapeutic potential.[1] The structural versatility of the benzisothiazole core allows for fine-tuning of its physicochemical properties and biological activity through substitution at various positions. This adaptability has led to the discovery of potent inhibitors for a diverse set of targets, including kinases, proteases, and metabolic enzymes.[1][3]

Comparative Analysis of Potent Benzisothiazole Inhibitors

This section will compare three distinct classes of potent benzisothiazole-based inhibitors, focusing on their structural features, target engagement, and structure-activity relationships (SAR).

Benzisothiazole-Based PI3Kβ Inhibitors for Oncology

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Developing isoform-selective PI3K inhibitors is a key strategy in oncology drug discovery. A novel series of benzothiazole derivatives has been identified as potent and selective inhibitors of the PI3Kβ isoform.[4][5][6]

A prime example from this series is Compound 11 , which demonstrates excellent anti-proliferative activity and selectivity for PI3Kβ.[4][5]

Structural Features and SAR:

CompoundStructurePI3Kβ IC50 (µM)Key Structural Features
Compound 11 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)urea0.029The morpholine group at the 2-position of the benzothiazole core is crucial for potent antitumor activity. The urea linkage and the pyridin-3-yl group contribute to the high affinity and selectivity for PI3Kβ.[4][5]

Molecular docking studies have revealed that the morpholine group at the 2-position of the benzothiazole scaffold is essential for the potent inhibitory activity.[4][5] This highlights a critical SAR insight for the design of future PI3Kβ inhibitors based on this scaffold.

Benzisothiazolinone Inhibitors of Serine Proteases

Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their aberrant activity is implicated in diseases such as inflammation and cancer.[7][8] 1,2-Benzisothiazol-3-one 1,1-dioxides have been identified as potent, mechanism-based inhibitors of human mast cell tryptase, a serine protease involved in allergic inflammation.[9]

A notable example is (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (Compound 7n) , which is a highly potent inhibitor of human mast cell tryptase.[9]

Structural Features and SAR:

CompoundStructureTryptase IC50 (µM)Key Structural Features
Compound 7n (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate0.064The benzisothiazolinone dioxide core acts as a reactive scaffold. The benzoic acid derivative side chain significantly enhances potency compared to simpler alkyl chains.[9]

These compounds exhibit time-dependent inhibition, which is consistent with a mechanism-based inhibition pathway.[9] The increase in inhibitory activity with modifications to the side chain is attributed to an increased initial affinity for the enzyme.[9]

α-Ketobenzothiazole Inhibitors of Coronaviral Main Protease (Mpro)

The main protease (Mpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[10] α-Ketobenzothiazole derivatives have been identified as potent covalent inhibitors of Mpro.[10]

YH-53 is a benzothiazole-based inhibitor that has demonstrated potent activity against the main proteases of SARS-CoV-2, SARS-CoV, and MERS-CoV.[10]

Structural Features and SAR:

CompoundStructureSARS-CoV-2 Mpro IC50 (µM)Key Structural Features
YH-53 Not explicitly provided in the search results, but described as a peptidomimetic with a benzothiazolyl ketone warhead.Potent, with an IC50 of 0.74 µM against SARS-CoV Mpro.[10]The benzothiazole group acts as a warhead, enhancing the nucleophilic reaction with the catalytic cysteine residue (Cys145) in the Mpro active site.[10]

YH-53's broad-spectrum activity against different coronaviral proteases makes it a promising lead compound for the development of pan-coronavirus inhibitors.[10]

Experimental Protocols

To ensure scientific integrity, the following are outlines of key experimental protocols used in the evaluation of benzisothiazole inhibitors. For detailed, step-by-step methodologies, please refer to the cited literature.

In Vitro Kinase Inhibition Assay (Example: PI3Kβ)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylated product.

Workflow:

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant human PI3Kβ), substrate (e.g., phosphatidylinositol), and ATP.

  • Compound Preparation: Serially dilute the test compounds to the desired concentrations.

  • Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated product. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, Kinase, Substrate, ATP Incubation Combine Kinase, Substrate, Test Compound, and ATP in Microplate Reagents->Incubation Compounds Serially Dilute Test Compounds Compounds->Incubation Detection Quantify Phosphorylated Product Incubation->Detection Calculation Calculate IC50 Value Detection->Calculation

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and division of cancer cells.

Principle: The assay quantifies the number of viable cells after treatment with the test compound.

Workflow:

  • Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as MTT or CellTiter-Glo®, which generates a detectable signal proportional to the number of living cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathway Modulation

Understanding how inhibitors affect cellular signaling is crucial for drug development.

PI3K/AKT/mTOR Signaling Pathway

Benzisothiazole-based PI3Kβ inhibitors act on a key node in this critical cancer-related pathway.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (from PIP2) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Benzisothiazole PI3Kβ Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a benzisothiazole inhibitor.

Conclusion

The benzisothiazole scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for a range of therapeutic targets. The examples discussed in this guide highlight the chemical tractability and pharmacological potential of this heterocyclic system. By understanding the intricate structure-activity relationships and the mechanisms of action of these inhibitors, researchers can continue to develop novel benzisothiazole-based therapeutics with improved efficacy and safety profiles. The experimental and conceptual frameworks provided herein are intended to serve as a valuable resource for drug development professionals in their ongoing quest for innovative medicines.

References

  • Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(7), 876. [Link]

  • Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed, 27384552. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - OUCI. (n.d.).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). MDPI. [Link]

  • Molecular docking and structure-activity relationship studies on benzothiazole based non-peptidic BACE-1 inhibitors. (2010). PubMed, 20832997. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2020). NIH. [Link]

  • Design, synthesis and biological evaluation of novel benzothiazole and triazole analogs as falcipain inhibitors. (2011). ResearchGate. [Link]

  • Structure-activity relationship of the most active compounds. (n.d.). ResearchGate. [Link]

  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2018). PubMed, 29463212. [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed, 33882741. [Link]

  • (PDF) Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2017). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed, 38495632. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. (2009). PubMed, 19181526. [Link]

  • 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase. (1998). PubMed, 9548800. [Link]

  • Structural Basis for the Inhibition of Coronaviral Main Proteases by a Benzothiazole-Based Inhibitor. (2022). NIH. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]

  • α-Ketobenzothiazole Serine Protease Inhibitors of Aberrant HGF/c-MET and MSP/RON Kinase Pathway Signaling in Cancer. (2016). PubMed, 26889658. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). NIH. [Link]

  • Benzothiazole derivatives as anticancer agents. (2018). PubMed Central. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. (2025). NIH. [Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. (1985). PubMed, 3830836. [Link]

  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (2023). NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid

This document provides a detailed protocol for the safe and compliant disposal of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid. As a novel research chemical, this compound requires a disposal plan rooted...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid. As a novel research chemical, this compound requires a disposal plan rooted in a thorough understanding of its constituent parts, the relevant regulatory landscape, and the principles of prudent laboratory practice. Our approach prioritizes safety, environmental stewardship, and regulatory compliance, ensuring that your research is supported by a foundation of operational excellence.

Foundational Analysis: Hazard Evaluation and Regulatory Context

The critical first step in developing a disposal plan is to understand the chemical's nature and regulatory status. The target compound is a derivative of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a molecule more commonly known as saccharin[1]. This connection is fundamental to its disposal profile.

The Regulatory Status of the Saccharin Core

Historically, saccharin and its salts were listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste, designated by the code U202, due to early studies suggesting potential carcinogenicity.[2] However, this classification has been officially rescinded.

In December 2010, the EPA issued a final rule removing saccharin and its salts from the lists of hazardous constituents and commercial chemical products that are hazardous wastes when discarded.[3][4] This decision was based on extensive reviews by the National Toxicology Program and the International Agency for Research on Cancer, which concluded that saccharin is not a potential human carcinogen.[5] Consequently, the parent structure of our compound is no longer considered a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][4]

Evaluating the Full Compound

While the saccharin core is de-listed, the full molecule, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, must be evaluated on its own merits. As a specific Safety Data Sheet (SDS) for this novel research compound is unlikely to be available, we must base our handling and disposal procedures on the characteristics of its components and general chemical safety principles. The addition of an amino propanoic acid group does not inherently confer hazardous characteristics (e.g., ignitability, corrosivity, reactivity). However, prudent practice dictates that all research chemical waste be managed through a designated hazardous waste stream until proven otherwise.[6]

Waste disposal must always comply with national and local regulations, which may be more stringent than federal guidelines.

Waste Characterization and Segregation Workflow

Proper segregation at the point of generation is the most effective way to ensure safe, compliant, and cost-effective disposal. Mixing different waste streams can create dangerous reactions and significantly increase disposal costs. The following workflow provides a logical framework for characterizing and segregating waste containing this compound.

G Figure 1: Waste Segregation Workflow start Waste Containing 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid pure Unused/Expired Pure Compound start->pure solvent Solutions in Organic Solvents start->solvent aqueous Aqueous Solutions start->aqueous labware Contaminated Labware start->labware solid_waste Solid Chemical Waste (Non-Hazardous Manifest*) pure->solid_waste decision Solvent Halogenated? solvent->decision aqueous_waste Aqueous Chemical Waste aqueous->aqueous_waste labware_waste Solid Chemical Waste (Lab Pack) labware->labware_waste non_halo Non-Halogenated Solvent Waste decision->non_halo No halo Halogenated Solvent Waste decision->halo Yes caption *Manifest as non-RCRA hazardous chemical waste per institutional policy.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. The compound 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. The compound 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, a derivative of the well-known saccharin structure, represents such a novel molecule. In the absence of a specific Safety Data Sheet (SDS), a conservative and systematic approach to safety is not just recommended—it is imperative. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in the precautionary principle and established laboratory safety standards.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the establishment of a Chemical Hygiene Plan (CHP) for the protection of all laboratory personnel from hazardous chemicals.[1][2][3] For a novel substance like 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, the CHP requires us to treat it as hazardous. This assumption is based on an analysis of its constituent chemical moieties: the benzisothiazole core, which can be associated with skin sensitization[4], and the propanoic acid functional group, which imparts acidic and potentially corrosive properties.[5][6][7]

Hazard Assessment: A Proactive Stance on Safety

A thorough hazard assessment is the cornerstone of safe laboratory practice, especially for uncharacterized substances.[8][9] Our assessment for this compound must consider the following potential risks:

  • Dermal Toxicity/Irritation : The propanoic acid moiety suggests the compound may be a skin irritant or corrosive.[5] Benzisothiazolinone derivatives have been noted to cause allergic skin reactions.[4]

  • Ocular Damage : Acidic and potentially irritating compounds pose a significant risk of serious eye damage upon contact.[5]

  • Respiratory Irritation : If the compound is a fine powder or becomes aerosolized, it may cause respiratory tract irritation.[5]

  • Unknown Systemic Toxicity : As the toxicological properties have not been thoroughly investigated, we must assume the potential for systemic effects if absorbed, inhaled, or ingested.

This assessment dictates a multi-layered approach to personal protective equipment (PPE), ensuring comprehensive protection for all potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid. The selection criteria are based on providing a higher level of protection than the minimum required to ensure safety.[9]

A flame-resistant lab coat is required at all times in the laboratory.[10] For procedures involving larger quantities or a significant risk of splashes, a chemically resistant apron should be worn over the lab coat. Clothing worn underneath the lab coat should cover the legs, and shoes must be closed-toed and cover the entire foot.[10][11]

Given the corrosive potential of the propanoic acid group, robust eye and face protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities in the laboratory.[8][10]

  • Required for Handling : When weighing, transferring, or performing any manipulation of the solid or its solutions, chemical splash goggles are required. Safety glasses do not offer adequate protection against chemical splashes.[8][10]

  • Enhanced Protection : For procedures with a higher risk of splashing or energetic reactions (e.g., pouring large volumes, heating solutions), a face shield must be worn in addition to chemical splash goggles.[8][10]

Proper glove selection is critical to prevent skin contact and potential sensitization. Disposable nitrile gloves are a common minimum standard, but they offer only limited protection for incidental contact and must be removed and replaced immediately after any exposure.[8][11]

Hazard ScenarioPrimary GloveSecondary Glove (Double-Gloving)Rationale
Handling Solids (Weighing, Transfer)Disposable Nitrile GlovesN/AProvides protection against incidental contact with solid particles. Change gloves frequently.
Handling Solutions (Preparing, Transferring)Disposable Nitrile GlovesSecond pair of Nitrile GlovesDouble-gloving increases protection against potential permeation during liquid handling.
High-Hazard Operations (Unknown reactivity, extended handling)Silver Shield®/4H® GloveHeavy-duty Nitrile or Neoprene GloveFor chemicals of unknown toxicity, a highly resistant inner glove is crucial to prevent permeation.[10]

Glove Use Best Practices:

  • Inspect gloves for any signs of degradation or puncture before each use.[7]

  • Use proper glove removal techniques to avoid cross-contamination.[7]

  • Wash hands thoroughly after removing gloves.[5][6]

All procedures involving the handling of solid 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid that could generate dust (e.g., weighing, scraping) must be performed within a certified chemical fume hood or other containment device.[5][12] This engineering control is the primary method for preventing respiratory exposure. If engineering controls are not feasible or sufficient to maintain exposure below permissible limits, respiratory protection is required.[11] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[11]

Operational and Disposal Plans

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for safely handling this novel compound, integrating PPE selection with required engineering controls.

G cluster_prep Preparation & Staging cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal start Begin Task: Handling Novel Compound hazard_assessment Conduct Hazard Assessment (Treat as Hazardous) start->hazard_assessment ppe_selection Select & Don PPE (Goggles, Lab Coat, Double Gloves) hazard_assessment->ppe_selection fume_hood Work Inside Certified Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving reaction Perform Experiment dissolving->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste_disposal Segregate & Dispose of Waste (Solid & Liquid) decontaminate->waste_disposal ppe_removal Doff PPE Correctly waste_disposal->ppe_removal end_task Wash Hands & End Task ppe_removal->end_task

Caption: Experimental workflow for handling the novel compound.

Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Spill : Evacuate the area. For a small spill of solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[5][6] All spill cleanup should be performed wearing the full PPE described above.

Disposal Plan

All waste containing 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams.

  • Containment : Collect solid and liquid waste in separate, clearly labeled, sealed containers. Use containers approved for hazardous waste.[5]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[13]

  • Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][7] Do not pour any waste down the drain.[5]

By adhering to these stringent protocols, we can confidently advance our research while upholding the highest standards of laboratory safety and ensuring the well-being of all personnel.

References

  • Vertex AI Search. (n.d.). Laboratory Personal Protective Equipment (PPE) for Safety and Precision. Retrieved January 21, 2026.
  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved January 21, 2026, from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved January 21, 2026, from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved January 21, 2026, from [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved January 21, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved January 21, 2026, from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved January 21, 2026, from [Link]

  • Oregon Occupational Safety and Health Administration. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved January 21, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved January 21, 2026, from [Link]

  • Loba Chemie. (2022, December 22). PROPIONIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved January 21, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. Propionic acid. Retrieved January 21, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
Reactant of Route 2
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
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